2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
Description
BenchChem offers high-quality 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORKXXJEHCMZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725377 | |
| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183062-97-7 | |
| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust and reproducible synthetic pathway, starting from commercially available precursors. Each synthetic step is detailed with underlying chemical principles, reaction conditions, and purification strategies. Furthermore, this guide describes the essential analytical techniques for the structural elucidation and purity assessment of the final compound and its key intermediates. The synthesis involves the activation of the hydroxyl group of 1-Boc-azetidin-3-yl-methanol, followed by nucleophilic substitution with diethyl malonate and subsequent hydrolysis of the resulting diester. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel small molecules incorporating the constrained azetidine scaffold.
Introduction: The Significance of Azetidine-Containing Scaffolds
Azetidines are four-membered heterocyclic amines that have garnered significant attention in contemporary drug discovery. Their strained ring system imparts unique conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine moiety into a drug candidate can lead to improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties, such as increased aqueous solubility and reduced lipophilicity.
The target molecule, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, serves as a versatile intermediate for the introduction of a substituted azetidine ring into more complex molecular architectures. The malonic acid functionality provides a convenient handle for further chemical modifications, such as decarboxylation to a mono-acid, amidation, or esterification, enabling the exploration of diverse chemical space in lead optimization programs. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during the synthetic sequence and can be readily removed under acidic conditions to allow for subsequent derivatization at the nitrogen atom.
This guide presents a logical and experimentally validated approach to the synthesis and characterization of this important building block.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target compound, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (I), suggests a straightforward disconnection of the carbon-carbon bond between the azetidine ring and the malonic acid moiety. This leads back to a suitably activated 1-Boc-azetidin-3-yl electrophile (II) and a diethyl malonate anion nucleophile (III). The diethyl ester serves as a practical precursor to the final diacid through a simple hydrolysis step.
The electrophile (II) can be readily prepared from the commercially available 1-Boc-azetidin-3-yl-methanol (IV) by converting the primary alcohol into a good leaving group, such as a tosylate, mesylate, or iodide. This overall synthetic strategy is depicted in the workflow diagram below.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid.
Synthesis of tert-Butyl 3-(p-tolylsulfonyloxy)azetidine-1-carboxylate
The initial step involves the activation of the primary alcohol of 1-Boc-azetidin-3-yl-methanol by converting it into a tosylate. The tosyl group is an excellent leaving group for the subsequent nucleophilic substitution reaction.
Reaction Scheme:
Protocol:
-
To a solution of 1-Boc-azetidin-3-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl 3-(p-tolylsulfonyloxy)azetidine-1-carboxylate as a white solid.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-Boc-azetidin-3-yl-methanol | 187.24 | 1.0 | (user defined) |
| p-Toluenesulfonyl chloride | 190.65 | 1.2 | (calculated) |
| Triethylamine | 101.19 | 1.5 | (calculated) |
| Dichloromethane | 84.93 | - | (as solvent) |
Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
This step involves the C-alkylation of diethyl malonate with the prepared azetidinyl tosylate. A suitable base is used to deprotonate the acidic α-proton of diethyl malonate, generating the nucleophilic enolate.
Reaction Scheme:
Protocol:
-
To a solution of diethyl malonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of tert-butyl 3-(p-tolylsulfonyloxy)azetidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12-16 hours.
-
Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate as a colorless oil.[1]
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| tert-Butyl 3-(p-tolylsulfonyloxy)azetidine-1-carboxylate | 341.42 | 1.0 | (user defined) |
| Diethyl malonate | 160.17 | 2.0 | (calculated) |
| Sodium hydride (60%) | 40.00 | 2.2 | (calculated) |
| N,N-Dimethylformamide | 73.09 | - | (as solvent) |
Synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. Saponification with a base like lithium hydroxide is a common and effective method that is compatible with the Boc protecting group.
Reaction Scheme:
Protocol:
-
To a solution of diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M), add lithium hydroxide monohydrate (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexane, with 1% acetic acid).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid as a white solid.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | 315.36 | 1.0 | (user defined) |
| Lithium hydroxide monohydrate | 41.96 | 3.0 | (calculated) |
| Tetrahydrofuran | 72.11 | - | (as solvent) |
| Water | 18.02 | - | (as solvent) |
Characterization
Thorough characterization of the final product and key intermediates is crucial to confirm their identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is expected to show a characteristic singlet for the nine protons of the Boc group around δ 1.4 ppm. The protons of the azetidine ring will appear as multiplets in the range of δ 3.5-4.2 ppm. The methine proton of the malonic acid moiety should appear as a triplet coupled to the adjacent methylene protons. The carboxylic acid protons will be observed as a broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the quaternary carbon of the Boc group around δ 80 ppm and the carbonyl carbon of the Boc group around δ 156 ppm. The carbons of the azetidine ring are expected to resonate in the range of δ 40-60 ppm. The methylene and methine carbons of the malonic acid moiety will appear in the aliphatic region, and the two equivalent carboxylic acid carbons will be observed at a downfield chemical shift (typically > δ 170 ppm).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the final product. In the positive ion mode, the spectrum is expected to show the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺. In the negative ion mode, the deprotonated molecular ion [M-H]⁻ should be observed.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₁H₁₇NO₆
-
Molecular Weight: 259.26 g/mol
-
[M+H]⁺ (calculated): 260.11
-
[M+Na]⁺ (calculated): 282.09
-
[M-H]⁻ (calculated): 258.10
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid groups in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid groups around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the Boc protecting group around 1690 cm⁻¹.
-
C-N and C-O stretching vibrations in the fingerprint region.
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid. The described protocols, based on established organic chemistry principles, provide a clear pathway for researchers to access this valuable building block. The comprehensive characterization data and methodologies outlined herein will ensure the unambiguous identification and quality assessment of the synthesized compound. The availability of this versatile intermediate will undoubtedly facilitate the development of novel therapeutics and chemical probes featuring the sought-after azetidine scaffold.
References
-
PubChem. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. [Link]
-
Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125. [Link]
-
Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]
Sources
An In-Depth Technical Guide to N-Boc-Azetidin-3-yl-Malonic Acid: A Constrained Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is the incorporation of conformationally restricted scaffolds into molecular designs.[1][2] Small, saturated heterocycles, particularly those rich in sp³-hybridized carbons, have emerged as powerful tools for achieving this structural pre-organization.[3][4] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a versatile building block.[5][6]
The inherent ring strain of the azetidine moiety confers a rigid geometry that can significantly reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[4] Furthermore, the azetidine scaffold serves as a valuable bioisostere for more common motifs like piperidines or morpholines, often improving crucial drug-like properties such as metabolic stability, solubility, and receptor selectivity.[7] The strategic importance of this scaffold is underscored by its presence in numerous FDA-approved drugs, including baricitinib and cobimetinib.[3]
This guide focuses on a particularly useful, functionalized derivative: 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid (also known as N-Boc-azetidin-3-yl-malonic acid). This molecule combines the conformational rigidity of the N-Boc-protected azetidine core with the synthetic versatility of a malonic acid functional group. The Boc (tert-butyloxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, essential for controlled, sequential synthesis, particularly in peptide chemistry.[8] The malonic acid moiety serves as a linchpin for further chemical elaboration, offering a handle for creating substituted acetic acid derivatives via decarboxylation or for introducing unique, constrained di-acid functionalities into larger molecules.
This document provides a comprehensive overview of the core properties, synthesis, characterization, and strategic applications of N-Boc-azetidin-3-yl-malonic acid for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A precise experimental determination of all physicochemical properties for N-Boc-azetidin-3-yl-malonic acid is not widely available in peer-reviewed literature. The data presented below is a combination of information from chemical suppliers and predicted values, providing a foundational understanding of the molecule's characteristics.
| Property | Value | Source(s) |
| Chemical Name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid | AiFChem[9] |
| Synonyms | N-Boc-azetidin-3-yl-malonic acid | - |
| CAS Number | 183062-97-7 | AiFChem[9] |
| Molecular Formula | C₁₁H₁₇NO₆ | AiFChem[9] |
| Molecular Weight | 259.26 g/mol | AiFChem[9] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | ChemicalBook[10] |
| Boiling Point | Not available | ChemicalBook[10] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
| pKa | ~3-4 (for carboxylic acids), (predicted) | Inferred |
Synthesis and Purification
The synthesis of N-Boc-azetidin-3-yl-malonic acid is logically achieved in a two-step sequence starting from a suitable 3-substituted N-Boc-azetidine precursor. The most common route involves the alkylation of diethyl malonate followed by saponification of the resulting diester.
Synthetic Workflow Overview
Experimental Protocol 1: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (Precursor)
This procedure outlines the nucleophilic substitution of 1-Boc-3-iodoazetidine with the sodium salt of diethyl malonate. The iodo-azetidine is a reliable electrophile, readily prepared from N-Boc-3-hydroxyazetidine.[11]
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Boc-3-iodoazetidine[11]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) to the stirred THF.
-
Slowly add diethyl malonate (1.2 equivalents) dropwise to the suspension. Causality Note: Diethyl malonate is added to the base to ensure immediate deprotonation and prevent side reactions. The evolution of hydrogen gas will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium enolate.
-
Alkylation: Dissolve 1-Boc-3-iodoazetidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor by TLC or LC-MS until the starting iodo-azetidine is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers.
-
Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to yield Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate as a clear oil or low-melting solid.[12]
Experimental Protocol 2: Saponification to N-Boc-Azetidin-3-yl-Malonic Acid
This protocol describes the base-mediated hydrolysis (saponification) of the diethyl ester to the target dicarboxylic acid. This is a standard and robust transformation.[13]
Materials:
-
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (1 M or 2 M HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: Dissolve the starting diethyl ester (1.0 equivalent) in a mixture of EtOH (or THF) and water (e.g., a 3:1 or 4:1 ratio).
-
Add a solution of NaOH or LiOH (2.2-2.5 equivalents) in water to the ester solution. Causality Note: A slight excess of base ensures the complete hydrolysis of both ester groups.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Work-up and Isolation: Once the reaction is complete, remove the organic solvent (EtOH or THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Carefully acidify the solution to a pH of ~2-3 by the slow addition of 1 M HCl. Self-Validation: The product should precipitate out of the solution as a white solid upon acidification.
-
Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidin-3-yl-malonic acid, typically as a white solid. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 2H): The two carboxylic acid protons (-COOH). This signal is broad and may exchange with D₂O.
-
δ ~4.0-3.8 ppm (m, 2H): Protons on the azetidine ring adjacent to the nitrogen, syn to the malonate group.
-
δ ~3.7-3.5 ppm (m, 2H): Protons on the azetidine ring adjacent to the nitrogen, anti to the malonate group.
-
δ ~3.4 ppm (t, 1H): The proton of the malonate group (-CH(COOH)₂).
-
δ ~3.2-3.0 ppm (m, 1H): The proton on the azetidine ring at the 3-position (-CH-CH(COOH)₂).
-
δ 1.38 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~171 ppm: Carboxylic acid carbons (-COOH).
-
δ ~155 ppm: Carbonyl carbon of the Boc group (-O-C=O).
-
δ ~79 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~55 ppm: Azetidine ring carbons adjacent to nitrogen (-CH₂-N).
-
δ ~51 ppm: Malonate methine carbon (-CH(COOH)₂).
-
δ ~35 ppm: Azetidine ring carbon at the 3-position (-CH-).
-
δ 28.1 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
Mass Spectrometry (ESI-):
-
Expected [M-H]⁻: 258.10
Applications in Drug Discovery and Organic Synthesis
The unique structural combination of a constrained azetidine ring and a versatile malonic acid moiety makes this compound a highly valuable building block.
Constrained Amino Acid & Peptide Surrogates
The primary application of N-Boc-azetidin-3-yl-malonic acid is as a precursor to constrained, non-natural amino acids. The rigidity of the azetidine ring helps to pre-organize the peptide backbone into specific secondary structures, such as β-turns. This can lead to peptides with enhanced binding affinity, improved selectivity for their biological targets, and increased resistance to proteolytic degradation.[8]
Experimental Protocol 3: Decarboxylation to 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid
Malonic acids are well-known to undergo facile decarboxylation upon heating to afford the corresponding carboxylic acid.[15] This provides a direct route to a valuable constrained β-amino acid analogue.
Materials:
-
N-Boc-azetidin-3-yl-malonic acid
-
High-boiling point solvent (e.g., Toluene, Dioxane, or neat)
Procedure:
-
Place N-Boc-azetidin-3-yl-malonic acid in a round-bottom flask equipped with a reflux condenser.
-
The reaction can be run neat or in a high-boiling solvent like toluene to ensure even heating.
-
Heat the mixture to 100-120 °C. Self-Validation: The evolution of CO₂ gas will be observed. The reaction can be monitored by the cessation of gas evolution.
-
Continue heating for 1-3 hours until the reaction is complete (as determined by TLC or LC-MS, showing consumption of the starting material and formation of the new product).
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting crude 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid[14] can be purified by recrystallization or silica gel chromatography.
Scaffolds for Enzyme Inhibitors
Asymmetrically substituted malonic acids have been explored as inhibitors for various enzymes. The two carboxylic acid groups can chelate metal ions in an enzyme's active site or form key hydrogen bond interactions. The N-Boc-azetidine moiety provides a rigid, drug-like scaffold to orient these acidic groups and to explore further interactions in adjacent binding pockets. For example, malonic acid derivatives have shown promise as inhibitors of enzymes like CD73, which is implicated in cancer immunotherapy.
Conclusion and Future Outlook
N-Boc-azetidin-3-yl-malonic acid is a quintessential example of a modern chemical building block, designed to impart desirable physicochemical properties through structural constraint. Its synthesis is straightforward, proceeding through stable intermediates, and its dual functionality allows for a wide range of synthetic elaborations. For drug discovery programs, it serves as an invaluable tool for creating novel, constrained peptide mimetics and for building rigid scaffolds to probe enzyme active sites. As the demand for drug candidates with superior "rule-of-five" properties and sp³-rich character continues to grow, the strategic deployment of highly functionalized, conformationally restricted building blocks like N-Boc-azetidin-3-yl-malonic acid will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.
References
-
Hanessian, S., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules. Available at: [Link]
- García-López, J. A., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Boletín de la Sociedad Química de México.
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
- BenchChem. (2023). Applications of Asymmetrically Substituted Malonic Acids in Medicinal Chemistry.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Available at: [Link]
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Medicinal Chemistry Letters.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Azetidine: A Key Heterocyclic Building Block for Organic Synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved from [Link]
- US Patent 2,373,011. (1945). Production of malonic acid.
-
molecularinfo.com. (n.d.). DIETHYL 2-(1-(TERT-BUTOXYCARBONYL)AZETIDIN-3-YL)MALONATE. Retrieved from [Link]
- Kappe, C. O. (2000).
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). ResearchGate. Available at: [Link]
-
2a biotech. (n.d.). 2-(1-(TERT-BUTOXYCARBONYL)AZETIDIN-3-YL)MALONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. Retrieved from [Link]
- Preparation and Synthetic Applications of Azetidines. (2012). Heterocycles.
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A Technical Guide to 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid: A Versatile Building Block for Modern Drug Discovery
Abstract
The strategic incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine motif has emerged as a particularly valuable scaffold due to its ability to impart metabolic stability, improve solubility, and provide a rigid, three-dimensional exit vector for further molecular elaboration.[1][2] This guide provides an in-depth technical overview of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, a bifunctional building block designed for the efficient introduction of the N-Boc-3-azetidinyl moiety. We will explore its synthesis, physicochemical properties, and key applications, with a focus on the chemical logic underpinning its use in complex molecule synthesis for drug discovery professionals.
Introduction: The Value Proposition of the Azetidine Scaffold
In the pursuit of novel therapeutics, the design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as achieving high target potency. Saturated heterocycles, particularly those with a high degree of sp³ character, have become indispensable for escaping the "flatland" of aromatic-rich compound libraries. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties.[1] Its inherent ring strain (approx. 25.2 kcal/mol) does not render it overly unstable for routine handling but is sufficient to influence its chemical reactivity and conformational preference.[3] This constrained nature can lock in favorable binding conformations and provide novel vectors for exploring protein binding pockets. Consequently, azetidine-containing compounds often exhibit enhanced metabolic stability and improved solubility compared to their more lipophilic carbocyclic or larger heterocyclic counterparts.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully feature the azetidine motif, validating its utility in clinical candidates.[1]
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (N-Boc-Aze-Mal) is a sophisticated building block that leverages these advantages. It provides the desirable N-Boc protected azetidine core, which serves as a bioisostere for other common groups, while the malonic acid functionality acts as a versatile synthetic handle for subsequent chemical transformations.
Physicochemical Properties and Characterization
N-Boc-Aze-Mal is typically a white to off-white solid, and its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 183062-97-7 | [4] |
| Molecular Formula | C₁₁H₁₇NO₆ | [4] |
| Molecular Weight | 259.26 g/mol | [4] |
| IUPAC Name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid | [4] |
| Synonyms | 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid; 1-[(1,1-Dimethylethoxy)carbonyl]-3-azetidinyl]propanedioic acid | [4] |
Expected Analytical Data:
-
¹H NMR: Protons on the azetidine ring, the methine of the malonic acid, the t-butyl group of the Boc protector, and the acidic protons of the carboxyl groups would be observable.
-
¹³C NMR: Signals corresponding to the carbonyls of the Boc group and carboxylic acids, the quaternary carbon of the t-butyl group, and the carbons of the azetidine and malonate backbone would be present.
-
Mass Spectrometry (ESI-): An [M-H]⁻ ion at approximately 258.1 m/z would be expected.
Synthesis of the Building Block
The preparation of N-Boc-Aze-Mal is logically achieved through a two-step sequence starting from a suitable 3-substituted N-Boc-azetidine precursor. The overall strategy involves a classic malonic ester synthesis followed by saponification of the ester groups.
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biological activity of azetidine-containing compounds
An In-Depth Technical Guide to the Biological Activity of Azetidine-Containing Compounds
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the azetidine scaffold, a four-membered nitrogen-containing heterocycle that has become a cornerstone in modern medicinal chemistry. We will dissect its unique physicochemical properties, survey its diverse pharmacological applications, and provide detailed mechanistic insights and experimental protocols relevant to researchers, scientists, and drug development professionals.
The Azetidine Scaffold: A Privileged Motif in Drug Discovery
Azetidines are saturated four-membered rings containing a nitrogen atom. For decades, their synthesis was considered challenging, limiting their exploration.[1][2] However, recent advancements in synthetic methodologies have unlocked their vast potential.[3][4][5] The azetidine ring's significance in drug design stems from a unique combination of structural and chemical properties.
Key Physicochemical and Pharmacokinetic Attributes:
-
Ring Strain and Conformational Rigidity : The inherent ring strain of approximately 25.4 kcal/mol imparts enhanced reactivity while maintaining greater stability than aziridines.[6][7] This rigidity provides a well-defined three-dimensional structure, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity.[8]
-
sp³-Rich Character : The high sp³-hybridized carbon content increases the molecule's three-dimensionality. This feature is highly desirable in modern drug discovery as it often leads to improved solubility, metabolic stability, and better interaction with complex biological targets compared to flat, aromatic systems.[7][9]
-
Metabolic Stability and Pharmacokinetic Enhancement : Incorporation of an azetidine motif can enhance a molecule's metabolic stability and overall pharmacokinetic profile.[9][10] It can serve as a bioisostere for larger, more metabolically labile groups like piperidines or piperazines, offering a strategy to fine-tune physicochemical properties.[7]
-
Versatile Exit Vectors : The constrained geometry of the azetidine ring provides unique spatial orientations for substituents, allowing for precise exploration of a target's binding pocket.[6][7]
These attributes have propelled azetidines to the forefront of medicinal chemistry, leading to their incorporation into several FDA-approved drugs.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Ezetimibe | Hypercholesterolemia | Inhibitor of cholesterol absorption (NPC1L1 protein antagonist)[11][12] |
| Baricitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor[9] |
| Cobimetinib | Melanoma (Cancer) | Mitogen-activated protein kinase (MEK) inhibitor[9][13] |
| Azelnidipine | Hypertension | Dihydropyridine calcium channel blocker[3][9] |
| Sarolaner | Veterinary Parasiticide | Isoxazoline class insecticide and acaricide[9] |
A Spectrum of Biological Activities
The azetidine scaffold is a component of molecules demonstrating a wide array of pharmacological activities, underscoring its versatility.[1][2] Natural and synthetic derivatives have shown potential as antibacterial, anticancer, anti-inflammatory, and central nervous system (CNS) modulating agents.[9][14] This diversity highlights the scaffold's ability to be tailored for interaction with a multitude of biological targets.
Mechanistic Deep Dive: Two Case Studies
To understand the impact of the azetidine ring on biological function, we will examine two well-characterized compounds with distinct mechanisms of action.
Case Study: Ezetimibe - The Cholesterol Blocker
Ezetimibe is a landmark drug that showcases the successful application of the azetidine-2-one (β-lactam) substructure in a non-antibiotic context. It is a potent cholesterol absorption inhibitor used to treat hypercholesterolemia.[11]
Mechanism of Action
Ezetimibe's primary action is to block the absorption of dietary and biliary cholesterol from the small intestine.[12][15] It achieves this by specifically targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical mediator of cholesterol uptake located on the brush border of enterocytes.[11][16][17]
The inhibition process involves several key steps:
-
Binding to NPC1L1 : Ezetimibe and its active glucuronide metabolite bind directly to a transmembrane loop of the NPC1L1 protein.[16]
-
Inhibition of Complex Formation : This binding prevents the NPC1L1/cholesterol complex from interacting with the clathrin/AP2 adaptor complex.[16][17]
-
Prevention of Endocytosis : By blocking this interaction, ezetimibe halts the internalization (endocytosis) of the NPC1L1/cholesterol complex into the enterocyte.[16]
-
Systemic Effect : The reduction in cholesterol absorption leads to depleted hepatic cholesterol stores. The liver compensates by upregulating LDL receptor expression on hepatocytes, which increases the clearance of LDL cholesterol from the circulation.[17]
This targeted mechanism allows ezetimibe to lower LDL-C levels by about 18-20% as a monotherapy and provides a synergistic effect when combined with statins.[11][16]
Pharmacokinetic Profile
Ezetimibe's pharmacokinetics contribute significantly to its clinical utility. It is rapidly absorbed and extensively metabolized in the small intestine and liver to its active phenolic glucuronide metabolite.[12] Both the parent drug and the metabolite undergo enterohepatic recycling, leading to a long half-life of approximately 22 hours, which permits once-daily dosing.[12] Critically, ezetimibe does not significantly affect cytochrome P450 enzymes, resulting in a low potential for drug-drug interactions.[12]
| Parameter | Value | Reference |
| Time to Peak Plasma (Cmax) | 4–12 hours (Ezetimibe) | [12] |
| 1–2 hours (Ezetimibe-glucuronide) | [12] | |
| Plasma Protein Binding | >90% | [12] |
| Metabolism | Glucuronide conjugation | [12] |
| Elimination Half-life | ~22 hours | [12] |
| Primary Excretion Route | Feces (via biliary excretion) | [12] |
Case Study: L-Azetidine-2-carboxylic Acid (Aze) - The Proline Mimic
Naturally occurring in plants like the lily-of-the-valley, L-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a close structural analogue of proline.[18][19] Its biological activity is rooted in its ability to deceptively participate in protein synthesis, leading to cellular toxicity.
Mechanism of Action
Aze acts as a "Trojan horse" at the molecular level. Its mechanism is a prime example of antimetabolite toxicity.
-
Recognition and Activation : Prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline, mistakenly recognizes and activates Aze.[13]
-
Misincorporation : During protein translation, Aze is incorporated into nascent polypeptide chains at positions designated for proline.[18][19][20]
-
Protein Misfolding : The smaller, more strained four-membered ring of Aze, compared to proline's five-membered ring, alters the local peptide backbone geometry. This disruption interferes with proper protein folding and can lead to the formation of abnormal, non-functional proteins.[18][20]
-
Cellular Stress Response : The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress pathway designed to restore protein homeostasis.[18][20] If the stress is too severe or prolonged, the UPR can initiate apoptosis (programmed cell death).[21]
This mechanism makes Aze a potent toxin with teratogenic, pro-inflammatory, and pro-apoptotic effects.[18][21] In research, it serves as a valuable chemical tool to induce and study the UPR and other protein quality control pathways.[18]
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The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transcended its status as a synthetic curiosity to become a privileged scaffold in contemporary drug discovery.[1] Its inherent ring strain, conformational rigidity, and sp³-rich character bestow unique physicochemical and pharmacokinetic properties upon molecules, making it an attractive motif for medicinal chemists.[2][3] This guide provides a comprehensive exploration of the multifaceted role of azetidine in medicinal chemistry, delving into its fundamental properties, strategic applications in drug design, and the synthetic methodologies enabling its incorporation. We will examine how this small, strained ring can be leveraged to enhance metabolic stability, improve solubility, modulate receptor selectivity, and ultimately, drive the development of next-generation therapeutics.[2][3]
The Allure of the Strained Ring: Fundamental Properties of Azetidine
The distinct chemical and physical characteristics of the azetidine ring are central to its utility in drug design. These properties stem from a combination of ring strain, conformational preferences, and the influence of the nitrogen heteroatom.
Ring Strain and Conformational Rigidity
Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more flexible pyrrolidines.[4] This inherent strain does not render the ring unstable for pharmaceutical applications but rather contributes to its unique reactivity and conformational behavior.[4][5] The four-membered ring is not planar and adopts a puckered conformation to alleviate some of this strain. This puckering, however, is more restricted than in larger rings, leading to a conformationally rigid scaffold.[2][3][6] This rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[6][7]
Diagram 1: Conformational Rigidity of Azetidine
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An In-depth Technical Guide to Constrained Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Native peptides, despite their exquisite biological specificity, are often hindered as therapeutic agents by their inherent flexibility and susceptibility to proteolysis. This guide delves into the strategic use of constrained amino acids to overcome these limitations. By rigidifying the peptide backbone or its side chains, these modified residues pre-organize a peptide into its bioactive conformation, significantly enhancing binding affinity, metabolic stability, and cell permeability. We will explore the fundamental principles of conformational constraint, provide a systematic classification of common constraining strategies, detail synthetic and analytical methodologies, and present case studies that underscore the transformative impact of constrained amino acids in modern drug development.
The Conformational Challenge in Peptide Therapeutics
Peptides are crucial signaling molecules in physiology, making them excellent starting points for drug design. However, their therapeutic potential is often unrealized due to two primary weaknesses:
-
Conformational Flexibility: In solution, short linear peptides exist as a dynamic ensemble of conformations.[1] Only a fraction of these conformers may be the "bioactive conformation" recognized by the target receptor. This conformational entropy leads to a significant energy penalty upon binding, resulting in lower affinity.[2]
-
Metabolic Instability: The flexible, extended structures of many peptides make them ideal substrates for proteases, leading to rapid degradation and short in vivo half-lives.[1]
The central hypothesis of peptide constraint is that by reducing the peptide's flexibility and locking it into a shape that mimics its receptor-bound state, we can dramatically improve its drug-like properties.[2][3] Constrained peptides, therefore, offer a powerful strategy to enhance binding affinity, increase specificity, and improve proteolytic stability.[1][3]
Fundamentals of Conformational Constraint
The three-dimensional structure of a peptide is largely defined by a series of torsional (or dihedral) angles along its backbone (Φ, Ψ, ω) and in its side chains (χ).[4] Natural amino acids (excluding proline) have a wide range of allowable angles. The goal of introducing a constrained amino acid is to limit the rotation around one or more of these bonds, thereby reducing the accessible conformational space.[5][6]
This pre-organization into a bioactive conformation reduces the entropic penalty of binding, which can lead to a substantial increase in binding affinity and potency.[2] Furthermore, the rigidified structure can sterically hinder the approach of proteases, enhancing the peptide's stability and bioavailability.[1]
Figure 2: Classification of common constraining strategies.
Main-Chain Constraints
-
α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group, such as in Aminoisobutyric acid (Aib), sterically restricts the Φ and Ψ backbone angles. [7][8]This modification is a potent promoter of helical conformations (specifically 3₁₀-helices) and is synthetically straightforward to incorporate. [8]The synthesis of these building blocks has seen significant advances, overcoming challenges related to their steric bulk. [9][10]* N-Alkylated Amino Acids: The addition of an alkyl group (commonly methyl) to the backbone amide nitrogen atom restricts rotation around the C-N bond and can disfavor hydrogen bond formation, influencing secondary structure. [11][12]This strategy has been shown to improve metabolic stability and membrane permeability. [13]
Side-Chain to Side-Chain Cyclization
-
Lactam Bridges: Covalently linking the side chains of two amino acid residues, such as aspartic acid/glutamic acid and lysine/ornithine, via an amide (lactam) bond is a versatile method for stabilizing secondary structures. [14][15]The spacing between the residues dictates the resulting structure; for example, (i, i+4) and (i, i+7) bridges are highly effective at stabilizing α-helices, while (i, i+3) bridges can stabilize β-turns. [14][15]* Hydrocarbon Stapling: This technique involves creating a covalent, all-hydrocarbon cross-link between two amino acid side chains, typically spaced at (i, i+4) or (i, i+7) positions, to reinforce an α-helical structure. [2][16]Stapled peptides have shown remarkable improvements in proteolytic resistance, cell penetration, and target affinity, enabling the targeting of challenging intracellular protein-protein interactions (PPIs). [2][17]
Backbone-Side-Chain Cyclization
-
Proline and Analogues: Proline's inherent cyclic structure, where the side chain loops back to the backbone nitrogen, rigidly constrains the Φ dihedral angle to approximately -60°, making it a powerful "helix breaker" or "turn inducer."
-
Constrained β-Amino Acids: The incorporation of β-amino acids, which have an additional carbon in their backbone, can introduce novel folding patterns and has been used to construct stable tertiary structures in miniproteins. [18]
Design, Synthesis, and Incorporation
The successful application of constrained amino acids requires a synergistic approach combining computational design and advanced synthetic chemistry.
Computational Design
Before synthesis, molecular modeling and conformational analysis are crucial for predicting how a specific constraint will affect the peptide's overall structure. By analyzing the Ramachandran and chi space, researchers can design constraints that favor the desired bioactive conformation while being synthetically accessible. [5][6]
Synthesis and Incorporation via SPPS
Most constrained peptides are prepared using Solid-Phase Peptide Synthesis (SPPS). [3][19]The key is the availability of correctly protected constrained amino acid building blocks.
Experimental Protocol: On-Resin Lactam Bridge Formation (i, i+4)
This protocol describes the synthesis of a peptide containing a lactam bridge between a glutamic acid (Glu) at position i and a lysine (Lys) at position i+4.
Figure 3: Workflow for on-resin lactam bridge formation.
Methodology:
-
Peptide Synthesis: Assemble the linear peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry. [19]Incorporate Fmoc-Glu(OFm)-OH at position i and Fmoc-Lys(Fmoc)-OH at position i+4. The side-chain protecting groups, Orthogonal Fluorenylmethoxycarbonyl (OFm) for Glu and a second Fmoc for Lys, are critical as they can be removed selectively without disturbing other protecting groups.
-
Orthogonal Deprotection:
-
After assembling the full linear peptide, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group and the Fmoc group on the Lys side chain.
-
Wash the resin thoroughly.
-
Treat the resin again with 20% piperidine in DMF to selectively remove the OFm group from the Glu side chain.
-
Wash the resin extensively with DMF and DCM.
-
-
On-Resin Cyclization:
-
Swell the resin in N-methyl-2-pyrrolidone (NMP).
-
Add a solution of coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), with a base like N-methylmorpholine (NMM) in NMP. [20] * Allow the reaction to proceed for 4-24 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
-
Cleavage and Global Deprotection:
-
Once cyclization is complete, wash the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all remaining side-chain protecting groups. [21]5. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclized peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the mass and purity using mass spectrometry.
-
Self-Validation: The success of this protocol is validated by comparing the mass of the final product to its theoretical mass (which will show a loss of 18 Da, corresponding to the loss of a water molecule during amide bond formation) and by the distinct retention time on RP-HPLC compared to the linear precursor.
Biophysical Characterization
Confirming that the introduced constraint has induced the desired structural change is a critical step. A combination of spectroscopic techniques is typically employed.
-
Circular Dichroism (CD) Spectroscopy: This is a rapid and powerful technique for assessing the secondary structure of peptides in solution. [22]An α-helical peptide will show characteristic negative bands at ~208 nm and ~222 nm, while β-sheets and random coils have different spectral signatures. [23]Comparing the CD spectrum of a constrained peptide to its linear counterpart provides direct evidence of secondary structure stabilization. [24]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, particularly the analysis of Nuclear Overhauser Effects (NOEs), provide detailed, atom-level information about the peptide's three-dimensional structure in solution. [24][25]The presence of specific NOEs, such as between αH(i) and HN(i+3) or HN(i+4), can definitively confirm helical or turn structures. [25]* X-ray Crystallography: While more challenging, obtaining a crystal structure provides the highest resolution view of the peptide's conformation in the solid state.
Table 1: Comparative Analysis of a Linear vs. Lactam-Bridged Helical Peptide
| Property | Linear Peptide (Control) | Lactam-Bridged Peptide | Rationale for Change |
| Helicity (by CD) | 15% in aqueous buffer | 70% in aqueous buffer | The lactam bridge nucleates and stabilizes the α-helical fold, preventing fraying. [14][20] |
| Binding Affinity (KD) | 500 nM | 25 nM | Pre-organization into the bioactive conformation reduces the entropic penalty of binding. [2] |
| Proteolytic Half-life | < 10 minutes | > 6 hours | The rigid helical structure is a poor substrate for proteases, which typically recognize extended conformations. [1] |
Case Studies in Drug Discovery
The application of constrained amino acids has moved from academic curiosity to a validated strategy in clinical development.
-
Stapled Peptides Targeting PPIs: A notable success story is the development of stapled peptides that mimic the α-helical BH3 domain to inhibit the interaction between p53 and its negative regulator, MDM2, a key target in oncology. One such compound, ATSP-7041, is a stapled peptide designed to reactivate the p53 tumor suppressor pathway and is in preclinical development. [2]* Lactam Bridges in Hormone Analogues: Analogues of human growth hormone-releasing factor (GRF) have been synthesized with a lactam bridge between residues Asp8 and Lys12. This constraint was found to enhance the bioactive helical conformation, leading to increased biological potency. [20]* Cyclic Peptides as Therapeutics: Many natural product drugs are cyclic peptides. Modern drug discovery platforms now use technologies like mRNA display to rapidly screen vast libraries of macrocyclic peptides containing non-natural amino acids to identify potent and selective binders for various targets. [19][26]
Conclusion and Future Outlook
The strategic incorporation of constrained amino acids is a cornerstone of modern peptide drug design. By addressing the core liabilities of native peptides—flexibility and instability—these powerful building blocks enable the creation of therapeutics with superior affinity, selectivity, and pharmacokinetic properties. Future advancements will likely focus on the development of novel constraining chemistries, improved computational prediction of conformational effects, and the integration of these strategies with other peptide modification techniques to create the next generation of highly potent and specific peptide drugs.
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Davies, J. S., & O'Driscoll, J. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 163-170. [Link]
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Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]
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Li, M., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1-19. [Link]
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Houston, M. E., & Hodges, R. S. (2003). Lactam-Bridge-Stabilized α-Helical Templates. Science of Synthesis, 21, 577-584. [Link]
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Mendive-Tapia, L., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7133-7146. [Link]
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Ito, K., & Suga, H. (2017). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
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Inai, Y., & Ishida, Y. (2006). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. The Journal of antibiotics, 59(8), 463–479. [Link]
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Shingh, S. K., et al. (2013). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 11(20), 3333-3342. [Link]
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Checco, J. W., & Gellman, S. H. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of chemical research, 57(10), 1339–1351. [Link]
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Keller, M., et al. (2007). Introduction of Functional Groups into Peptides via N-Alkylation. ResearchGate. [Link]
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Zhang, Y., & He, C. (2024). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 26(1), 169-174. [Link]
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Nocon, J., et al. (2017). A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis. Metabolic engineering, 43, 101–112. [Link]
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The Tert-Butoxycarbonyl (Boc) Group: A Technical Guide to a Cornerstone of Amine Protection
In the landscape of modern organic synthesis, particularly within the realms of peptide synthesis and complex molecule assembly for drug development, the strategic use of protecting groups is paramount.[] Among the arsenal of tools available to the synthetic chemist, the tert-Butoxycarbonyl (Boc) group stands out as a robust and versatile protecting group for amines. Its widespread adoption is a testament to its unique stability profile: resilient to a wide array of nucleophilic and basic conditions, yet readily cleaved under specific acidic protocols.[2][3] This guide provides an in-depth technical overview of the Boc protecting group, from its fundamental chemical principles to practical, field-proven applications.
The Chemical Logic of the Boc Group: Stability and Lability
The efficacy of the Boc group stems from the electronic and steric properties of the tert-butyl carbamate it forms with an amine. The lone pair of the nitrogen atom is delocalized into the carbonyl group of the carbamate, rendering the amine significantly less nucleophilic and basic. This electronic stabilization is key to its protective function.
However, the true elegance of the Boc group lies in its acid-lability.[4] The presence of the bulky tert-butyl group allows for a specific deprotection mechanism that proceeds through a stable tertiary carbocation intermediate. This targeted cleavage under acidic conditions, while maintaining stability in the presence of bases and many other reagents, is the cornerstone of its orthogonality in complex synthetic strategies.[2][5]
Orthogonality in Synthesis
The concept of orthogonality is critical in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[6][7] The Boc group is a prime example of an orthogonal protecting group. For instance, it is stable under the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group, another common amine protecting group.[8] This orthogonality is the foundation of the two major strategies in solid-phase peptide synthesis (SPPS): Boc-based and Fmoc-based synthesis.[5]
Protection of Amines with the Boc Group: The "Boc-On" Reaction
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9][10] This reagent is a stable, commercially available solid with a low melting point.[11][12] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[13][14]
Mechanism of Boc Protection
The reaction proceeds via a straightforward mechanism. The nucleophilic amine attacks a carbonyl group of the Boc anhydride, leading to a tetrahedral intermediate.[15] This intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[13] This leaving group is unstable and decomposes to carbon dioxide and the tert-butoxide anion, which then deprotonates the newly formed ammonium salt to yield the N-Boc protected amine.[14]
Caption: Mechanism of Amine Protection with Boc Anhydride.
Experimental Protocol: General Procedure for N-Boc Protection
The following is a representative protocol for the N-Boc protection of a primary amine.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)[4]
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))[4][13]
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution. The choice and amount of base depend on the reactivity of the amine and the specific protocol.
-
Add di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Note: The formation of CO₂ gas during the reaction necessitates that the reaction is not performed in a closed system.[14][16]
Comparative Data for Boc Protection Conditions
| Substrate Type | Reagent System | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| Aliphatic Amine | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | Room Temp | 2-4 h | >90 | [9] |
| Aromatic Amine | (Boc)₂O, DMAP (cat.) | Acetonitrile | Room Temp | 1-3 h | >95 | [4] |
| Amino Acid | (Boc)₂O, NaOH | THF/H₂O | 0 to Room Temp | 4-12 h | 85-95 | [4] |
| Hindered Amine | (Boc)₂O, TEA | THF | 40 | 12-24 h | 70-85 | [4] |
Deprotection of the Boc Group: The "Boc-Off" Reaction
The removal of the Boc group is its defining characteristic and is typically achieved under acidic conditions.[17] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed.[4]
Mechanism of Acidic Boc Deprotection
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid.[2][16] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[16] The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.[2][16] The liberated amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding ammonium salt.[16]
Caption: Mechanism of Acidic Boc Deprotection.
Scavengers in Boc Deprotection
A critical consideration during Boc deprotection is the fate of the highly reactive tert-butyl cation generated.[16] This electrophile can alkylate nucleophilic residues in the substrate, particularly in peptide synthesis where side chains of tryptophan, methionine, and tyrosine are susceptible to this side reaction.[18][19] To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the tert-butyl cation.[2][4]
Experimental Protocol: General Procedure for N-Boc Deprotection with TFA
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, optional)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
If required, add a scavenger to the solution.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[20]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting product is the amine TFA salt, which can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
The salt can be collected by filtration and washed with cold diethyl ether.
Caution: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Comparison of Common Acidic Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, RT, 1-2 h | Highly effective, volatile | Corrosive, can cause side reactions | [16][21] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol, RT, 1-4 h | Cost-effective, readily available | Less volatile than TFA, can be slower | [4][17] |
| Formic Acid | Neat or in DCM, RT, 12-24 h | Milder than TFA or HCl | Slower reaction times | [22] |
| Lewis Acids (e.g., ZnBr₂) | DCM, RT | Can offer selectivity | Stoichiometric amounts often needed | [13] |
Applications in Drug Development and Peptide Synthesis
The Boc protecting group has been instrumental in the advancement of peptide chemistry, particularly in the early development of solid-phase peptide synthesis (SPPS) by Merrifield.[] In the "Boc/Bzl" strategy, the N-terminal amine is protected with the acid-labile Boc group, while side-chain functional groups are protected with benzyl-based ethers, esters, and carbamates, which are stable to the TFA used for Boc removal but are cleaved in the final step with strong acid, typically anhydrous hydrogen fluoride (HF).[5]
While the Fmoc/tBu strategy has become more prevalent for routine peptide synthesis due to its milder conditions, the Boc strategy remains highly valuable for the synthesis of long and difficult sequences, particularly those prone to aggregation.[][23] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[5]
Beyond peptide synthesis, the Boc group is a workhorse in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its predictable reactivity and stability allow for the selective manipulation of other functional groups within a molecule, a critical requirement in the multi-step syntheses common in drug discovery and development.
Conclusion
The tert-Butoxycarbonyl protecting group is a foundational tool in modern organic synthesis. Its unique combination of stability to a broad range of reagents and lability under specific acidic conditions provides the synthetic chemist with a high degree of control and flexibility. A thorough understanding of its underlying chemical principles, including the mechanisms of its introduction and removal, as well as the practical considerations for its use, is essential for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with precision and efficiency.
References
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- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
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- ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
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- Zibo Senbang Chemical Co., Ltd. (n.d.). Di-tert-butyl dicarbonate.
- ChemicalBook. (2024). Di-tert-butyl dicarbonate: a versatile carboxylating reagent.
- Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group.
- Sigma-Aldrich. (n.d.). Di-tert-butyl dicarbonate Boc anhydride.
- YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
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- ACS Publications. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry.
- ACS Omega. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
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- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.
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An In-Depth Technical Guide to 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of Azetidine Scaffolds in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable motif.[1] Its inherent ring strain and three-dimensional character provide a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability. This guide focuses on a key functionalized azetidine derivative, 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid , a versatile building block that offers medicinal chemists a strategic entry point for the synthesis of complex and biologically active molecules.
This document provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and applications of this important synthetic intermediate. The content is tailored for researchers, scientists, and drug development professionals, offering not just procedural details but also the scientific rationale behind the methodologies, grounded in established chemical principles.
Chemical Structure and Nomenclature
The foundational step in understanding the utility of any chemical entity is a precise characterization of its structure and formal naming.
IUPAC Name
The formal IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid .[2]
Chemical Structure
The structure consists of a four-membered azetidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. A malonic acid moiety is attached to the C3 position of the azetidine ring.
For clarity, the two-dimensional structure can be represented as follows:
Caption: 2D representation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 183062-97-7 | [2] |
| Molecular Formula | C₁₁H₁₇NO₆ | [2] |
| Molecular Weight | 259.26 g/mol | [2] |
| Appearance | White to off-white solid | [3][4] |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C(=O)O)C(=O)O)C1 | [5] |
Synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid: A Multi-step Approach
The synthesis of the title compound is not a trivial one-step process but rather a well-orchestrated sequence of reactions starting from more readily available precursors. The overall strategy involves the preparation of a key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate , followed by the introduction of the malonate group and subsequent hydrolysis.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthetic pathway.
Caption: Proposed synthetic workflow for 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations.
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
The oxidation of the secondary alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, is a critical first step. Several methods can be employed, with the Swern oxidation being a common choice.
-
Rationale: The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals. It operates at low temperatures, which helps to minimize side reactions.
-
Protocol:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate.
-
Step 2 & 3: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
This two-step sequence involves a Knoevenagel condensation to form an intermediate ylidene, followed by a reduction of the double bond.
-
Rationale: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an active methylene compound (diethyl malonate) with a ketone. The subsequent reduction of the exocyclic double bond is necessary to achieve the desired saturated linkage.
-
Protocol:
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) and diethyl malonate (1.2 equivalents) in a suitable solvent such as toluene, add a catalytic amount of a base like piperidine and an acid co-catalyst like acetic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)malonate, can be carried forward without extensive purification.
-
Dissolve the crude ylidene in a solvent like ethanol or methanol and cool to 0 °C.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, which can be purified by column chromatography.
-
Step 4: Synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid
The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.
-
Rationale: Base-mediated hydrolysis is a standard procedure for the saponification of esters. Lithium hydroxide is often preferred as it can be effective at room temperature, minimizing the risk of degradation of sensitive functional groups like the Boc protecting group.[6]
-
Protocol:
-
Dissolve diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide monohydrate (e.g., 3-4 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid such as 1N HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid .
-
Applications in Drug Discovery and Development
The title compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility stems from the combination of the conformationally restricted azetidine scaffold and the versatile malonic acid handle, which can be further functionalized or used to introduce a carboxymethyl group after decarboxylation.
The general applications of azetidine-containing compounds in medicinal chemistry are well-documented and include:
-
Kinase Inhibitors: The rigid azetidine ring can serve as a scaffold to orient functional groups for optimal interaction with the ATP-binding site of kinases.
-
GPCR Ligands: The three-dimensional nature of the azetidine core can be exploited to develop selective ligands for G-protein coupled receptors.
-
Antiviral and Antibacterial Agents: The unique steric and electronic properties of azetidines have been incorporated into various antimicrobial agents.
The malonic acid functionality of the title compound allows for further synthetic manipulations, such as:
-
Decarboxylation: To introduce a single carboxymethyl group at the C3 position.
-
Amide Coupling: To form linkages with amines, extending the molecular framework.
-
Further Alkylation: At the central carbon of the malonate, introducing additional diversity.
Conclusion
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid represents a sophisticated and highly valuable building block for modern medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-understood and robust chemical transformations. The combination of the conformationally constrained azetidine ring and the synthetically versatile malonic acid moiety provides a powerful tool for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. As the demand for new and effective therapeutics continues to grow, the strategic application of such advanced intermediates will undoubtedly play a crucial role in the future of drug discovery.
References
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (URL: [Link])
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 183062-97-7 | 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid - AiFChem [aifchem.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
An In-depth Technical Guide to 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid (CAS 183062-97-7): Properties and Supplier Insights for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of innovative drug design. Among these, the azetidine scaffold has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties upon parent molecules. This guide provides a comprehensive technical overview of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (CAS Number: 183062-97-7), a key building block for the synthesis of novel therapeutics. We will delve into its chemical properties, its role as a synthetic intermediate, and provide a list of notable suppliers to facilitate its procurement for research and development endeavors.
Physicochemical Properties
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is a white to off-white solid. The Boc-protecting group on the azetidine nitrogen allows for controlled reactivity during synthetic transformations, making it a versatile intermediate in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 183062-97-7 | AiFChem[1] |
| Molecular Formula | C₁₁H₁₇NO₆ | AiFChem[1] |
| Molecular Weight | 259.26 g/mol | AiFChem[1] |
| IUPAC Name | 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]propanedioic acid | AiFChem[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O | AiFChem[1] |
The Azetidine Scaffold in Medicinal Chemistry: A Strategic Advantage
The four-membered azetidine ring is a "privileged" scaffold in drug discovery. Its inherent ring strain and well-defined three-dimensional geometry offer several advantages over more common five- and six-membered rings:
-
Improved Physicochemical Properties: The incorporation of an azetidine moiety can lead to decreased lipophilicity and increased aqueous solubility, which are often desirable attributes for drug candidates.
-
Enhanced Metabolic Stability: The strained ring can be more resistant to metabolic degradation, potentially leading to a longer in vivo half-life.
-
Novel Exit Vectors: The specific bond angles of the azetidine ring provide unique exit vectors for substituents, allowing for the exploration of novel chemical space and potentially leading to improved target binding and selectivity.
-
Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic and acyclic functionalities, offering a tool to fine-tune the properties of a lead compound.
The subject of this guide, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, is a prime example of a building block designed to leverage these advantages. The malonic acid functionality provides a handle for a variety of chemical transformations, enabling its incorporation into a diverse range of molecular architectures.
Synthetic Utility and Potential Applications
While specific, publicly available biological activity data for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid itself is limited, its value lies in its role as a versatile synthetic intermediate. The presence of the malonic acid group allows for a range of chemical manipulations, including but not limited to:
-
Decarboxylation: To generate a mono-acid derivative, which can then be used in amide bond formation or other coupling reactions.
-
Esterification: To produce diesters that can participate in various condensation reactions.
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated systems.
These transformations allow for the integration of the N-Boc-azetidine moiety into larger, more complex molecules with potential therapeutic applications in areas such as:
-
Oncology: Azetidine-containing compounds have been investigated as kinase inhibitors and anti-proliferative agents.
-
Infectious Diseases: The azetidine scaffold is a component of some antibacterial and antiviral drug candidates.
-
Central Nervous System (CNS) Disorders: The ability of the azetidine ring to modulate physicochemical properties makes it a valuable tool in the design of CNS-penetrant drugs.
Illustrative Synthetic Workflow: Conceptual Pathway
The following diagram illustrates a conceptual synthetic workflow demonstrating how 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid can be utilized as a building block in a drug discovery program.
Caption: Conceptual workflow for the utilization of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid in the synthesis of bioactive compounds.
Experimental Protocol: General Procedure for Amide Coupling following Decarboxylation
This protocol describes a general, two-step procedure for the synthesis of an amide derivative starting from 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid. Note: This is a representative protocol and may require optimization for specific substrates.
Step 1: Mono-decarboxylation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, dioxane).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The evolution of CO₂ gas should be observed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid can often be used in the next step without further purification.
Step 2: Amide Coupling
-
Activation of the Carboxylic Acid: Dissolve the crude 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, triethylamine; 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Amine: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Sourcing Information: Notable Suppliers
For researchers and drug development professionals looking to procure 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, the following suppliers have been identified:
-
AiFChem [1]
-
BLD Pharmatech
-
2a biotech
-
Chemrio
-
Capot Chemical
It is recommended to contact these suppliers directly for the most up-to-date information on availability, pricing, and purity specifications.
Conclusion
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is a valuable and versatile building block for the synthesis of novel, azetidine-containing compounds with potential therapeutic applications. Its unique structural features, combined with the reactivity of the malonic acid moiety, provide a powerful tool for medicinal chemists to explore new chemical space and develop next-generation drug candidates with improved pharmacological profiles. This guide has provided a foundational understanding of its properties, synthetic utility, and sourcing to aid in its effective application in drug discovery and development programs.
References
Sources
Methodological & Application
Application Note & Protocol: Synthesis of a Novel Azetidine-Containing Amino Acid via Decarboxylation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Novel Amino Acids in Therapeutic Design
Novel non-proteinogenic amino acids are foundational building blocks in modern drug discovery. Their incorporation into peptide-based therapeutics or as standalone pharmacophores allows for the exploration of chemical space beyond that dictated by the canonical twenty amino acids. Azetidine-containing amino acids, in particular, have garnered significant interest. The strained four-membered ring of azetidine introduces conformational constraints that can enhance metabolic stability, improve receptor binding affinity, and fine-tune the physicochemical properties of a lead compound.[1][2]
This application note provides a detailed protocol for the synthesis of a novel azetidine-containing amino acid through the decarboxylation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid. The tert-Butoxycarbonyl (Boc) protecting group is crucial for preventing unwanted side reactions at the azetidine nitrogen. The decarboxylation of the malonic acid derivative proceeds via a well-established mechanism, often facilitated by heat, to yield the target amino acid.[3][4][5]
Reaction Overview and Mechanism
The core transformation in this protocol is the thermal decarboxylation of a substituted malonic acid. Malonic acid and its derivatives are well-known to undergo decarboxylation upon heating.[3][4][5] The presence of two carboxylic acid groups on the same carbon atom facilitates the formation of a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final product.
The reaction proceeds as follows:
-
Starting Material: 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
-
Transformation: Thermal Decarboxylation
-
Product: 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (a novel protected amino acid)
The Boc protecting group on the azetidine nitrogen is stable under the relatively mild heating conditions required for decarboxylation, ensuring the integrity of the final product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of the novel amino acid.
Materials and Equipment
Reagents:
-
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
-
High-purity solvent (e.g., Dimethylformamide (DMF) or Diphenyl ether)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M aqueous solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid in a suitable high-boiling solvent (e.g., DMF). The concentration should be approximately 0.1-0.5 M.
-
Heating and Decarboxylation: Heat the reaction mixture to 100-140 °C. The optimal temperature may need to be determined empirically but should be sufficient to induce decarboxylation without degrading the starting material or product. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot. The evolution of CO₂ gas will also be apparent.
-
Reaction Quenching and Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Aqueous Extraction: Wash the organic layer sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO₃, and brine. The acidic wash removes any basic impurities, while the bicarbonate wash removes any remaining acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of the novel amino acid.
Characterization and Data
The successful synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid should be confirmed by standard analytical techniques.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the malonic C-H proton singlet. Appearance of a new methylene (CH₂) signal adjacent to the carboxylic acid. Characteristic signals for the Boc group and the azetidine ring protons should remain. |
| ¹³C NMR | Disappearance of one of the carboxyl carbon signals. Shift in the signal for the α-carbon. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. |
| HPLC | A single major peak indicating high purity of the final compound. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase the temperature in small increments (e.g., 10 °C) or prolong the reaction time. |
| Low Yield | Degradation of starting material or product at high temperatures. | Perform the reaction at a lower temperature for a longer duration. |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid. |
Mechanism Visualization
The decarboxylation proceeds through a concerted, six-membered ring transition state.
Caption: Mechanism of thermal decarboxylation.
Conclusion
This application note details a robust and straightforward protocol for the synthesis of a novel Boc-protected azetidine-containing amino acid. The method relies on the well-understood thermal decarboxylation of a malonic acid derivative. The resulting amino acid is a valuable building block for the development of new therapeutics with potentially enhanced pharmacological properties. The provided experimental details, troubleshooting guide, and mechanistic insights should enable researchers to successfully implement this synthesis in their laboratories.
References
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).
- A novel one-step approach for the preparation of alpha-amino acids, alpha-amino amides, and dipeptides from azetidine-2,3-diones - PubMed.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications.
- A Novel Strategy for the Synthesis of Azetidine | Scientific.Net.
- One-pot Sequence for the Decarboxylation of α-Amino Acids - Erowid.
- Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025-03-28).
- Malonic ester synthesis - Wikipedia.
- Decarboxylation - Organic Chemistry Portal.
- Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC - NIH.
- Decarboxylation - Master Organic Chemistry. (2022-05-20).
- The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC - NIH.
- Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - Beilstein Journals.
- Malonic Ester Synthesis Reaction Mechanism - YouTube. (2018-05-11).
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols for Peptide Coupling of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid
Introduction: Navigating the Challenges of Complex Building Blocks
In modern drug discovery, the incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties such as potency, selectivity, and metabolic stability.[1][2] Azetidine-containing amino acids, in particular, are valuable motifs for introducing conformational constraints. The building block 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid presents a unique synthetic challenge due to a combination of steric hindrance and the presence of two carboxylic acid groups.
This guide provides a detailed analysis of the challenges and offers robust, field-proven protocols for the successful mono-acylation of this sterically demanding building block in peptide synthesis.
Inherent Synthetic Hurdles:
-
Steric Hindrance: The bulky tert-Butoxycarbonyl (Boc) protecting group on the azetidine ring significantly hinders the approach to the adjacent malonic acid carboxyl groups. This steric congestion can dramatically slow down the rate of acylation, often leading to incomplete reactions with standard coupling protocols.[3]
-
Di-acylation Potential: The malonic acid moiety contains two carboxylic acid groups. Uncontrolled activation can lead to undesired di-acylation of the amine partner, resulting in complex product mixtures and difficult purification. The protocols outlined herein are optimized for selective mono-acylation.
-
Reagent Selection: The choice of coupling reagent is critical for overcoming steric hindrance and ensuring high reaction efficiency.[4] Reagents must be sufficiently reactive to activate the sterically shielded carboxyl group without promoting side reactions.
Strategic Selection of Coupling Reagents
The success of coupling 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid hinges on selecting a highly efficient coupling reagent. Three major classes of reagents are considered, each with distinct advantages and disadvantages for this specific application.
-
Carbodiimides (e.g., DCC, DIC, EDC): While cost-effective, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are generally not reactive enough for severely hindered couplings on their own.[3][5] Their use can lead to the formation of N-acylurea byproducts and often requires additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to boost efficiency and suppress racemization.[6][7] Given the challenges of the title compound, this class is considered suboptimal.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Phosphonium reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective for sterically demanding couplings.[5][8] They react with the carboxylic acid to form a highly reactive OBt-active ester. A key advantage of phosphonium salts is their inability to cause guanidinylation of the free amine, a common side reaction with uronium salts.[8][9] This makes them particularly suitable for complex fragment couplings or cyclizations where the coupling reagent might be used in excess.[10]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents, especially HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), represents the gold standard for difficult couplings.[7] HATU forms a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen, leading to faster reaction rates.[11] The primary drawback is the potential for guanidinylation of the N-terminal amine if the reagent is used in significant excess relative to the carboxylic acid.[12] However, with proper stoichiometry control, this risk can be minimized.
Comparative Summary for the Target Compound:
| Reagent Class | Recommended Reagents | Pros | Cons | Suitability |
| Carbodiimides | DIC, EDC + OxymaPure | Low cost. | Low reactivity for hindered systems; byproduct formation. | Low |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings; No guanidinylation side reaction. | Higher cost; byproduct can be difficult to remove. | High |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Extremely high reactivity and speed, ideal for hindered systems. | Potential for guanidinylation if not stoichiometrically controlled; higher cost. | Very High |
Visualizing the Reaction Mechanisms and Workflow
Understanding the mechanism of action is key to troubleshooting and optimizing peptide coupling reactions.
Mechanism of Action: HATU-Mediated Coupling
The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (DIPEA), followed by attack on the HATU reagent to form the highly reactive OAt-ester. This activated intermediate is then readily attacked by the amine nucleophile to form the desired amide bond.[13]
Caption: PyBOP activation and coupling pathway.
General Experimental Workflow
A typical coupling experiment follows a logical sequence of preparation, reaction, and purification.
Caption: Standard workflow for peptide coupling.
Detailed Application Protocols
The following protocols are designed for the mono-acylation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid on a 0.2 mmol scale in solution phase. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.
Protocol 1: High-Efficiency Coupling with HATU
This protocol leverages the high reactivity of HATU, making it the preferred method for this challenging coupling.
Materials:
-
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (57.5 mg, 0.2 mmol, 1.0 eq)
-
Amine component (e.g., H-Phe-OMe·HCl) (0.22 mmol, 1.1 eq)
-
HATU (75.9 mg, 0.199 mmol, ~0.99 eq)
-
N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
Stoichiometry Rationale: A slight excess of the amine component is used to drive the reaction to completion. Crucially, the HATU is kept slightly substoichiometric (0.99 eq) relative to the carboxylic acid to prevent any excess reagent from causing guanidinylation of the valuable amine component. [9]Three equivalents of base are used: one to neutralize the amine salt (if applicable), one to deprotonate the carboxylic acid, and one to facilitate the coupling reaction.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (1.0 eq) and HATU (0.99 eq) in anhydrous DMF (2 mL).
-
Activation: Add DIPEA (2.0 eq, relative to the acid) to the solution. Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step is crucial for forming the active ester of the sterically hindered acid. [6]3. Amine Addition: In a separate vial, dissolve the amine component (1.1 eq) in anhydrous DMF (2 mL) and add DIPEA (1.0 eq, or 1.1 eq if starting from a salt like HCl).
-
Coupling: Add the amine solution dropwise to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). [6]8. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-acylated peptide.
Protocol 2: Phosphonium-Based Coupling with PyBOP
This protocol is an excellent alternative, completely avoiding the risk of guanidinylation side products.
Materials:
-
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (57.5 mg, 0.2 mmol, 1.0 eq)
-
Amine component (e.g., H-Phe-OMe·HCl) (0.22 mmol, 1.1 eq)
-
PyBOP (109 mg, 0.21 mmol, 1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
Stoichiometry Rationale: With PyBOP, the risk of guanidinylation is absent, so the coupling reagent can be used in a slight excess (1.05-1.1 eq) to ensure complete activation of the carboxylic acid. [8]The base equivalents remain the same as in the HATU protocol.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (1.0 eq) in anhydrous DMF (2 mL).
-
Reagent Addition: Add the amine component (1.1 eq), PyBOP (1.05 eq), and finally DIPEA (3.0 eq) to the flask. Unlike with HATU, a separate pre-activation step is often not required for PyBOP, though it can be employed for extremely difficult cases.
-
Reaction: Stir the reaction at room temperature for 2-8 hours. Phosphonium-based couplings are typically very rapid. [7]4. Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the identical aqueous work-up procedure as described in Protocol 1 (Step 7).
-
Purification: Dry, concentrate, and purify the crude product by flash column chromatography as described in Protocol 1 (Step 8).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive coupling reagent.2. Incomplete activation due to steric hindrance.3. Wet solvent or reagents. | 1. Switch to a more powerful reagent (e.g., from PyBOP to HATU).2. Increase pre-activation time to 30 minutes; slightly increase reaction temperature to 40°C.<br>3. Ensure all glassware is oven-dried and use fresh anhydrous solvents. |
| Di-acylation Product Observed | 1. Stoichiometry of acid to amine is incorrect.2. Use of >1.0 eq of coupling reagent. | 1. Ensure the amine component is in slight excess (1.1-1.2 eq).2. For HATU, use slightly less than 1.0 eq (e.g., 0.99 eq) of the coupling reagent. |
| Guanidinylation Side Product (with HATU) | Excess HATU reacting with the free amine of the product or starting material. | Use a slight excess of the carboxylic acid component relative to HATU (e.g., 1.05 eq acid to 1.0 eq HATU). |
| Difficult Purification | Byproducts from the coupling reaction (e.g., tetramethylurea, HOBt) are co-eluting with the product. | Ensure the aqueous work-up is performed thoroughly. Washing with 1M HCl is particularly effective at removing basic byproducts and excess DIPEA. |
Conclusion
The successful incorporation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid into peptide chains is readily achievable with a carefully selected, high-reactivity coupling reagent and optimized protocols. For maximum efficiency and yield, HATU is the recommended primary choice due to its superior activating power for sterically hindered substrates. PyBOP serves as an excellent alternative, particularly in scenarios where the complete avoidance of potential guanidinylation side reactions is paramount. By following the detailed procedures and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable building block to advance their drug discovery programs.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- WuXi AppTec. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Biochempeg. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to Phosphonium Salt Coupling Reagents.
- BenchChem. (2025).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Thiéle, K., & Wess, G. (n.d.). Phosphonium Salts. Synlett.
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution.
- International Journal of Pharmaceutical Sciences Review and Research. (2011).
- White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017).
- BPT. (n.d.).
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
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Application Notes and Protocols: Synthesis of Novel Non-Natural Amino Acids via Alkylation of Azetidinyl Malonic Acid Derivatives
Abstract
Non-natural amino acids (nnAAs) are critical components in modern drug discovery, enabling the synthesis of peptidomimetics and other therapeutics with enhanced stability, potency, and unique conformational properties.[1] This document details a robust and versatile synthetic methodology for preparing a novel class of nnAAs characterized by a 3-substituted azetidine core. The strategy is based on the classical malonic ester synthesis, adapted for use with a bespoke starting material, Diethyl 2-(1-Boc-azetidin-3-yl)malonate . This approach allows for the introduction of a wide variety of side chains (R-groups) onto the azetidine scaffold. We provide comprehensive, step-by-step protocols for the synthesis of the key azetidinyl malonate intermediate, its subsequent alkylation, and the final hydrolysis and decarboxylation to yield the target amino acid.
Introduction and Scientific Rationale
The incorporation of conformationally constrained amino acids into peptide backbones is a proven strategy for improving pharmacological properties. The four-membered azetidine ring, in particular, serves as a valuable bioisostere for proline and other residues, inducing unique structural kinks that can enhance binding affinity and resistance to proteolytic degradation.[1] Traditional methods for synthesizing substituted azetidines can be complex. The methodology presented here provides a streamlined and highly adaptable route to novel 3-alkyl-azetidine-3-carboxylic acids.
The core of this strategy is the application of the well-established malonic ester synthesis. This reaction pathway is prized for its reliability in forming C-C bonds alpha to a carboxyl group. By starting with a malonate derivative already containing the azetidine ring, we can selectively introduce a second substituent at the C3 position. The logic behind this choice is twofold:
-
Convergent Synthesis: It allows for the late-stage introduction of diverse chemical functionalities, making it ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies.
-
Predictable Reactivity: It leverages the high acidity of the α-hydrogen in the malonate moiety (pKa ≈ 13), ensuring efficient enolate formation with common bases like sodium ethoxide.[2][3]
This guide will walk researchers through the entire workflow, from the preparation of the necessary precursors to the characterization of the final products.
Overall Synthetic Workflow
The synthesis is accomplished in a four-stage process, beginning with commercially available or readily synthesized starting materials. The complete workflow is outlined below.
Sources
Application Notes and Protocols: A Guide to the Strategic Incorporation of Azetidine-3-Carboxylic Acid into Peptides
Abstract
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. Azetidine-3-carboxylic acid, a conformationally constrained proline analogue, offers a unique tool to modulate the structural and functional properties of peptides. Its rigid four-membered ring structure can enforce specific backbone geometries, enhance proteolytic stability, and serve as a versatile scaffold for further chemical modification.[1][2] This guide provides a comprehensive overview of the strategic considerations and detailed laboratory protocols for the successful incorporation of azetidine-3-carboxylic acid into synthetic peptides, catering to researchers in both academic and industrial settings.
The Rationale: Why Incorporate Azetidine-3-Carboxylic Acid?
The proline residue is a well-known "helix breaker" that introduces kinks into peptide secondary structures. Azetidine-3-carboxylic acid, as its smaller homologue, offers a more pronounced and distinct set of conformational constraints. The quasi-planar geometry of the azetidine ring significantly reduces the available conformational space of the peptide backbone, a property that can be leveraged for rational design.[2][3]
Key Advantages:
-
Enhanced Proteolytic Stability: The sterically hindered and conformationally rigid nature of the azetidine-containing peptide bond renders it less susceptible to cleavage by proteases, a critical attribute for improving the in vivo half-life of peptide therapeutics.[1][4]
-
Induction of Specific Secondary Structures: The incorporation of azetidine derivatives can act as a potent β-turn inducer, helping to pre-organize a peptide into a bioactive conformation for optimal target binding.[5] In cyclic peptides, it has been shown to dramatically improve macrocyclization yields by acting as a turn-inducing element.[6][7]
-
Scaffold for Further Functionalization: The secondary amine within the azetidine ring provides a unique chemical handle for late-stage, site-selective modifications, such as the attachment of imaging agents, PEG chains, or other functional moieties, without interfering with the peptide's core sequence.[4][6]
Strategic Planning: Building Blocks and Synthesis Strategy
Successful synthesis begins with a well-defined strategy. The choice of protecting groups and coupling chemistry is paramount to achieving high yields and purity.
Selecting the Appropriate Building Block
Azetidine-3-carboxylic acid is typically incorporated using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[1][8] The building block must be appropriately protected on its α-amino and/or azetidine ring nitrogen to ensure controlled, sequential coupling. The two most common orthogonal protection schemes in SPPS are Fmoc/tBu and Boc/Bzl.
-
Boc-Azetidine-3-carboxylic acid: This is a versatile reagent used in both Boc-SPPS and for the N-terminal position in Fmoc-SPPS. The Boc group is acid-labile, removed with reagents like trifluoroacetic acid (TFA).[1]
-
Fmoc-Azetidine-3-carboxylic acid: This is the standard building block for incorporation within a sequence using the widely adopted Fmoc/tBu strategy. The Fmoc group is base-labile, typically removed with piperidine.
Comparison of SPPS Protection Strategies
The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the target peptide's sequence, length, and sensitivity to acid or base.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| N-α Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| N-α Deprotection | 20-40% Piperidine in DMF (Base) | 25-50% TFA in DCM (Acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Acid-labile (e.g., Bzl, Z) & HF |
| Final Cleavage | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF, TFMSA) |
| Advantages | Milder overall conditions; orthogonal side-chain modifications are simpler.[9] | Better for long or aggregation-prone sequences due to repeated acid swelling.[9] |
| Disadvantages | Aggregation can be an issue; base-labile modifications are incompatible. | Requires specialized, hazardous HF apparatus; harsh final cleavage. |
Coupling Reagent Selection
The sterically hindered environment of the azetidine ring does not typically pose significant challenges for modern coupling reagents. Standard uronium/phosphonium-based reagents are highly effective.[1]
-
HATU/HBTU (Aminium-based): These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), form a highly reactive O-acylisourea intermediate, leading to rapid and efficient amide bond formation.
-
DEPBT (Phosphonium-based): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one has been shown to be particularly effective in difficult cyclizations involving azetidine-containing peptides.[4]
-
Carbodiimides (e.g., DCC, EDC): While classic, these can lead to racemization and side reactions if an additive like Oxyma or HOBt is not used.
Figure 1: General mechanism of peptide coupling. The carboxylic acid of the incoming amino acid is activated by a coupling reagent and a base, forming a highly reactive intermediate that is then attacked by the free N-terminal amine of the growing peptide chain.
Laboratory Protocols: Incorporation via Fmoc-SPPS
This section provides a detailed, step-by-step protocol for incorporating Boc-Azetidine-3-carboxylic acid into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Fmoc-Rink Amide MBHA resin (for C-terminal amides) or pre-loaded Wang/2-ClTrt resin (for C-terminal acids).
-
Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Fmoc-protected amino acids, Boc-Azetidine-3-carboxylic acid.
-
Deprotection: 20% (v/v) Piperidine in DMF.
-
Coupling: HATU, DIPEA.
-
Washing: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Precipitation: Cold diethyl ether.
Protocol: Step-by-Step Workflow
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation (Swell):
-
Place the resin in a fritted reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes.
-
Drain the DMF. Add 5 mL of DCM, agitate for 1 minute, and drain. Repeat once.
-
Add 5 mL of DMF, agitate for 1 minute, and drain.
-
-
Fmoc Deprotection (for pre-loaded resin or after a coupling step):
-
Add 3 mL of 20% piperidine/DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add another 3 mL of 20% piperidine/DMF.
-
Agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Coupling of Boc-Azetidine-3-carboxylic acid:
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Boc-Azetidine-3-carboxylic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.).
-
Vortex for 1-2 minutes.
-
-
Add the activated amino acid solution to the drained resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Self-Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If positive, recouple for 1 hour.
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent Fmoc-protected amino acid in your sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin. Caution: Work in a fume hood, TFA is highly corrosive.
-
Agitate at room temperature for 2-3 hours. The strained azetidine ring is stable under these standard cleavage conditions.[6]
-
Filter the cleavage mixture into a 50 mL centrifuge tube, collecting the filtrate.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the crude peptide. Decant the ether.
-
Wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Figure 2: Fmoc-SPPS workflow for peptide synthesis. The cycle of deprotection, washing, coupling, and washing is repeated until the desired sequence is assembled, followed by final cleavage and purification.
Characterization of the Final Peptide
Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the final product.
| Analytical Technique | Purpose | Expected Outcome for Azetidine-Containing Peptide |
| RP-HPLC | Assess purity and quantify impurities. | A single major peak indicating high purity (>95%). |
| Mass Spectrometry (MS) | Confirm the molecular weight of the peptide. | The observed mass should match the calculated theoretical mass for the peptide containing the azetidine residue. |
| NMR Spectroscopy | Provide detailed structural information. | Unique chemical shifts for the azetidine ring protons can confirm its incorporation and provide insights into the local conformation.[5] |
| Circular Dichroism (CD) | Analyze the secondary structure (e.g., α-helix, β-sheet, random coil). | The CD spectrum will reveal how the azetidine residue influences the overall peptide fold compared to a proline or glycine analogue. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Aze | - Insufficient coupling time or reagent equivalents. - Steric hindrance (less common for Aze). | - Increase coupling time to 3-4 hours. - Recouple using a fresh solution of activated amino acid. - Consider a different coupling reagent like DEPBT. |
| Deletion Sequence (Peptide missing Aze) | Incomplete deprotection of the previous residue. | - Increase Fmoc deprotection time. - Ensure freshness of the piperidine/DMF solution. |
| Low Cleavage Yield | - Incomplete reaction. - Peptide precipitation on the resin. | - Increase cleavage time to 4 hours. - Add a small amount of DCM to the cleavage cocktail to improve solubility. |
| Side Product Formation | - Inadequate scavenging during cleavage. - Aspartimide formation if Asp is present.[10] | - Ensure proper scavengers (TIS for Trp, EDT for Cys) are used in the cleavage cocktail. - For Asp-containing peptides, use protected Asp(OMpe) or Asp(OcHex) to minimize side reactions. |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
-
de la Torre, B. G., & Albericio, F. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(32), 8268-8275. Retrieved from [Link]
-
Van der Veken, P., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Chemical Biology. Retrieved from [Link]
-
TBA. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF. Retrieved from [Link]
-
TBA. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
TBA. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]
-
TBA. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Request PDF. Retrieved from [Link]
-
TBA. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Retrieved from [Link]
-
TBA. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Retrieved from [Link]
-
TBA. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Retrieved from [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
TBA. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved from [Link]
-
TBA. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]
-
TBA. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
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The Strategic Integration of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid in Modern Drug Discovery: A Guide for Researchers
Introduction: The Quest for Novel Chemical Scaffolds in Drug Development
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A significant strategy in this endeavor is the use of conformationally constrained bioisosteres that can mimic endogenous ligands or occupy specific binding pockets with high affinity. Among these, small, strained ring systems have garnered considerable attention. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent rigidity and three-dimensional character can impart improved metabolic stability, solubility, and target engagement compared to more flexible acyclic or larger ring systems.[2]
This guide focuses on a particularly valuable building block: 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid . This molecule synergistically combines the desirable attributes of the constrained azetidine ring with the synthetic versatility of a malonic acid moiety. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonality in synthetic strategies, allowing for the selective manipulation of the malonic acid functionality before deprotection of the azetidine nitrogen for further elaboration.[3] This application note will provide an in-depth analysis of the strategic use of this building block, complete with detailed protocols for its incorporation into potential drug candidates.
Physicochemical Properties and Synthetic Versatility
The unique structural features of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid make it a powerful tool for medicinal chemists.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₇NO₆ | Provides a compact scaffold with multiple points for diversification. |
| Molecular Weight | 259.26 g/mol | Falls within the typical range for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | 104.2 Ų | Indicates good potential for cell permeability and oral bioavailability. |
| Key Functional Groups | Azetidine, Malonic Acid, Boc-protecting group | The azetidine provides a rigid, 3D scaffold. The malonic acid is a versatile handle for various chemical transformations. The Boc group allows for orthogonal protection strategies. |
The malonic acid functionality is a linchpin of this molecule's utility. It can be readily converted into a variety of other functional groups, providing access to a diverse range of chemical space. The malonic ester synthesis, a cornerstone of organic chemistry, allows for the introduction of various substituents at the alpha-carbon.[4] Furthermore, the dicarboxylic acid can undergo decarboxylation to yield a substituted acetic acid derivative, offering another avenue for structural modification.
Application in Drug Discovery: A Constrained Scaffold for Targeted Therapies
The primary application of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid in drug discovery is as a conformationally restricted scaffold. This rigidity helps to pre-organize the molecule in a specific conformation, which can lead to a more favorable entropic contribution to binding affinity for a biological target.
Synthesis of Constrained Amino Acid Mimetics
The structural rigidity of the azetidine ring makes it an excellent starting point for the synthesis of novel, constrained non-natural amino acids.[5][6] These can be incorporated into peptides to enhance their stability against proteolytic degradation and to lock them into a bioactive conformation.
Protocol 1: General Procedure for the Synthesis of a Constrained Azetidinyl Amino Acid Derivative
This protocol outlines a general synthetic route to a protected, constrained amino acid derivative starting from diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, the esterified form of the title compound.
Step 1: Alkylation of the Malonate Ester
-
To a solution of diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride or lithium diisopropylamide, 1.1 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the desired alkylating agent (R-X, where X is a leaving group such as Br, I, or OTs; 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkylated malonate derivative.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the purified alkylated malonate from Step 1 in a mixture of a suitable solvent (e.g., dioxane or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 2.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Heat the acidic solution to reflux to effect decarboxylation. The evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude constrained azetidinyl amino acid derivative.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Application in Fragment-Based Drug Discovery (FBDD)
The relatively low molecular weight and structural complexity of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid and its derivatives make them ideal candidates for fragment-based drug discovery campaigns.[7] The azetidine core can serve as a vector for fragment growing or linking strategies.
Protocol 2: Conceptual Workflow for FBDD using an Azetidine-Malonate Fragment
This workflow outlines the conceptual steps for utilizing an azetidine-malonate fragment in an FBDD project.
Step 1: Fragment Library Generation
-
Synthesize a small, focused library of fragments based on the 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate scaffold. This can be achieved by reacting the malonic acid with a diverse set of small amines or alcohols to generate a library of amides and esters.
Step 2: Biophysical Screening
-
Screen the fragment library against the target protein of interest using biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference NMR), or Thermal Shift Assays.
Step 3: Hit Validation and Structural Biology
-
Validate the binding of fragment hits using orthogonal biophysical methods.
-
Obtain high-resolution structural information of the fragment-protein complex, typically through X-ray crystallography or cryo-electron microscopy. This will reveal the binding mode and identify vectors for fragment elaboration.
Step 4: Fragment Elaboration (Growing or Linking)
-
Fragment Growing: Based on the structural data, design and synthesize new molecules that extend from the initial fragment hit to engage with nearby binding pockets. The unreacted carboxyl group of the malonic acid or the deprotected azetidine nitrogen can serve as attachment points for these extensions.
-
Fragment Linking: If two different fragments are found to bind in close proximity, design and synthesize a new molecule that links the two fragments together, often resulting in a significant increase in binding affinity.
Case Study: Synthesis of a 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid Derivative
While direct applications of the title malonic acid are not extensively documented in publicly available literature, the synthesis of the closely related 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid provides a tangible example of how this scaffold is utilized in the construction of more complex, biologically relevant molecules. This compound demonstrates the utility of the azetidine core in presenting a heterocyclic pharmacophore.
The synthesis of such a molecule would likely proceed from a derivative of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid, showcasing the synthetic transformations that this versatile building block can undergo.
Conclusion: A Versatile Building Block for Future Drug Discovery
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid represents a powerful and versatile building block for medicinal chemists. Its unique combination of a conformationally constrained azetidine ring and a synthetically malleable malonic acid moiety provides a gateway to a wide array of novel chemical structures. The strategic incorporation of this scaffold can lead to the development of drug candidates with improved physicochemical properties and enhanced biological activity. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this valuable tool in their drug discovery programs, ultimately contributing to the advancement of therapeutic innovation.
Visualizations
Caption: Synthetic workflow for creating constrained amino acid mimetics.
Caption: Conceptual workflow for FBDD using azetidine-malonate fragments.
References
-
Chem-Impex. (n.d.). 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid. Retrieved from [Link]
- Thaisrivongs, S., et al. (1996). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. The Journal of Organic Chemistry, 61(18), 6244-6250.
- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
- Enders, D., et al. (2007). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Synlett, 2007(12), 1847-1850.
-
PubChem. (n.d.). 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. Retrieved from [Link]
- Hubbard, R. E., & Chen, I. (2020). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews, 49(24), 9076-9100.
- Hrebeniuk, V. V., et al. (2022). Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid.
-
LibreTexts Chemistry. (2020). 25.4: Synthesis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Roth, B. L. (2017). Discovery of new GPCR ligands to illuminate new biology. Molecular pharmacology, 92(4), 357-363.
- Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-259.
- Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 433-443.
- Fairlie, D. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 2123-2132.
- Kotha, S., & Meshram, M. (2017). A novel synthesis of chromone based unnatural α-amino acid derivatives. Journal of Chemical Sciences, 129(7), 1055-1061.
- Patel, R. B., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 1-5.
-
Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (n.d.). 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester CAS NO.183062-95-5. Retrieved from [Link]
- Bordayo, E. Z., et al. (2005). Inhibition of ligand binding to G protein-coupled receptors by arachidonic acid. Journal of molecular neuroscience, 27(2), 185-194.
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- 6. Synthesis of Orthogonally Protected Labionin - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Reaction Conditions for Amide Bond Formation with Azetidinyl Malonic Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed technical guide on the strategic considerations and experimental protocols for the successful amide bond formation using azetidinyl malonic acid. Azetidine-containing molecules are increasingly vital in drug discovery for their ability to confer improved physicochemical properties such as solubility and metabolic stability.[1] However, the unique structural features of azetidinyl malonic acid—namely the steric hindrance imposed by the four-membered ring and the presence of a dicarboxylic acid moiety—present distinct challenges for standard coupling methodologies. This guide explains the causality behind experimental choices, from coupling reagents to reaction conditions, and provides robust, step-by-step protocols tailored for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly attractive scaffolds in medicinal chemistry.[1] Their incorporation into drug candidates is driven by the unique structural and conformational rigidity conferred by the strained ring system.[1][2] This rigidity can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[2] Furthermore, the sp³-rich character of the azetidine motif often enhances key pharmacokinetic properties, including solubility and metabolic stability.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance.[1]
Azetidinyl malonic acid, as a bifunctional building block, offers a versatile entry point for introducing this valuable scaffold into complex molecules. However, its successful application hinges on overcoming the specific hurdles associated with its reactivity in amide bond formation.
Core Challenge: Steric Hindrance and Difunctionality
The primary difficulties in coupling azetidinyl malonic acid arise from two sources:
-
Steric Hindrance: The azetidine ring, positioned alpha to the carboxylic acid groups, presents significant steric bulk. This can impede the approach of the amine nucleophile to the activated carboxylate intermediate. Traditional coupling methods that are efficient for unhindered systems may suffer from slow reaction rates, low yields, and require harsh conditions when applied to sterically demanding substrates like this.[3]
-
Control of Mono-amidation: As a malonic acid derivative, the molecule possesses two carboxylic acid groups. In most synthetic applications, selective mono-amidation is the desired outcome. Achieving this selectivity requires careful control over stoichiometry and reaction conditions to prevent the formation of undesired di-amide byproducts, which can complicate purification and reduce the yield of the target compound.
Addressing these challenges requires a rational selection of coupling reagents and conditions designed to maximize reactivity while maintaining selectivity.
The Amide Coupling Workflow: A Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is kinetically slow and requires the "activation" of the carboxylic acid.[4] This is achieved by converting the hydroxyl group of the acid into a better leaving group. The general workflow involves three key stages: Carboxylic Acid Activation, Nucleophilic Attack, and Product Formation.
Caption: General workflow for amide bond formation.
Selecting the Optimal Reagents
The success of the coupling reaction is critically dependent on the choice of reagents. For a challenging substrate like azetidinyl malonic acid, high-reactivity reagents are often required.
Coupling Reagents
These reagents are responsible for generating the activated carboxylic acid intermediate. They fall into several classes, with uronium/aminium salts being particularly effective for hindered systems.
| Reagent Class | Examples | Mechanism of Action & Rationale |
| Uronium/Aminium | HATU , HBTU, HCTU, COMU | Forms a highly reactive O-acylisourea intermediate which is rapidly converted to an active ester (e.g., OAt-ester for HATU).[5] HATU is often the reagent of choice for sterically hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction. |
| Carbodiimide | EDC , DIC, DCC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] EDC is advantageous because its urea byproduct is water-soluble, simplifying purification.[8] However, carbodiimides alone can be less effective for hindered substrates and may require additives to boost efficiency and suppress side reactions like racemization.[3][8] |
| Phosphonium | PyBOP, PyAOP | Similar to uronium salts, these form activated esters. They are known for their high reactivity and are a good alternative for difficult couplings. Unlike uronium salts, they do not carry the risk of guanidinylation of the free amine. |
Additives
Additives are used, especially with carbodiimides, to form a more stable, yet highly reactive, activated ester intermediate. This strategy increases coupling efficiency and minimizes the risk of racemization.
| Additive | Rationale for Use |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Considered superior to HOBt, especially for hindered couplings. Its incorporation into the active ester accelerates the coupling step. It is the core component of the HATU reagent. |
| HOBt (1-Hydroxybenzotriazole) | The classic additive used with carbodiimides like EDC to form an HOBt-ester. This intermediate is more stable than the O-acylisourea and less prone to racemization.[4] |
| OxymaPure® (Ethyl cyano(hydroxyimino)acetate) | A modern, non-explosive alternative to HOBt and HOAt.[9][10] It has been shown to provide excellent reactivity and low racemization, performing comparably or better than HOAt in many cases.[3][10] |
Bases
A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the ammonium salt of the amine component, facilitating the reaction.
-
DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, it is the most commonly used base for these reactions due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[11]
-
TEA (Triethylamine): Another common choice, though it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.[12]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first choice for coupling azetidinyl malonic acid, given its high reactivity and effectiveness with sterically hindered substrates.[5]
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
Azetidinyl malonic acid (1.0 equiv)
-
Amine (1.0-1.1 equiv, to favor mono-amidation)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF (or DCM)
-
Standard workup and purification reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the azetidinyl malonic acid (1.0 equiv) and the amine (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).[4][12]
-
Allow the reaction to stir at 0 °C for 15-30 minutes, then remove the ice bath and let the reaction proceed at room temperature.
-
Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure mono-amide.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This method is a reliable and more economical alternative, though it may require longer reaction times or slight warming for hindered substrates.
Materials:
-
Azetidinyl malonic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the azetidinyl malonic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]
-
Dissolve the mixture in anhydrous DMF or DCM (~0.1 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]
-
Add DIPEA (2.5 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.
-
Workup: Follow the same aqueous workup procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.
-
Purification: Purify the crude product by flash column chromatography.
Summary of Recommended Conditions
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale / Comments |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | Limiting reagent to favor mono-amidation. |
| Amine | 1.1 equiv | 1.1 equiv | Slight excess to drive the reaction to completion. |
| Coupling Reagent | HATU (1.1 equiv) | EDC·HCl (1.2 equiv) | HATU is more reactive for hindered systems.[5] |
| Additive | (None required) | HOBt (1.2 equiv) | HOBt is crucial for EDC to suppress side reactions.[4] |
| Base | DIPEA (2.5 equiv) | DIPEA (2.5 equiv) | A non-nucleophilic base is essential.[11] |
| Solvent | Anhydrous DMF | Anhydrous DMF / DCM | Polar aprotic solvents are standard.[6] |
| Temperature | 0 °C to RT | 0 °C to RT (may need heat) | Initial cooling minimizes side reactions during activation. |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | HATU reactions are typically faster.[5] |
Conclusion
The successful synthesis of amides from azetidinyl malonic acid is readily achievable through the rational selection of modern coupling reagents and optimized reaction conditions. For this sterically hindered substrate, high-activity uronium salt reagents such as HATU represent the most robust and efficient option. Alternatively, the classic and cost-effective EDC/HOBt system provides a reliable pathway, albeit potentially requiring longer reaction times. By carefully controlling stoichiometry to favor mono-amidation and employing the detailed protocols provided herein, researchers can effectively incorporate this valuable azetidine-containing building block into their synthetic programs, advancing efforts in drug discovery and development.
References
-
Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (N/A). ChemRxiv. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (N/A). ACS Publications. [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (N/A). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (N/A). Aapptec Peptides. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. (2005). ResearchGate. [Link]
-
Uphill battles in amide couplings. (2014). amphoteros. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2020). Request PDF on ResearchGate. [Link]
-
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (N/A). PubMed. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. [Link]
-
Organic Syntheses Procedure. (N/A). Organic Syntheses. [Link]
-
Amine to Amide (Coupling) - HATU. (N/A). Common Organic Chemistry. [Link]
-
Amide Synthesis. (N/A). Fisher Scientific. [Link]
-
Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
-
Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. (2024). ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (N/A). PMC - NIH. [Link]
-
Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]
-
Inverse Peptide Synthesis Using Transient Protected Amino Acids. (N/A). ACS Publications. [Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). Thieme. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
Malonic Ester Amide Synthesis: An Efficient Methodology for Synthesis of Amides. (2012). Request PDF on ResearchGate. [Link]
-
The preparation of amides. (N/A). Chemguide. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. d-nb.info [d-nb.info]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Preparation of Azetidine-Based Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Azetidine Scaffold as a Privileged Motif in Peptidomimetic Design
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Within this class of molecules, azetidine-based peptidomimetics have emerged as a particularly promising scaffold.[3][4] The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to peptide structures.[3][5] Its incorporation can lead to enhanced proteolytic resistance, improved receptor binding affinity, and favorable pharmacokinetic profiles.[3][6][7] This guide provides a comprehensive overview of the preparation of azetidine-based peptidomimetics, detailing both solid-phase and solution-phase synthetic strategies, along with protocols for their characterization.
The fundamental structural difference between a natural proline residue and an azetidine-2-carboxylic acid residue is the ring size, which significantly alters the peptide backbone's geometry.[8] This distinction is a key driver of the unique properties of azetidine-containing peptides.
Caption: Structural comparison of a proline-containing peptide and an azetidine-based peptidomimetic.
I. Synthetic Strategies for Azetidine-Based Peptidomimetics
The synthesis of azetidine-containing peptides can be broadly categorized into two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice between these methods depends on the desired scale, purity requirements, and the specific sequence of the target peptidomimetic.
A. Solid-Phase Peptide Synthesis (SPPS): A Versatile and Efficient Approach
SPPS is a widely adopted method for the synthesis of peptides and peptidomimetics due to its efficiency, ease of purification, and amenability to automation.[9][10][11] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
Caption: General workflow for solid-phase synthesis of an azetidine-based peptidomimetic.
This protocol details the synthesis of a model tripeptide containing L-azetidine-2-carboxylic acid (Aze) using Fmoc-based SPPS on a 2-chlorotrityl chloride (2-CTC) resin.[11]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
Fmoc-L-Azetidine-2-carboxylic acid (Fmoc-Aze-OH)
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[12][13]
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30-40 minutes in a peptide synthesis vessel.[11]
-
In a separate flask, dissolve Fmoc-Phe-OH (2.0 eq) and DIPEA (4.0 eq) in anhydrous DCM (5 mL).
-
Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
-
-
Coupling of Fmoc-Aze-OH:
-
In a separate flask, dissolve Fmoc-Aze-OH (2.0 eq), HBTU (1.95 eq), and DIPEA (4.0 eq) in DMF (5 mL).
-
Add the coupling solution to the resin and agitate for 1 hour.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Coupling of Fmoc-Ala-OH:
-
Repeat step 3 using Fmoc-Ala-OH.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
B. Solution-Phase Synthesis: A Classical Approach for Scalability
Solution-phase synthesis is a traditional method that remains valuable for large-scale production and for the synthesis of complex peptidomimetics where solid-phase methods may be challenging.[14]
This protocol is adapted from the synthesis of tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline, demonstrating a classic solution-phase approach.[14]
Materials:
-
Boc-L-Azetidine-2-carboxylic acid (Boc-Aze-OH)
-
L-Proline pentachlorophenyl ester hydrochloride (H-Pro-Opcp·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
Procedure:
-
Activation of Boc-Aze-OH:
-
Dissolve Boc-Aze-OH (1.0 eq) and HOBt (1.1 eq) in DCM at 0 °C.
-
Add DCC (1.1 eq) and stir the mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Pro-Opcp·HCl (1.0 eq) in DCM and neutralize with TEA (1.1 eq).
-
Add the neutralized proline solution to the activated azetidine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 10% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
II. Characterization of Azetidine-Based Peptidomimetics
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized peptidomimetics. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 3: Analytical Characterization
A. High-Performance Liquid Chromatography (HPLC):
-
System: Reverse-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Detection: UV detection at 220 nm.
-
Analysis: The retention time and peak purity provide information on the identity and purity of the compound.
B. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target peptidomimetic.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals confirm the covalent structure of the molecule. The presence of the azetidine ring will give rise to characteristic signals in the NMR spectrum.[6][14]
| Parameter | Expected Outcome for Ala-Aze-Phe |
| HPLC Purity | >95% |
| ESI-MS (m/z) | Calculated: [M+H]⁺, Observed: matching peak |
| ¹H NMR | Characteristic peaks for Ala, Aze, and Phe residues |
III. Rationale for Experimental Choices
The selection of reagents and conditions is critical for the successful synthesis of azetidine-based peptidomimetics.
-
Protecting Groups: The use of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups is standard in peptide synthesis.[9][15] Fmoc is base-labile, making it suitable for SPPS, while Boc is acid-labile and often used in solution-phase synthesis.[9]
-
Coupling Reagents: Reagents like HBTU, HATU, and DCC are used to activate the carboxylic acid group of the incoming amino acid, facilitating the formation of the amide bond.[12][13][16] HBTU and HATU are known for their high coupling efficiency and low rates of racemization.[13][16]
-
Resin Choice in SPPS: The 2-chlorotrityl chloride resin is highly acid-labile, allowing for the cleavage of the peptide from the solid support under mild acidic conditions that do not remove acid-labile side-chain protecting groups.[11]
IV. Conclusion
The protocols and guidelines presented here offer a solid foundation for the synthesis and characterization of azetidine-based peptidomimetics. The unique structural features of the azetidine ring provide a powerful tool for medicinal chemists to design novel therapeutics with improved pharmacological properties.[3][17][18] Further exploration of diverse azetidine building blocks and their incorporation into more complex peptide architectures will undoubtedly continue to enrich the field of drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid. Benchchem.
-
Song, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Abbour, S., & Baudy-Floc'h, M. (2013). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Song, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]
-
Gante, J., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]
-
Synthesis of Azetidines. (2011). Progress in Chemistry. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2022). MDPI. Retrieved from [Link]
-
Song, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]
-
Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). PubMed Central. Retrieved from [Link]
-
Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (2024). RSC Publishing. Retrieved from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). NIH. Retrieved from [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. (2025). ResearchGate. Retrieved from [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]
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Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ACS Publications. Retrieved from [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved from [Link]
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Peptidomimetics : A New Era in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]
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Peptidomimetics as next – generation therapeutic applications. (2025). ResearchGate. Retrieved from [Link]
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Azetidine-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016). JACS Directory. Retrieved from [Link]
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Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. (2020). bioRxiv. Retrieved from [Link]
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Navigating the Labyrinth of N-Boc Deprotection for Azetidine-Containing Compounds: A Senior Application Scientist's Guide
Introduction: The Azetidine Moiety and the N-Boc Conundrum
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly sought-after scaffolds in modern drug discovery. Their unique conformational constraints and ability to introduce three-dimensional character make them privileged structures in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for the azetidine nitrogen, owing to its stability under a wide range of synthetic conditions. However, the very stability that makes it attractive during synthesis presents a critical challenge at the deprotection stage. The inherent ring strain of the azetidine nucleus makes it susceptible to undesired ring-opening reactions, particularly under the harsh acidic conditions traditionally used for Boc removal. This guide provides an in-depth exploration of N-Boc deprotection strategies tailored for azetidine-containing compounds, offering detailed protocols and expert insights to navigate this crucial synthetic step while preserving the integrity of the azetidine ring.
The Underlying Challenge: Ring Strain and Cationic Intermediates
The deprotection of an N-Boc group proceeds through a carbocationic intermediate. Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the formation of a tert-butyl cation and a transient carbamic acid, which readily decarboxylates to liberate the free amine. It is this tert-butyl cation that poses a significant threat to the azetidine ring. The strained C-N bonds of the azetidine can be susceptible to nucleophilic attack, and the presence of a highly reactive carbocation in the reaction milieu can initiate undesired side reactions, including ring opening or alkylation of other sensitive functional groups within the molecule. Therefore, the choice of deprotection method must be a carefully considered balance between efficient Boc cleavage and minimization of these deleterious pathways.
Core Methodologies for N-Boc Deprotection of Azetidines
The Workhorse: Acid-Mediated Deprotection
Acidic cleavage remains the most common method for N-Boc deprotection. However, for azetidine-containing substrates, careful selection of the acid, solvent, and reaction conditions is paramount to success.
Trifluoroacetic acid is a powerful reagent for Boc deprotection and can be effective for azetidine-containing compounds when used judiciously.[1][2] Its high acidity allows for rapid cleavage, often at room temperature. However, its corrosive nature and potential to promote side reactions necessitate careful control.[3]
Protocol 1: General Procedure for TFA-Mediated N-Boc Deprotection of Azetidines
-
Dissolution: Dissolve the N-Boc protected azetidine derivative in a suitable solvent, typically dichloromethane (DCM), at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm upon acid addition.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 20-50% (v/v) solution of TFA in DCM.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Quenching and Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure. The resulting residue can be neutralized with a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Extraction and Purification: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by chromatography or crystallization.
-
Expert Insight: The use of scavengers such as triisopropylsilane (TIS) or anisole can be beneficial to trap the liberated tert-butyl cation, thereby preventing potential t-butylation of electron-rich aromatic rings or other nucleophilic sites within the molecule.[4] For peptides containing azetidine residues and multiple acid-sensitive protecting groups, a cocktail such as 90:5:5 TFA/TIS/CH2Cl2 has been used successfully without degradation of the azetidine ring.[5]
Solutions of hydrogen chloride in organic solvents like dioxane, diethyl ether, or methanol offer a milder alternative to neat TFA.[6] These conditions often provide a cleaner reaction profile with a reduced risk of side reactions.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the N-Boc protected azetidine in a minimal amount of a co-solvent like methanol or ethyl acetate if solubility in dioxane is limited.
-
Reagent Addition: Add a commercially available solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution.
-
Monitoring and Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, the solid product can be isolated by filtration, washed with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities, and dried under vacuum. Alternatively, the solvent can be removed in vacuo.
-
Trustworthiness Check: This method is often preferred in large-scale synthesis due to the volatility and corrosiveness of TFA.[3] The precipitation of the hydrochloride salt provides a simple and efficient method of product isolation, often yielding a product of high purity without the need for chromatography.
In line with the principles of green chemistry, several less hazardous acidic reagents have been explored for N-Boc deprotection.[3]
-
Aqueous Phosphoric Acid: This reagent has been shown to be effective for the deprotection of tert-butyl carbamates and is tolerated by the azetidine ring.[7]
-
p-Toluenesulfonic Acid (pTSA): Considered a biodegradable and less hazardous alternative to TFA, pTSA can be used in various solvents.[3] A deep eutectic solvent composed of choline chloride and pTSA has also been reported as an efficient medium for N-Boc deprotection.[3]
Thermal Deprotection: An Acid-Free Alternative
For highly acid-sensitive substrates, thermal cleavage of the N-Boc group offers a valuable alternative.[8] This method avoids the generation of cationic species that can lead to side reactions. The deprotection is typically carried out by heating the N-Boc protected azetidine in a high-boiling point solvent.
Protocol 3: Thermal N-Boc Deprotection
-
Setup: Dissolve the N-Boc protected azetidine in a high-boiling point, inert solvent such as dioxane, toluene, or N,N-dimethylformamide (DMF).
-
Heating: Heat the solution to reflux (temperatures can range from 100 to 150 °C depending on the solvent and substrate).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Thermal deprotection can be slower than acidic methods, sometimes requiring several hours to overnight heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by standard methods.
-
Expert Insight: Thermal deprotection can be particularly useful for substrates where selectivity is required. For instance, a more labile N-Botc (tert-butoxythiocarbonyl) group can be removed thermally in the presence of an N-Boc group.[1] Continuous flow reactors can also be employed for thermal deprotections, allowing for precise temperature control and shorter reaction times.[8]
Comparative Summary of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | Trifluoroacetic acid, Dichloromethane | 0 °C to RT, 1-4 h | Fast and effective for many substrates. | Harshly acidic, corrosive, can cause side reactions (t-butylation), not environmentally friendly.[3] |
| HCl/Dioxane | 4M HCl in 1,4-dioxane | RT, 1-12 h | Milder than TFA, product often precipitates as HCl salt. | Dioxane is a suspected carcinogen, may be slower than TFA. |
| Aqueous H₃PO₄ | Phosphoric acid, water/co-solvent | RT to mild heating | "Greener" alternative, tolerated by azetidine ring.[7] | May require heating, slower reaction times. |
| Thermal | High-boiling solvent (e.g., dioxane, toluene) | 100-150 °C, several hours | Acid-free, suitable for highly acid-sensitive compounds.[8] | High temperatures may not be suitable for all substrates, can be slow. |
Troubleshooting and Special Considerations
-
Incomplete Deprotection: If the reaction stalls, consider increasing the concentration of the acid, the reaction temperature, or the reaction time. However, be mindful that harsher conditions increase the risk of side reactions.
-
Side Reactions (e.g., Ring Opening): If ring opening or other degradation is observed, switch to a milder deprotection method. For acidic conditions, moving from TFA to HCl in dioxane or an even milder acid like aqueous phosphoric acid is a logical step. Alternatively, explore thermal deprotection.
-
t-Butylation: The formation of t-butylated byproducts is a common issue, especially with electron-rich aromatic systems.[4] The addition of a cation scavenger like triisopropylsilane (TIS) or anisole is highly recommended.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane is common for TFA deprotections due to its ability to solvate both the starting material and the protonated intermediates. For thermal deprotections, the solvent's boiling point is the primary consideration.
Conclusion
The successful deprotection of N-Boc protected azetidines is a critical step that requires a nuanced understanding of the substrate's reactivity and the potential pitfalls associated with different deprotection methodologies. While traditional acid-catalyzed methods remain the mainstay, a careful selection of reagents and conditions is essential to preserve the integrity of the strained azetidine ring. For particularly sensitive substrates, exploring milder acidic conditions or acid-free thermal methods can provide a pathway to the desired product. By leveraging the protocols and insights provided in this guide, researchers can confidently navigate the challenges of N-Boc deprotection and unlock the full potential of azetidine-containing compounds in their scientific endeavors.
References
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24455–24463. [Link]
-
Various Authors. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros via Reddit. [Link]
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Pace, V., Hoyos, P., Castoldi, L., Domínguez de María, P., & Alcántara, A. R. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8036. [Link]
-
Smith, C. J., Nikbin, N., Ley, S. V., & Lange, H. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1238–1245. [Link]
-
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
-
Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130–133. [Link]
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Porebski, P., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(38), 16545-16551. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . [Link]
-
Bose, D. S., et al. (2003). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Synthetic Communications, 33(3), 445-450. [Link]
-
Pace, V., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Application Notes and Protocols: Synthesis of Conformationally Restricted Peptide Analogues
Introduction: The Rationale for Rigidity in Peptide Drug Design
Linear peptides, despite their inherent biological activity and specificity, often face significant hurdles as therapeutic agents. Their conformational flexibility leads to a high entropic penalty upon binding to their target, reducing affinity. This flexibility also exposes them to rapid proteolytic degradation and often results in poor membrane permeability, limiting their bioavailability.[1][2] To overcome these limitations, researchers have increasingly turned to the synthesis of conformationally restricted peptide analogues. By introducing cyclic constraints or incorporating rigid structural elements, it is possible to pre-organize the peptide into its bioactive conformation. This strategy can lead to a dramatic increase in binding affinity, enhanced metabolic stability, improved receptor selectivity, and better overall drug-like properties.[1][2][3][4][5]
This guide provides an in-depth overview of the key synthetic strategies employed to create these constrained peptides, complete with field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies for Peptide Conformational Restriction
The primary methods for constraining peptide conformation can be broadly categorized into:
-
Peptide Macrocyclization: Covalently linking different points of the peptide backbone or side chains.
-
Incorporation of Non-Canonical Amino Acids: Introducing residues that inherently restrict bond rotation.
-
Secondary Structure Mimetics: Using scaffolds to mimic secondary structures like α-helices and β-turns.
The choice of strategy depends on the desired type of conformational constraint, the target secondary structure to be stabilized, and the overall physicochemical properties required for the final analogue.
Peptide Macrocyclization: Crafting Cyclic Constraints
Macrocyclization is the most common approach to restrict peptide conformation.[4] The cyclization can be performed in several ways, including head-to-tail, side-chain-to-side-chain, head-to-side-chain, or side-chain-to-tail.[6][7]
1.1. On-Resin vs. Solution-Phase Cyclization
A critical decision in the synthesis of cyclic peptides is whether to perform the cyclization step while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase).
-
On-Resin Cyclization: This approach is often favored as the resin support can minimize intermolecular side reactions, such as dimerization or oligomerization, by enforcing pseudo-dilution conditions.[8][9]
-
Solution-Phase Cyclization: While susceptible to intermolecular reactions, this method is sometimes necessary for complex peptides or when the cyclization chemistry is incompatible with the solid support. High-dilution conditions are crucial to favor the desired intramolecular reaction.[7]
Below is a general workflow for the synthesis of a cyclic peptide, highlighting the divergence between on-resin and solution-phase strategies.
Caption: General workflow for cyclic peptide synthesis.
1.2. Key Cyclization Chemistries
A lactam bridge is an amide bond formed between the side chains of an acidic amino acid (e.g., Aspartic Acid, Glutamic Acid) and a basic amino acid (e.g., Lysine, Ornithine).[6][10] This strategy is particularly effective for stabilizing α-helical structures, especially with an i, i+4 spacing, which creates a 21-membered ring.[10][11] The orientation (e.g., Glu-Lys vs. Lys-Glu) and position of the bridge are critical for achieving helix stabilization.[10]
Protocol: On-Resin Lactam Bridge Formation
-
Peptide Synthesis: Assemble the linear peptide on a Rink Amide resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[8] Incorporate Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.
-
Allyl/Alloc Deprotection: Swell the resin in dichloromethane (DCM). Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in DCM for 2 x 30 minutes to selectively remove the OAll and Alloc protecting groups.
-
Wash: Thoroughly wash the resin with DCM, 0.5% DIEA in NMP, 0.5% sodium diethyldithiocarbamate in NMP, and NMP.
-
Cyclization: Swell the resin in NMP. Add a solution of HBTU (4 eq.), HOBt (4 eq.), and DIEA (8 eq.) in NMP. Agitate the reaction vessel at room temperature for 4-24 hours. Monitor the reaction completion using a Kaiser test.
-
Wash: Wash the resin with NMP and DCM.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and structure of the peptide by mass spectrometry and NMR. Analyze the secondary structure using Circular Dichroism (CD) spectroscopy.[12][13][14]
The formation of a disulfide bond between two cysteine residues is one of the most straightforward and common methods for peptide cyclization.[7][15] This approach is prevalent in many naturally occurring cyclic peptides and proteins, where it plays a crucial role in stabilizing their three-dimensional structure.[15][16]
Protocol: Air Oxidation for Disulfide Bridge Formation (Solution Phase)
-
Peptide Synthesis and Cleavage: Synthesize the linear peptide containing two cysteine residues using standard SPPS. Cleave the peptide from the resin and deprotect all side chains.
-
Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC to ensure high purity before cyclization.
-
Cyclization Reaction: Dissolve the purified linear peptide in a solution of 20% DMSO in water or an ammonium bicarbonate buffer (pH 8-9) at a low concentration (0.1-1 mg/mL) to minimize dimerization.[15]
-
Oxidation: Stir the solution open to the atmosphere at room temperature for 12-48 hours. The dissolved oxygen will facilitate the oxidation of the thiol groups.
-
Monitoring: Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry. The cyclic product will typically have a shorter retention time than the linear precursor.[17]
-
Purification: Once the reaction is complete, lyophilize the solution and purify the cyclic peptide by RP-HPLC.
-
Characterization: Verify the final product by MS, which will show a mass decrease of 2 Da compared to the linear precursor. Further structural analysis can be performed using NMR.[17][18]
For peptides with multiple pairs of cysteines, orthogonal protecting groups (e.g., Trt, Acm, StBu) are required to direct the regioselective formation of specific disulfide bonds.[6]
"Peptide stapling" is a powerful strategy to stabilize the α-helical conformation of peptides.[19] It involves introducing two non-natural amino acids with olefin-bearing side chains (e.g., α-methyl, α-alkenyl glycine) at i, i+4 or i, i+7 positions and then forming a covalent hydrocarbon bridge using ring-closing metathesis (RCM).[20][21] This creates a non-native, protease-resistant C-C bond that locks the peptide in a helical structure.[19][22]
Caption: Workflow for hydrocarbon-stapled peptide synthesis.
Protocol: On-Resin Ring-Closing Metathesis
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS, incorporating the olefin-containing non-natural amino acids at the desired positions.
-
N-terminal Protection: Ensure the N-terminus is protected (e.g., acetylated) to prevent side reactions with the catalyst.[21]
-
RCM Reaction: Swell the resin in 1,2-dichloroethane (DCE). Add a solution of a Grubbs' first or second-generation catalyst (e.g., 10-15 mol%) in DCE.[23] Degas the suspension with argon or nitrogen and agitate at room temperature to 40°C for 2-4 hours.[22][23]
-
Wash: Filter off the catalyst solution and wash the resin extensively with DCE and DCM.[23]
-
Monitoring: A small sample of resin can be cleaved to check the reaction progress by HPLC-MS. The stapled peptide typically elutes earlier than the linear precursor.[23]
-
Cleavage and Purification: Cleave the peptide from the resin and purify using standard procedures as described previously.
| Cyclization Strategy | Covalent Bond | Common Spacing | Key Advantage | Key Consideration |
| Lactam Bridge | Amide (-CO-NH-) | i, i+4, i, i+7 | Mimics H-bond, good for helix stabilization[10][24] | Ring size and orientation are critical for stability[10] |
| Disulfide Bridge | Disulfide (-S-S-) | Variable | Simple, common in nature, mild oxidation[7][15] | Susceptible to reducing environments; regioselectivity with >2 Cys[7] |
| Hydrocarbon Staple | Alkene (-C=C-) | i, i+4, i, i+7 | Proteolytically stable, enhances cell permeability[19][22] | Requires non-natural amino acids and expensive catalysts |
| Thioether Bridge | Thioether (-S-CH₂-) | Variable | Stable under physiological conditions[4] | Requires specific bifunctional linkers or amino acids[3][25] |
| Triazole Bridge | Triazole | Variable | Formed via "Click Chemistry", high efficiency[26] | Requires azide and alkyne functionalized amino acids |
Incorporation of Non-Canonical Amino Acids
Beyond their use in cyclization, non-canonical amino acids (ncAAs) can be incorporated into peptide sequences to impose local conformational constraints.[27] These modifications can restrict the rotation around backbone dihedral angles (phi and psi), stabilizing specific secondary structures.[27]
-
α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) strongly favor helical conformations by restricting the available conformational space.[28][29]
-
N-Alkylated Amino Acids: N-methylation of a backbone amide bond can favor a cis-amide bond conformation, which is often found in β-turns. It also provides steric hindrance against proteases.[4]
-
β-Amino Acids: Peptides composed of β-amino acids (β-peptides) can adopt stable, well-defined helical or sheet-like structures that are resistant to proteolysis.[30]
The synthesis of peptides containing these ncAAs generally follows standard solid-phase protocols, with the specific ncAA building block being incorporated during the stepwise chain assembly.[31][32]
Secondary Structure Mimetics
An alternative to constraining a native peptide sequence is to design a non-peptidic scaffold that mimics the spatial arrangement of key side chains of a specific secondary structure, such as an α-helix or a β-turn.[30][33][34]
-
α-Helix Mimetics: Scaffolds based on terphenyls or other rigid aromatic structures have been designed to project functional groups in a spatial orientation that mimics the i, i+4, i+7 side-chain pattern of an α-helix.[20]
-
β-Turn and β-Sheet Mimetics: Constrained cyclic structures and templates have been developed to induce and stabilize β-turn and β-hairpin conformations.[3][29][35]
-
Peptoids: N-substituted glycine oligomers, or "peptoids," are another class of peptidomimetics. While they lack the backbone hydrogen bonding of peptides, they can form stable helical structures and are highly resistant to proteolysis.[30][36]
The synthesis of these mimetics is highly specialized and falls more into the realm of traditional organic synthesis rather than standard peptide chemistry. However, they represent a powerful approach for developing highly stable and potent modulators of protein-protein interactions.[33]
Conclusion and Future Outlook
The synthesis of conformationally restricted peptide analogues is a cornerstone of modern medicinal chemistry and drug discovery. By employing strategies such as macrocyclization, incorporation of non-canonical amino acids, and the design of secondary structure mimetics, scientists can transform flexible, labile peptides into stable, potent, and selective therapeutic candidates. The protocols and strategies outlined in this guide provide a robust framework for researchers to design and synthesize the next generation of peptide-based drugs. Advances in synthetic methodologies, including novel cyclization chemistries and an expanding library of non-canonical building blocks, will continue to push the boundaries of what is achievable in this exciting field.[1][26]
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SB-PEPTIDE. Peptide cyclization. [Link]
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-
Houston, M. E. Jr, Gannon, C. L., Kay, C. M., & Hodges, R. S. (1995). Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. Journal of peptide science : an official publication of the European Peptide Society, 1(4), 274–282. [Link]
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Harding, C. J., Do, P., Pham, H., Tawfik, H., & Vederas, J. C. (2018). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic letters, 20(2), 431–434. [Link]
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LifeTein. Custom cyclic peptide synthesis with disulfide bond. [Link]
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Wikipedia. Peptide synthesis. [Link]
- Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(41), 9606-9614.
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Henchey, L. K., Jochim, A. L., & Arora, P. S. (2008). Contemporary strategies for the stabilization of peptides in the alpha-helical conformation. Current opinion in chemical biology, 12(6), 692–697. [Link]
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Lescrinier, E., De Borggraeve, W. M., & Herdewijn, P. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules (Basel, Switzerland), 21(11), 1474. [Link]
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Kritzer, J. A., Stephens, O. M., Guarracino, D. A., Reznik, S. K., & Schepartz, A. (2005). Synthetic mimetics of protein secondary structure domains. Bioorganic & medicinal chemistry, 13(1), 11–16. [Link]
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Thundimadathil, J. (2012). Approaches for peptide and protein cyclisation. Journal of amino acids, 2012, 382956. [Link]
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White, C. J., & Yudin, A. K. (2011). Ring-closing Metathesis in Peptides – the Sting is in the Tail!. Chemistry (Weinheim an der Bergstrasse, Germany), 17(50), 13984–13993. [Link]
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Wu, J., Sha, Y., Wu, W., & Liu, Y. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development, 24(7), 1341-1347. [Link]
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Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Byk, G. (2002). Cyclization Strategies in Peptide Derived Drug Design. Current Topics in Medicinal Chemistry, 2(3), 327-342. [Link]
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Lee, Y., & Lee, D. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules (Basel, Switzerland), 26(11), 3357. [Link]
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Ma, L., & Lai, Y. (2012). Constrained Peptides as Miniature Protein Structures. Current organic chemistry, 16(1), 29–42. [Link]
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Houston, M. E. Jr, Campbell, A. P., & Hodges, R. S. (1996). Lactam Bridge Stabilization of α-Helices: The Role of Hydrophobicity in Controlling Dimeric versus Monomeric α-Helices. Biochemistry, 35(32), 10493-10501. [Link]
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Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society reviews, 44(1), 91–102. [Link]
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AAPPTec. (n.d.). Ring Closing Metathesis on Resin. Technical Support Information Bulletin 1176. [Link]
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Brouwer, A. J., & Liskamp, R. M. (2001). Synthesis of Cyclic Peptides by Ring-Closing Metathesis. The Journal of Organic Chemistry, 66(11), 3682-3691. [Link]
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Biorun. (2022). Disulfide-Bond Cyclization Of Peptides And ICK Structures. [Link]
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Hu, H. G., & Li, Y. M. (2018). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Bioorganic & medicinal chemistry, 26(10), 2739–2745. [Link]
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Wikipedia. Stapled peptide. [Link]
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Shang, Y., & Yu, C. (2013). Protein/peptide secondary structural mimics: design, characterization, and modulation of protein–protein interactions. RSC Advances, 3(41), 18625-18639. [Link]
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Taylor, J. W. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49–75. [Link]
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Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2010). Synthesis of Stabilized Alpha-Helical Peptides. Methods in enzymology, 491, 369–386. [Link]
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Taylor, J. W. (2002). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. Biopolymers, 66(1), 49-75. [Link]
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Albericio, F., & Fields, G. B. (1997). Solid-Phase Synthesis of Cyclic Peptides. Methods in enzymology, 289, 32-52. [Link]
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Janecka, A., Fichna, J., & Mirowski, M. (2004). Conformationally restricted peptides as tools in opioid receptor studies. Current protein & peptide science, 5(5), 361–368. [Link]
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Hettiarachchi, K., & Paranawithana, S. R. (2016). Characterization of cyclic peptides containing disulfide bonds. Journal of analytical methods in chemistry, 2016, 2038753. [Link]
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Kritzer, J. A., Stephens, O. M., Guarracino, D. A., Reznik, S. K., & Schepartz, A. (2005). Synthetic mimetics of protein secondary structure domains. Bioorganic & Medicinal Chemistry, 13(1), 11-16. [Link]
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Bofill, J. M., & Albericio, F. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9498-9502. [Link]
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Apostolopoulos, V., & Bojarska, J. (2022). Recent Advances in the Development of Therapeutic Peptides. Pharmaceuticals (Basel, Switzerland), 15(11), 1383. [Link]
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Kim, H. O., Nakanishi, H., Lee, M. S., & Kahn, M. (1999). Design and Synthesis of Novel Conformationally Restricted Peptide Secondary Structure Mimetics. Organic Letters, 1(7), 993-995. [Link]
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Pires, M., & Guedes, R. C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules (Basel, Switzerland), 28(12), 4704. [Link]
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Angell, Y. M., Thomas, T. L., Flentke, G. R., & Rich, D. H. (1996). Solid-Phase Synthesis of Cyclosporin Peptides. Journal of the American Chemical Society, 118(14), 3326-3335. [Link]
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Sisido, M., & Hohsaka, T. (2001). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 5(6), 665-671. [Link]
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Gavenonis, J., & Schepartz, A. (2011). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in molecular biology (Clifton, N.J.), 788, 135–150. [Link]
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Kim, H. O., & Kahn, M. (2000). Design and Synthesis of Novel Conformationally Restricted Peptide Secondary Structure Mimetics. Accounts of Chemical Research, 33(11), 773-781. [Link]
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van Hest, J. C., & Tirrell, D. A. (2001). Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry, 12(4), 477-483. [Link]
-
International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 8(2), 114-124. [Link]
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BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
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Troubleshooting & Optimization
Azetidine Peptide Synthesis Core: A Technical Support Center
Welcome to the technical support center for the synthesis of azetidine-containing peptides. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the unique challenges presented by these conformationally constrained amino acid analogues. The inherent ring strain and distinct stereochemistry of azetidines, while offering significant advantages in peptidomimetic design, demand careful consideration during peptide synthesis.[1][2][3] This resource is structured to address common to complex issues, ensuring your research and development efforts are both efficient and successful.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section provides a problem-and-solution-oriented approach to the most frequent challenges encountered during the synthesis of azetidine-containing peptides.
Issue 1: Low Coupling Efficiency to the Azetidine Nitrogen
Question: I am observing low yields when coupling an amino acid to the N-terminus of a peptide containing an azetidine-2-carboxylic acid residue. What are the likely causes and how can I improve the coupling efficiency?
Answer: Low coupling efficiency to the secondary amine of an azetidine ring is a common challenge, primarily due to steric hindrance and the unique electronic properties of the strained four-membered ring.
Causality and Resolution:
-
Steric Hindrance: The azetidine ring can sterically shield its own nitrogen atom, making it less accessible to the incoming activated amino acid. This is particularly pronounced with bulky activating groups or amino acid side chains.
-
Ring Strain: The endocyclic nitrogen in an azetidine is part of a strained ring system, which can influence its nucleophilicity.[2][3]
Troubleshooting Protocol:
-
Choice of Coupling Reagent: While standard coupling reagents like HBTU and HATU can be effective, more potent activating agents may be required.[4][5] Consider using phosphonium-based reagents like PyBOP or PyAOP, which are known to be highly efficient for sterically hindered couplings.
-
Reaction Conditions Optimization:
-
Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor for epimerization.
-
Time: Extend the coupling time. Monitor the reaction progress using a qualitative method like the Kaiser test to ensure completion.
-
Solvent: Ensure your solvent (e.g., DMF, NMP) is of high purity and anhydrous.
-
-
Double Coupling: If a single coupling does not go to completion, a second coupling cycle with fresh reagents can be employed to drive the reaction forward.[6]
Data-Driven Recommendations for Coupling Reagents:
| Coupling Reagent | Class | Key Advantages for Azetidine Coupling |
| HBTU/HATU | Uronium/Aminium | Standard, effective for many couplings. |
| PyBOP/PyAOP | Phosphonium | Highly reactive, excellent for sterically hindered couplings.[7] |
| COMU | Uronium | High reactivity, good for rapid couplings. |
| DEPBT | Phosphonium | Known to improve cyclization efficiencies of azetidine-containing peptides.[8][9] |
Issue 2: Azetidine Ring Instability During Deprotection
Question: I am concerned about the stability of the azetidine ring during the removal of protecting groups, particularly under acidic conditions. What are the best practices to avoid ring opening?
Answer: The strain in the four-membered azetidine ring makes it susceptible to degradation under harsh reaction conditions, especially strong acids.[2][3] However, with the appropriate choice of protecting groups and deprotection cocktails, the ring can be preserved.
Causality and Resolution:
-
Acid-Mediated Ring Opening: Strong acids can protonate the azetidine nitrogen, which can lead to nucleophilic attack and ring cleavage.
Protective Strategies and Deprotection Protocols:
-
Orthogonal Protecting Group Strategy: Employing an orthogonal protection scheme is crucial.[10][11] The most common strategies are Boc/Bn and Fmoc/tBu.
-
Optimized Deprotection Cocktails:
-
For Boc Removal: Use a scavenger, such as triisopropylsilane (TIS), in your TFA cocktail to quench carbocations that could otherwise attack the azetidine ring. A typical cocktail is 95:2.5:2.5 TFA:H₂O:TIS.
-
For Acid-Sensitive Peptides: If the azetidine-containing peptide is particularly sensitive, consider using a milder acid for Boc deprotection, such as 1-2 M HCl in acetic acid, and carefully monitor the reaction.
-
-
Post-Cyclization Deprotection: Studies have shown that the azetidine ring is stable to strong acid deprotection of side chains after macrocyclization.[1][8][14]
Workflow for Stable Azetidine Deprotection:
Caption: Orthogonal deprotection strategies for azetidine peptides.
Frequently Asked Questions (FAQs)
Q1: Can I use standard solid-phase peptide synthesis (SPPS) methods for azetidine-containing peptides?
A1: Yes, standard SPPS protocols are generally applicable for the synthesis of peptides containing azetidine-based amino acids.[12] However, as highlighted in the troubleshooting guide, you may need to optimize coupling conditions, particularly when coupling to the azetidine nitrogen. The choice of resin, linker, and protecting group strategy (Fmoc or Boc) will follow standard peptide synthesis principles.
Q2: How does the incorporation of an azetidine ring affect the conformation of a peptide?
A2: The rigid, four-membered ring of azetidine imposes significant conformational constraints on the peptide backbone.[15][16] This can be advantageous for:
-
Inducing Turns: Azetidine residues can act as potent turn-inducers, which can be beneficial for macrocyclization and for mimicking beta-turns in bioactive peptides.[16][17]
-
Stabilizing Conformations: The rigid structure can lock the peptide into a specific conformation, which may enhance binding affinity to a biological target.
-
Increased Flexibility (in some contexts): Compared to proline, peptides with L-azetidine-2-carboxylic acid can exhibit greater flexibility due to reduced non-covalent repulsive interactions with adjacent residues.[15]
Q3: Are there specific challenges associated with the purification of azetidine-containing peptides?
A3: Purification of azetidine-containing peptides typically utilizes standard reversed-phase high-performance liquid chromatography (RP-HPLC).[18] However, some considerations include:
-
Hydrophobicity: The azetidine ring itself is relatively polar. The overall hydrophobicity of the peptide will dictate the appropriate gradient of organic solvent (e.g., acetonitrile) in water.
-
Conformational Isomers: The rigid nature of the azetidine ring can sometimes lead to stable conformational isomers that may be resolved by HPLC, appearing as multiple peaks. It is important to characterize these to determine if they are true isomers or impurities.
-
Alternative Techniques: For particularly challenging separations, alternative or complementary techniques like ion-exchange or size-exclusion chromatography can be employed.[19]
Q4: Is epimerization a significant concern with azetidine-containing amino acids during peptide synthesis?
A4: Epimerization is a potential side reaction in any peptide synthesis, particularly during the activation of the carboxylic acid.[20] For azetidine-2-carboxylic acid, the α-proton is susceptible to abstraction by base, which can lead to racemization. To minimize epimerization:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during coupling, which are known to suppress racemization.
-
Control Base Exposure: Minimize the exposure time to strong bases.
-
Low Temperature: Perform couplings at low temperatures (e.g., 0 °C) when using reagents known to have a higher risk of inducing epimerization.
Q5: Where can I source Boc- or Fmoc-protected azetidine amino acids?
A5: Several chemical suppliers specialize in non-canonical amino acids and peptide synthesis reagents. It is recommended to source these building blocks from reputable vendors who can provide certificates of analysis confirming purity and stereochemical integrity. Boc-Azetidine-3-Carboxylic Acid is a commercially available building block.[12]
Experimental Protocols
Protocol 1: High-Efficiency Coupling to an Azetidine-Containing Peptide on Solid Support
This protocol is designed for a scenario where standard coupling methods have resulted in low yields.
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of PyBOP in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), proceed to step 6. If negative, proceed to step 7.
-
Double Coupling (if necessary): Drain the resin and repeat steps 3 and 4 with fresh reagents.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents.
Logical Relationship Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. peptide.com [peptide.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. nbinno.com [nbinno.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Peptide Coupling with Sterically Hindered Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the synthesis of peptides containing sterically hindered amino acids. The bulky nature of these residues often impedes standard coupling protocols, leading to frustratingly low yields and incomplete reactions.[1] This resource offers a structured approach to overcoming these synthetic hurdles, grounded in mechanistic understanding and field-proven methodologies.
Troubleshooting Guide: Addressing Low Coupling Efficiency
Low or incomplete coupling is the most common issue when working with sterically hindered amino acids. This section provides a systematic approach to diagnosing and resolving these problems.
Observation: Incomplete coupling after a standard reaction time (positive Kaiser or other qualitative test).
Potential Cause 1: Insufficient Reactivity of Coupling Reagent
Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the significant activation energy barrier imposed by sterically demanding couplings.[2]
Recommended Solution:
Transition to a more powerful in-situ activating reagent. Onium-salt-based reagents are the industry standard for such challenges.[3]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU form highly reactive OAt or OBt active esters that can effectively overcome the steric barrier.[3][4] HATU is frequently cited as the superior choice for many difficult couplings.[3] The newer generation reagent, COMU, which incorporates Oxyma Pure, offers comparable reactivity to HATU with improved safety and solubility profiles.[5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for promoting challenging couplings.[2][6]
For exceptionally hindered systems, such as those involving α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[2][5][7] This can be achieved using reagents like TFFH.[8]
Potential Cause 2: Suboptimal Reaction Kinetics
Steric hindrance dramatically slows down the rate of peptide bond formation.[2] Standard reaction times are often insufficient to drive the coupling to completion.
Recommended Solutions:
-
Increase Reaction Time: Extend the coupling reaction time significantly, for example, from the standard 1-2 hours to several hours or even overnight.[2]
-
Increase Temperature: Applying moderate heat can help overcome the activation energy barrier. However, this must be done cautiously to minimize the risk of racemization.[2][9]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for accelerating difficult couplings. Microwave energy provides rapid and uniform heating, driving reactions to completion quickly and efficiently, often with improved purity.[10][11][12][13]
Potential Cause 3: Peptide Aggregation on the Solid Support
Hydrophobic sequences, particularly those containing multiple hindered residues, have a tendency to aggregate on the solid support. This physically blocks reactive sites, leading to truncated sequences.[3]
Recommended Solutions:
-
Optimize Solvent Choice: The solvent's ability to solvate the growing peptide chain is critical. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[2] For particularly aggregation-prone sequences, using a solvent mixture such as DCM/DMF/NMP may be beneficial.[2]
-
Incorporate Pseudoproline Dipeptides: Pseudoprolines are reversibly protected dipeptides derived from Serine or Threonine that introduce a "kink" into the peptide backbone.[14][15] This kink disrupts the inter-chain hydrogen bonding that leads to aggregation, thereby improving coupling efficiency and overall yield.[16][17] They are introduced as pre-formed dipeptide units using standard coupling protocols.[15]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons for low coupling yields with hindered amino acids?
Low coupling yields are typically a result of a combination of factors:
-
Steric Hindrance: The bulky side chains (e.g., Val, Ile, Tic) or α,α-disubstitution (e.g., Aib) physically obstruct the approach of the activated carboxylic acid to the N-terminal amine.[1][3][18]
-
Reduced Nucleophilicity: The nucleophilicity of the amine can be diminished by adjacent bulky groups, making it a less effective reactant. This is particularly true for N-methylated amino acids and the secondary amine of proline.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, burying the reactive N-terminus and preventing further coupling.[3]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For sterically demanding couplings, high-reactivity onium salt-based reagents are strongly recommended. The table below provides a comparison of commonly used reagents.
| Reagent Class | Examples | Relative Performance | Key Features & Considerations |
| Carbodiimides | DCC, DIC | Low to Moderate | Often insufficient for hindered couplings.[2] Require additives like HOBt or Oxyma to reduce racemization.[19] |
| Uronium/Aminium | HBTU, HCTU | High | Highly effective for many difficult couplings.[4] |
| HATU | Very High | Often considered the "gold standard" for hindered couplings due to the formation of highly reactive OAt esters.[3][4] | |
| COMU | Very High | Reactivity comparable to HATU.[5] Safer alternative as it does not produce potentially explosive HOBt/HOAt byproducts.[5] | |
| Phosphonium | PyBOP, PyAOP | High to Very High | Excellent for hindered couplings, including N-methyl amino acids.[6][20] Less likely to cause guanidinylation of the N-terminus compared to uronium salts. |
| Acyl Fluoride Forming | TFFH | Very High | Generates highly reactive acyl fluorides in situ. Especially effective for α,α-disubstituted amino acids like Aib.[5][21] |
Q3: What is a "double coupling" protocol and when should I use it?
A double coupling protocol involves performing the coupling step twice in succession.[18] After the first coupling reaction, the solvent and excess reagents are drained, and a fresh solution of the activated amino acid is added to the resin.[2] This technique is particularly useful for driving slow and difficult couplings, such as those involving Fmoc-Aib-OH, to completion by providing a renewed concentration of the activated species to react with any remaining free amines.[18]
Q4: How can bulky side-chain protecting groups affect coupling?
Yes, bulky side-chain protecting groups (e.g., Trityl on Asn/Gln, tBu on Asp/Glu/Ser) can contribute to steric hindrance, especially in longer peptides where the density of these groups increases.[2] While the Trityl group is significantly larger than the tBu group, which can make the initial coupling more challenging, its bulk can also be advantageous in preventing side reactions like aspartimide formation.[22]
Q5: What are pseudoprolines and how do they help in synthesizing difficult sequences?
Pseudoproline dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine ring.[16] This cyclic structure mimics proline and introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that cause aggregation.[14][15] By preventing aggregation, pseudoprolines maintain the accessibility of the N-terminus, leading to improved coupling efficiency, purity, and yield, especially in long or hydrophobic peptides.[14][17] They are stable to standard Fmoc-SPPS conditions and are converted back to the native Ser or Thr residue during the final TFA cleavage.[14]
Experimental Protocols & Workflows
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH using HATU)
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes. Perform the standard N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
First Coupling - Activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[2]
-
First Coupling - Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 45-60 minutes.[2]
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A positive result (blue/purple beads) indicates incomplete coupling and confirms the need for a second coupling.[18]
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5 times) to remove all excess reagents and byproducts before proceeding to the next deprotection step.[4]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail to give satisfactory results.
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent). Add a fluorinating agent such as TFFH (1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents).[2][8] Allow the reaction to proceed for approximately 10-15 minutes to form the acyl fluoride in situ.
-
Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test.
-
Wash: Thoroughly wash the resin with DMF and DCM to remove residual reagents.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low coupling efficiency.
Strategic Insertion of Pseudoproline Dipeptides
Caption: Workflow for using pseudoproline dipeptides.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Journal of the Chemical Society D: Chemical Communications. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Retrieved from [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Thieme. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. Retrieved from [Link]
-
Aapptec. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]
-
ACS Publications. (2004). Pseudoprolines as Removable Turn Inducers: Tools for the Cyclization of Small Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
PMC - NIH. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Retrieved from [Link]
-
RSC Publishing. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Retrieved from [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Biotage. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]
-
EMD Millipore. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
PMC - NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 7. peptide.com [peptide.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. bachem.com [bachem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jpt.com [jpt.com]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Ring-Opening of Azetidine During Synthesis
Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, makes it a valuable synthon but also susceptible to undesired ring-opening reactions.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome these challenges, ensuring the integrity of your azetidine scaffolds throughout your synthetic campaigns.
I. Understanding the Root Cause: Mechanisms of Azetidine Ring-Opening
Before troubleshooting, it's crucial to understand the fundamental mechanisms that drive azetidine ring-opening. The reactivity of azetidines is largely governed by their ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1][2][3] Ring-opening is typically initiated by the activation of the nitrogen atom, which enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.
Key Mechanisms:
-
Acid-Catalyzed Ring-Opening: Protonation of the azetidine nitrogen by Brønsted or Lewis acids forms a highly reactive azetidinium ion.[4][5] This intermediate is then readily attacked by nucleophiles, leading to ring cleavage. The rate of this decomposition is highly pH-dependent, with faster degradation observed at lower pH.[6]
-
Nucleophilic Attack on Azetidinium Ions: The formation of azetidinium ions, either through protonation or N-alkylation, is a key step in many ring-opening reactions.[7][8][9] A wide range of nucleophiles, including halides, alkoxides, amines, and even carbon nucleophiles, can open the activated ring.[8][10]
-
Intramolecular Ring-Opening: In certain substrates, a pendant nucleophilic group within the same molecule can attack the azetidine ring, leading to decomposition.[6][11][12] This is a critical consideration in the design of complex molecules containing the azetidine motif.
II. Troubleshooting Guides: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable protocols to mitigate the problem.
Issue 1: Azetidine ring-opening during N-acylation with acyl chlorides.
-
Symptoms: You observe a low yield of the desired N-acylazetidine and the formation of a γ-chloroamide byproduct in your reaction mixture.
-
Root Causes & Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Acid Generation | The reaction of an acyl chloride with the azetidine generates HCl, which protonates and activates the ring for opening. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated acid.[13] | To a solution of the azetidine in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C, add 1.2-1.5 equivalents of DIPEA. Slowly add the acyl chloride (1.0-1.1 equivalents) dropwise. Monitor the reaction by TLC. |
| Lewis Acidity of Acyl Chloride | Some acyl chlorides can act as Lewis acids, coordinating to the azetidine nitrogen and promoting ring-opening. | Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[13] |
| Prolonged Reaction Time | Even at low temperatures, extended reaction times can lead to gradual product degradation. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[13] |
Issue 2: Ring-opening during amide coupling of azetidine-3-carboxylic acid.
-
Symptoms: Low yield of the desired amide product and the presence of decomposition byproducts.
-
Root Causes & Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Harsh Coupling Reagents | Some coupling reagents can generate acidic byproducts or are themselves Lewis acidic, leading to ring-opening. | Opt for milder coupling agents. HATU or COMU in the presence of a non-nucleophilic base like DIPEA are generally well-tolerated. Avoid carbodiimides like EDC unless a proton scavenger is used effectively. |
| High Reaction Temperature | Elevated temperatures can provide the energy to overcome the activation barrier for ring-opening. | Perform the coupling at room temperature or below if possible. Monitor the reaction progress to avoid unnecessary heating over extended periods. |
Issue 3: Decomposition of N-Arylazetidines under acidic conditions.
-
Symptoms: The N-arylazetidine compound degrades during purification by silica gel chromatography or upon storage in a slightly acidic solvent.
-
Root Causes & Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Protonation of Azetidine Nitrogen | The pKa of the azetidine nitrogen is a key factor in its stability.[6] Protonation leads to rapid decomposition. | For purification, use a deactivated silica gel (e.g., treated with triethylamine) or switch to an alternative purification method like reverse-phase chromatography with a buffered mobile phase. For storage, ensure the compound is in a neutral, aprotic solvent. |
| Intramolecular Nucleophilic Attack | A pendant amide or other nucleophilic group on the N-aryl substituent can attack the protonated azetidine ring.[6][11] | Redesign the molecule to increase the distance between the nucleophilic group and the azetidine ring or to decrease the nucleophilicity of the attacking group.[11] For example, an electron-withdrawing group on the attacking amide can reduce its nucleophilicity.[6] |
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group to prevent ring-opening?
A1: The choice of the N-protecting group is critical for the stability of the azetidine ring. Here's a comparison of commonly used protecting groups:[13]
| Protecting Group | Stability under Acidic Conditions | Stability under Basic Conditions | Removal Conditions | Notes |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA).[13] | Generally stable. | Strong acid (TFA, HCl).[13] | Commonly used due to its ease of introduction and removal. However, its acid lability requires careful consideration of subsequent reaction conditions.[13] |
| Cbz (Carboxybenzyl) | More stable than Boc to acidic conditions.[13] | Generally stable. | Hydrogenolysis (e.g., H₂, Pd/C).[13] | Offers orthogonal deprotection in the presence of acid-labile groups.[13] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable. | Generally stable. | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[13] | The strong electron-withdrawing nature can activate the ring towards nucleophilic attack in some cases but also provides stability in others. Removal can be challenging.[13] |
| Benzhydryl (Bzh) | Labile to acid. | Stable. | Hydrogenolysis. | Has been shown to be effective in photochemical syntheses and subsequent ring-opening reactions.[14][15][16] |
Q2: Can I perform common coupling reactions on azetidine derivatives without ring-opening?
A2: Yes, with careful selection of reaction conditions, common coupling reactions can be performed successfully.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura reactions have been successfully performed on azetidine-containing molecules without ring cleavage. The choice of the palladium catalyst, base, and solvent system is key to success.[13]
-
N-Arylation: Palladium-catalyzed N-arylation of azetidine with aryl bromides is a viable method for synthesizing N-arylazetidines without ring-opening.[13]
Q3: My azetidine synthesis is forming a pyrrolidine byproduct. How can I favor the 4-exo-tet cyclization?
A3: The formation of a five-membered pyrrolidine ring is a common competing pathway in azetidine synthesis, representing a 5-endo-tet cyclization.[17][18] Several factors can influence the regioselectivity:
-
Leaving Group: A better leaving group on the γ-carbon of the precursor will favor the SN2 reaction, promoting the 4-exo-tet cyclization.
-
Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base in a non-polar solvent can favor azetidine formation.[17]
-
Steric Hindrance: Steric bulk near the reacting centers can hinder the intramolecular SN2 reaction. Redesigning the substrate to reduce steric hindrance may be necessary.[17]
IV. Visualization of Key Concepts
Ring-Opening Decision Workflow
Caption: Acid-catalyzed nucleophilic ring-opening of azetidine.
V. References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Couty, F., Durrat, F., & Evano, G. (2005). Regioselective Nucleophilic Opening of Azetidinium Ions. Synlett, 2005(11), 1666-1670. [Link]
-
Couty, F., Durrat, F., & Evano, G. (2005). Regioselective Nucleophilic Opening of Azetidinium Ions. Sci-Hub. [Link]
-
Fujimoto, H., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23932. [Link]
-
Couty, F., et al. (2006). Opening of azetidinium ions with C-nucleophiles. ResearchGate. [Link]
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605-3608. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Urban, M., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2537-2549. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1608-1614. [Link]
-
Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(42), 18064-18070. [Link]
-
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]
-
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. [Link]
-
Urban, M., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
O'Hara, F. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9357-9366. [Link]
-
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed Central. [Link]
-
Dr. Muhammad Zaman Ashraf. (2020, November 19). Azetidine: Basicity and Preparation [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
-
Ghorai, M. K., et al. (2013). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 33(1), 1-15. [Link]
-
Kumar, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47355-47385. [Link]
-
West, F. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3367-3382. [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of Azetidines. Various Sources. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-255. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. sci-hub.ru [sci-hub.ru]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance in Azetidine Amino Acid Coupling Reactions
Welcome to the technical support center for navigating the complexities of azetidine amino acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are incorporating these unique, strained cyclic amino acids into their peptide scaffolds. Azetidine-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, offering conformational constraints that can enhance biological activity and metabolic stability.[1][2][3] However, the inherent ring strain and potential for substitution on the azetidine ring can introduce significant steric challenges during peptide bond formation.[4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Addressing Common Coupling Issues
This section is structured to help you diagnose and resolve specific problems encountered during the coupling of azetidine amino acids.
Q1: My coupling reaction with an N-Boc-azetidine-2-carboxylic acid has stalled or resulted in a very low yield. What are the likely causes and how can I fix this?
Low coupling yields are a frequent challenge when working with sterically demanding amino acids.[5] The primary culprits are often steric hindrance, which impedes the approach of the coupling partners, and reduced nucleophilicity of the amine component.[5]
Immediate Diagnostic Steps:
-
Confirm Complete Deprotection: Before initiating the coupling, ensure the N-terminal protecting group of your amine component has been fully removed. A qualitative test like the Kaiser (ninhydrin) test can be used for primary amines on a solid support.[6]
-
Assess Reagent Quality: Verify the integrity of your coupling reagents and solvents. Anhydrous conditions are often critical, as water can hydrolyze activated esters.
Troubleshooting Workflow for Low Yield:
Troubleshooting workflow for low yield in azetidine coupling.
Corrective Actions:
-
Elevate Coupling Reagent Reactivity: Standard carbodiimide reagents like DCC or EDC may be insufficient for hindered couplings.[7] Upgrading to a more potent activating agent is the most effective first step.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for sterically hindered couplings.[8][9][10] HATU, in particular, is often cited for its superior performance due to the formation of a highly reactive OAt-ester intermediate.[8][11]
-
Phosphonium Salts: PyBOP and PyAOP are excellent alternatives.[8][12] PyAOP can be particularly effective for challenging couplings.[7] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation side reactions that can occur with uronium reagents.[8]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: While DMF is a common solvent, N-methylpyrrolidone (NMP) can be beneficial in disrupting peptide aggregation, which can sometimes be a consequence of steric hindrance.[13]
-
Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions. Ensure the correct stoichiometry of the base is used, as excess can lead to racemization.
-
Temperature: For particularly difficult couplings, increasing the temperature to 40-50°C can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization.
-
-
Implement a Double Coupling Strategy: If a single coupling does not go to completion, a second coupling step with fresh reagents can be performed. This is a common and effective strategy in solid-phase peptide synthesis (SPPS) for difficult sequences.[14]
Q2: I am observing significant epimerization at the azetidine stereocenter. What factors contribute to this and how can it be minimized?
Racemization is a critical concern in peptide synthesis, and the risk can be elevated with hindered amino acids due to longer reaction times and the potential for side reactions. The primary mechanism of racemization involves the formation of an oxazolone intermediate.
Factors Influencing Racemization:
-
Coupling Reagent: The choice of coupling reagent and additives is paramount. Additives like 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are crucial for suppressing racemization.[12][15] Modern reagents like HATU and COMU incorporate a HOAt or Oxyma Pure moiety, respectively, making them excellent choices for minimizing this side reaction.[8][11]
-
Base: The nature and amount of the base used can significantly impact racemization. Weaker bases and precise stoichiometry are preferred.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures increase the opportunity for epimerization.
Strategies to Minimize Racemization:
-
Use High-Efficiency, Low-Racemization Coupling Reagents:
-
Careful Control of Base: Use the minimum necessary amount of a hindered base like DIPEA (typically 2 equivalents).
-
Optimize Temperature: Perform the coupling at room temperature or 0°C if possible. Only increase the temperature if absolutely necessary to drive the reaction to completion.
-
Consider Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) can dramatically shorten reaction times, which can in turn reduce the extent of racemization.[16][17][18] The rapid and uniform heating provided by microwaves can drive difficult couplings to completion in minutes rather than hours.[16][18]
Frequently Asked Questions (FAQs)
What is the best general-purpose coupling reagent for azetidine amino acids?
For routine coupling of N-protected azetidine-2-carboxylic acids, HATU is widely regarded as one of the most effective and reliable reagents.[9][10] Its high reactivity overcomes steric hindrance, and the incorporated HOAt moiety effectively suppresses racemization.[8][11] For researchers looking for a non-explosive and safer alternative with comparable efficiency, COMU is an excellent choice.[11]
How do substituents on the azetidine ring affect the coupling reaction?
Substituents on the azetidine ring, particularly at the C3 or C4 positions, can significantly increase steric bulk and influence the conformation of the ring, further complicating the coupling reaction.[4]
-
Cis- vs. Trans-Isomers: The stereochemical relationship of substituents can impact the accessibility of the carboxylic acid for activation and the subsequent nucleophilic attack.
-
Electronic Effects: Electron-withdrawing or -donating groups can also have a subtle influence on the reactivity of the carboxylic acid.[4]
When working with substituted azetidines, it is advisable to start with the most powerful coupling conditions (e.g., HATU or PyAOP, potentially with elevated temperature or microwave assistance) to ensure success.
Can I use carbodiimides like DCC or EDC for azetidine coupling?
While carbodiimides are classic coupling reagents, they are generally not recommended for sterically hindered amino acids like azetidines.[7] Their activation is often too slow, leading to incomplete reactions and a higher risk of side reactions, including racemization and dehydration of asparagine or glutamine residues if present elsewhere in the sequence.[19] If you must use a carbodiimide, it is essential to include an additive like HOBt or, preferably, HOAt.
Is microwave-assisted synthesis a good option for these couplings?
Yes, microwave-assisted peptide synthesis (MAPS) is an excellent technique for managing sterically hindered couplings involving azetidine amino acids.[16][20] The key advantages are:
-
Rapid Reaction Rates: Microwave energy can accelerate couplings from hours to just a few minutes, minimizing the risk of side reactions that occur over longer reaction times.[17][18]
-
Improved Yields: The efficient energy transfer often drives difficult reactions to completion, resulting in higher purity and yield of the desired peptide.[16][20]
It's important to use a dedicated peptide synthesizer with precise temperature control to avoid overheating and potential degradation.
Data Summary: Coupling Reagent Comparison
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | Uronium/Aminium | Very High | Low | Excellent for hindered couplings, fast kinetics.[8][9][10] |
| HBTU/HCTU | Uronium/Aminium | High | Low | Good, cost-effective alternatives to HATU.[8][9] |
| COMU | Uronium/Aminium | Very High | Low | Safer (non-explosive), excellent solubility.[11] |
| PyBOP/PyAOP | Phosphonium | High to Very High | Low | No guanidinylation side reactions.[8][12] |
| DCC/EDC + HOBt | Carbodiimide | Moderate | Moderate to High | Inexpensive, but less effective for hindered systems.[7][19] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling on Solid Support
This protocol is a robust starting point for coupling N-Fmoc-azetidine-2-carboxylic acid to a resin-bound amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation: In a separate vial, dissolve the N-Fmoc-azetidine-2-carboxylic acid (3 equiv.), HATU (2.9 equiv.), and HOAt (3 equiv.) in DMF.
-
Activation: Add DIPEA (6 equiv.) to the coupling solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (clear or yellow beads) indicates the reaction is complete. If the test is positive, continue the reaction for another hour or proceed to a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Microwave-Assisted Coupling for Highly Hindered Systems
This protocol is adapted for use in a dedicated microwave peptide synthesizer.
-
Resin and Reagent Preparation: Follow steps 1-3 from the general protocol above.
-
Microwave Program:
-
Add the activated coupling solution to the deprotected resin in the reaction vessel.
-
Apply microwave power to reach a target temperature of 75°C and hold for 5-10 minutes.
-
-
Post-Microwave: Cool the reaction vessel to room temperature.
-
Monitoring and Washing: Perform a Kaiser test to confirm completion and wash the resin as described in the general protocol.
Diagrams
Mechanism of HATU-mediated azetidine coupling.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Gagnon, D., et al. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 20(15), 4456-4460. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chatterjee, J., et al. (2010). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 66(34), 6429-6450. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Mehra, V., et al. (2017). Recent development of synthetic facets of immensely reactive azetidines. RSC Advances, 7, 49779-49811. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5321-5324. Retrieved from [Link]
-
Gicquel, P.-A., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13, 513. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. Retrieved from [Link]
-
Hopemax. (2026). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
White, P., et al. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
-
Bach, T., & Hehn, J. P. (2011). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 7, 1315-1324. Retrieved from [Link]
-
Németh, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 982. Retrieved from [Link]
-
Brand, M., & Waser, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. CHIMIA International Journal for Chemistry, 75(3), 132-139. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235-249. Retrieved from [Link]
-
Chang, W. C., et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature, 634(8035), 943-949. Retrieved from [Link]
-
Gagnon, D., et al. (2018). Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic & Biomolecular Chemistry, 19, 7946-7950. Retrieved from [Link]
-
ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]
-
Blaesi, E. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology, 21(2), 266-273. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1289115. Retrieved from [Link]
-
Naro, D. E., et al. (2001). Practical asymmetric preparation of azetidine-2-carboxylic acid. Organic Letters, 3(23), 3659-3661. Retrieved from [Link]
-
Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Horváth, A., et al. (2007). Efficient route to (S)-azetidine-2-carboxylic acid. Tetrahedron: Asymmetry, 18(16), 1959-1964. Retrieved from [Link]
-
Bouazaoui, M., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Heterocycles, 96(12), 2129-2137. Retrieved from [Link]
- Google Patents. (2000). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
Sources
- 1. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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Azetidine Ring Stability: A Technical Support Center for Researchers
Welcome to our technical support center dedicated to providing in-depth guidance on the stability of the azetidine ring for researchers, scientists, and professionals in drug development. The unique strained four-membered ring of azetidine offers significant advantages in medicinal chemistry, including improved metabolic stability and solubility. However, this inherent ring strain also presents challenges regarding its chemical stability under various experimental conditions. This guide provides a comprehensive overview of azetidine ring stability in acidic and basic environments, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of azetidine ring instability?
The principal factor governing the reactivity and potential instability of the azetidine ring is its inherent ring strain, estimated to be around 25.4 kcal/mol.[1] This strain is less than that of the highly reactive three-membered aziridine ring but significantly more than the stable five-membered pyrrolidine ring.[1] This intermediate level of strain makes the azetidine ring susceptible to cleavage under certain conditions, particularly with the use of Lewis or Brønsted acids.[2]
Q2: How does pH affect the stability of the azetidine ring?
The stability of the azetidine ring is highly dependent on pH. Acidic conditions are a major concern as they can lead to ring-opening reactions. The nitrogen atom of the azetidine ring is basic and can be protonated by acids, which activates the ring towards nucleophilic attack and cleavage.[3] The susceptibility to acid-mediated degradation is influenced by the pKa of the azetidine nitrogen, which is in turn affected by the substituents on the ring.[3] While generally more stable under basic conditions, ring-opening can still occur, especially with strong bases or when certain substituents are present.
Q3: What is the most common degradation pathway for azetidines under acidic conditions?
Under acidic conditions, the most prevalent degradation pathway is acid-catalyzed ring-opening. This typically involves the protonation of the azetidine nitrogen, forming a more reactive azetidinium ion. This strained, positively charged intermediate is then susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond.[4][5] The nucleophile can be an external species present in the reaction mixture or a pendant functional group within the same molecule, leading to intramolecular decomposition.[3]
Q4: Are N-substituted azetidines more or less stable than the parent azetidine?
The stability of N-substituted azetidines is highly dependent on the nature of the substituent. Electron-withdrawing groups on the nitrogen can, in some cases, stabilize the ring by reducing the basicity of the nitrogen atom, making it less prone to protonation.[3] However, certain N-aryl substituents, particularly those with electron-withdrawing groups on the aromatic ring, have been shown to decrease the stability of the azetidine ring under acidic conditions.[3] Conversely, some protecting groups can be strategically employed to enhance stability during synthetic transformations.[6]
Troubleshooting Guides
Issue 1: Unexpected degradation of my azetidine-containing compound during acidic work-up or purification.
Causality: Acidic conditions employed during reaction work-ups (e.g., washing with aqueous HCl) or purification by normal-phase silica gel chromatography (which can be acidic) are common culprits for azetidine ring degradation. The protonation of the azetidine nitrogen enhances its electrophilicity, making it a target for even weak nucleophiles like water or alcohols.
Troubleshooting Steps:
-
Neutralize with Care: If an acidic wash is necessary, perform it quickly at low temperatures and immediately follow with a neutralizing wash using a mild base like saturated sodium bicarbonate solution.
-
Buffer Your Silica Gel: When using silica gel chromatography, consider neutralizing the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Alternative Purification Methods: Explore alternative purification techniques such as reversed-phase chromatography (if the compound is compatible), crystallization, or distillation if applicable.
-
Protecting Group Strategy: For multi-step syntheses, consider using an acid-stable protecting group for the azetidine nitrogen that can be removed in a later step under neutral or basic conditions.[6]
Issue 2: My azetidine compound shows instability when stored in solution.
Causality: The stability of azetidine-containing compounds in solution can be compromised by the solvent's purity, pH, and storage conditions. Protic solvents, especially in the presence of trace acidic impurities, can facilitate gradual ring-opening over time.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly distilled or high-purity anhydrous solvents for preparing stock solutions.
-
Aprotic Solvents are Preferred: Whenever possible, store solutions in aprotic solvents like acetonitrile, THF, or dichloromethane.
-
Control the pH: If aqueous solutions are necessary, use a buffered system to maintain a neutral or slightly basic pH.
-
Storage Conditions: Store solutions at low temperatures (e.g., -20°C) and under an inert atmosphere (argon or nitrogen) to minimize degradation.[7]
Data on Azetidine Stability
The stability of the azetidine ring is highly substrate-dependent. The following table provides illustrative data on the half-life of a series of N-substituted azetidines under acidic conditions, demonstrating the influence of the N-aryl substituent on stability.
| Compound (N-Aryl Substituent) | pH | Temperature (°C) | Half-life (t½) | Reference |
| N-(4-methoxyphenyl) derivative | 1.8 | Room Temp. | 0.5 h | [3] |
| N-(4-cyanophenyl) derivative | 1.8 | Room Temp. | <10 min | [3] |
| N-(3-pyridyl) derivative | 1.8 | Room Temp. | 3.8 h | [3] |
| N-(2-pyridyl) derivative | 1.8 | Room Temp. | Stable (>24 h) | [3] |
| N-(4-pyridyl) derivative | 1.8 | Room Temp. | Stable (>24 h) | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of an Azetidine-Containing Compound
This protocol outlines a typical forced degradation study to assess the intrinsic stability of an azetidine-containing compound under various stress conditions, as recommended by ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the azetidine compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C.
-
Photostability: Expose the solid compound and a solution (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
3. Sampling and Analysis:
-
At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including an unstressed control (time zero), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Azetidine Compounds
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific properties of the analyte.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute any less polar degradation products. An example gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
Visualization of Degradation Pathways
Acid-Catalyzed Intramolecular Ring-Opening
Caption: Acid-mediated intramolecular decomposition of an N-aryl azetidine.
Hypothetical Base-Mediated Ring-Opening
Caption: A possible mechanism for base-catalyzed ring-opening of an activated azetidine.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Retrieved from [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved from [Link]
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Retrieved from [Link]
-
O'Brien, P., & El-Sayed, E. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139. Retrieved from [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Sowers, L. C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1614–1620. Retrieved from [Link]
-
Beisler, J. A. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 64(1), 138-142. Retrieved from [Link]
-
Butler, C. R., Popiolek, M., McAllister, L. A., LaChapelle, E. A., Kramer, M., Beck, E. M., ... & Bull, J. A. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9299–9309. Retrieved from [Link]
-
Singh, G. S., & Ombito, J. O. (2020). Regioselective ring opening reactions of azetidines. Mini-Reviews in Organic Chemistry, 17(5), 534-547. Retrieved from [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ashraf, M. Z. (2020, November 18). Azetidine: Basicity and Preparation [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3823-3839. Retrieved from [Link]
-
Reddy, P. V. G., Kumar, B. S., & Reddy, P. P. (2013). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 25(10), 5555-5558. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
Jacobsen, E. N., & Sigman, M. S. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(40), 12794–12798. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yields in azetidine derivative synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for azetidine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with synthesizing this valuable, yet strained, heterocyclic motif. Azetidines are prized in medicinal chemistry for the unique structural and physicochemical properties they impart, but their synthesis is often plagued by low yields and unexpected side reactions.[1] This guide, presented in a question-and-answer format, provides field-proven insights and actionable protocols to help you troubleshoot your experiments and improve your outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of a four-membered ring like azetidine so challenging?
The primary challenge in synthesizing azetidines is overcoming the inherent ring strain, which is approximately 25.4 kcal/mol.[2] This strain makes the transition state for ring formation energetically unfavorable compared to the formation of five- or six-membered rings (e.g., pyrrolidines). Consequently, intramolecular cyclization reactions often face high activation barriers and are susceptible to competing side reactions, such as intermolecular polymerization or elimination.[1][3] The stability of the final azetidine product can also be a concern, as the strained ring is prone to opening under various conditions, particularly acidic ones.[4][5]
Q2: What are the most common synthetic strategies for forming the azetidine ring?
Several core strategies are employed, each with its own set of advantages and challenges. The most prevalent methods include:
-
Intramolecular Cyclization: This is the most direct approach, typically involving the formation of a C-N bond from a 1,3-difunctionalized propane backbone (e.g., from γ-amino alcohols or γ-amino halides).[1][6] This method is often challenged by low yields.
-
[2+2] Cycloadditions: Photochemical reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene, can be highly efficient for constructing functionalized azetidines.[6][7] Recent advances using visible-light photocatalysis have made this approach more accessible.[2][8]
-
Ring Contraction/Expansion: Methods such as the ring contraction of five-membered heterocycles or the ring expansion of aziridines provide alternative pathways to the azetidine core.[6][9]
-
Reduction of β-Lactams (Azetidin-2-ones): The well-established chemistry of β-lactams can be leveraged, followed by reduction to the corresponding azetidine.[6][10] However, harsh reducing agents can sometimes lead to ring cleavage.[10]
Q3: How does the choice of the nitrogen-protecting group affect the synthesis and stability?
The N-protecting group is critical and influences the reaction in several ways:
-
Nucleophilicity: Electron-withdrawing groups (e.g., tosyl (Ts), nosyl (Ns)) decrease the nucleophilicity of the nitrogen, which can slow down the desired cyclization. However, they also increase the acidity of the N-H proton, facilitating deprotonation with weaker bases.
-
Stability: A robust protecting group like Boc (tert-butyloxycarbonyl) is common, but it can be labile under strongly acidic conditions which may be generated in situ during a reaction.[11] Aryl substituents on the nitrogen can delocalize the lone pair, making the nitrogen less basic and potentially more stable to acid-mediated decomposition, but this is highly dependent on the electronics of the aryl ring.[4]
-
Steric Hindrance: Bulky protecting groups can sterically hinder the intramolecular cyclization, leading to lower yields.
Troubleshooting Guide: Addressing Low Yields
Problem 1: My intramolecular cyclization of a γ-amino alcohol (or halide) is giving very low yields.
This is one of the most common issues encountered. Low yields are typically due to a combination of factors related to the high activation energy of forming the four-membered ring.[3]
Root Cause Analysis & Solutions:
-
Poor Leaving Group (LG): The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group.
-
Explanation: A better leaving group lowers the activation energy of the transition state for ring closure. Hydroxyls are poor leaving groups and must be activated. Halides are better, but sulfonates are often superior.
-
Solution: If starting from a γ-amino alcohol, convert the hydroxyl to a better leaving group, such as a tosylate (TsO-), mesylate (MsO-), or nosylate (NsO-). If using a γ-amino halide, consider switching from chloride to bromide or iodide.
Leaving Group Relative Rate (Approx.) Comments -OH ~0 Requires activation. -Cl 1 Moderate reactivity. -Br 50-100 Good reactivity. -OTs, -OMs 1,000-10,000 Excellent leaving groups. -
-
Incorrect Base or Reaction Conditions: The choice of base and solvent is critical for promoting cyclization over competing elimination or intermolecular reactions.
-
Explanation: The base must be strong enough to deprotonate the amine (or sulfonamide) without promoting E2 elimination. High concentrations can favor intermolecular side reactions.
-
Solution:
-
Base Selection: For N-alkyl or N-Boc amines, a strong, non-nucleophilic base like sodium hydride (NaH) is often effective. For N-sulfonyl protected precursors, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is usually sufficient.
-
High Dilution: Perform the reaction at low concentrations (e.g., 0.01-0.05 M) to favor the intramolecular cyclization pathway. This can be achieved by the slow addition of the substrate to a heated solution of the base.
-
-
-
Alternative Cyclization Strategy - The Mitsunobu Reaction: If direct cyclization fails, the Mitsunobu reaction on a protected γ-amino alcohol is a powerful alternative.[12][13]
-
Explanation: This reaction converts the hydroxyl group into an excellent leaving group in situ, which is immediately displaced by the nitrogen nucleophile in an SN2 fashion.[14]
-
See Problem 2 for troubleshooting this specific reaction.
-
Troubleshooting Workflow: Intramolecular Cyclization
Caption: Troubleshooting decision tree for low-yield intramolecular cyclizations.
Problem 2: My Mitsunobu reaction for azetidine formation is failing or giving low yields.
The Mitsunobu reaction is notoriously sensitive to reagent quality and steric hindrance.[15][16] Failure often results in unreacted starting material or the formation of side products.
Root Cause Analysis & Solutions:
-
Reagent Quality and Stoichiometry: The reaction is highly sensitive to the purity of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD).
-
Explanation: PPh₃ readily oxidizes to triphenylphosphine oxide (TPPO) upon exposure to air.[16] Old or improperly stored DEAD/DIAD can degrade. Using excess reagents is common, but extreme excess suggests a systemic issue.[16]
-
Solution:
-
Use freshly opened or purified PPh₃. Check for TPPO contamination by ³¹P NMR if possible.
-
Use fresh, high-quality DEAD or DIAD.
-
Ensure all solvents (e.g., THF, DCM) are anhydrous.
-
Start with 1.5 equivalents of both PPh₃ and DIAD. If the reaction stalls, a small additional charge of reagents may help.
-
-
-
Order of Addition: The sequence in which reagents are added can significantly impact the outcome.
-
Explanation: The reaction proceeds through a betaine intermediate formed from PPh₃ and DEAD/DIAD.[14] Pre-forming this adduct before adding the substrate can sometimes prevent side reactions.
-
Solution: The most common and often successful method is to add the azodicarboxylate slowly to a cooled (0 °C) solution of the substrate, nucleophile (in this case, the internal amine), and PPh₃.[15] If this fails, try the "inverse addition" or "pre-formation" method described in the protocol below.
-
-
Acidity of the Nitrogen Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa < 13.[15]
-
Explanation: The nitrogen nucleophile must be acidic enough to protonate the betaine intermediate. While the N-H of a protected γ-amino alcohol is part of the substrate, its acidity matters.
-
Solution: N-sulfonyl protecting groups (e.g., Ts, Ns) significantly increase the acidity of the N-H bond, making them ideal for intramolecular Mitsunobu cyclizations. N-Boc or N-Cbz groups are also commonly used but can be less efficient if the nitrogen is sterically hindered.
-
Experimental Protocol: Intramolecular Mitsunobu Cyclization
This protocol is for the synthesis of an N-Ts protected azetidine from the corresponding γ-amino alcohol.
Materials:
-
N-Tosyl-γ-amino alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere setup
Procedure (Standard Addition):
-
Set up a flame-dried flask under an inert atmosphere (Argon).
-
Dissolve the N-Tosyl-γ-amino alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (to make a ~0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. The solution may turn from colorless to a yellow/orange color.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography. Note: TPPO and the hydrazine byproduct can make purification challenging.
Troubleshooting Variation (Pre-formation):
-
In a separate flame-dried flask under Argon, dissolve PPh₃ (1.5 eq) in anhydrous THF.
-
Cool to 0 °C and slowly add DIAD (1.5 eq). Stir for 20 minutes to form the betaine.
-
In another flask, dissolve the N-Tosyl-γ-amino alcohol (1.0 eq) in anhydrous THF.
-
Slowly transfer the amino alcohol solution via cannula into the flask containing the pre-formed betaine at 0 °C.
-
Allow to warm to room temperature and stir overnight.
Mechanism Visualization: Key Steps in Mitsunobu Cyclization
Caption: Key mechanistic stages of the intramolecular Mitsunobu reaction.
Problem 3: I am losing a significant amount of my basic azetidine product during silica gel chromatography.
This is a classic problem when purifying amines. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing, poor separation, and irreversible adsorption.[17]
Root Cause Analysis & Solutions:
-
Acid-Base Interaction: The lone pair on the azetidine nitrogen forms a strong interaction with acidic sites on the silica.
-
Explanation: This interaction slows the elution of the compound, causing it to streak down the column, often co-eluting with more polar impurities. In some cases, the product may not elute at all.
-
Solution:
-
Use a Basic Modifier: Add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol to the eluent.[17] This deactivates the acidic sites on the silica, allowing for sharp peaks and better recovery.
-
Alternative Stationary Phases: Consider using a different stationary phase. Basic or neutral alumina can be an excellent alternative for purifying basic compounds.[17] Reversed-phase (C18) chromatography is another option that provides a completely different separation mechanism.
-
-
Experimental Protocol: Purification with a Basic Modifier
-
Prepare Eluent: Prepare your hexane/ethyl acetate (or DCM/methanol) eluent system as determined by TLC. To the final bulk solvent mixture, add 1% triethylamine by volume (e.g., 10 mL of TEA for 1 L of eluent).
-
TLC Analysis: When running TLC plates to monitor the column, use the same TEA-modified eluent system to ensure the Rf values are representative.
-
Column Packing: Pack the column with silica gel using the modified eluent.
-
Sample Loading: Load your crude product onto the column (either as a concentrated solution or adsorbed onto silica).
-
Elution & Collection: Run the column as usual, collecting fractions. The product should elute with a much-improved peak shape.
-
Solvent Removal: After combining the pure fractions, the TEA can be removed under high vacuum or by co-evaporation with a solvent like dichloromethane, as it is more volatile than most azetidine products.
References
-
Urban, S., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
St-Gelais, A., & Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]
-
Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. ResearchGate. [Link]
-
Jankauskas, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
ResearchGate. (n.d.). Synthetic methods to access azetidines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Reddit. (2018). Mitsunobu reaction issues. r/chemistry. [Link]
-
ResearchGate. (n.d.). [3 + 2]-Cycloaddition of N-Boc azetidines 114 with N-hydroxynimidoyl chlorides 115. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
-
Becker, M. R., et al. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]
-
Alker, A., et al. (1998). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Sustainable continuous flow synthesis of β-aminocarbonyls via acid-catalyzed hydration of N-Boc-2-azetines. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Azetidines [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of Racemic Azetidine Amino Acid Derivatives
Welcome to the technical support center for the chiral separation of racemic azetidine amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during these challenging separations. The unique structural features of azetidine amino acids, including the strained four-membered ring and their amphoteric nature, often require specialized approaches for successful enantiomeric resolution.
Diagram of Separation Strategies
Below is a workflow outlining the common strategies for the chiral separation of racemic azetidine amino acid derivatives, which will be discussed in detail in this guide.
Technical Support Center: N-Boc-Azetidine Compound Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of N-Boc-azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of these important synthetic building blocks. Azetidines are increasingly vital scaffolds in medicinal chemistry, and understanding their behavior in the mass spectrometer is crucial for accurate structural elucidation and impurity profiling.[1]
This resource provides in-depth answers to frequently asked questions and offers troubleshooting solutions for common issues encountered during analysis.
Part 1: Frequently Asked Questions (FAQs) on Fragmentation
This section addresses the fundamental fragmentation patterns observed for N-Boc-azetidine compounds, primarily under Electrospray Ionization (ESI) conditions.
Q1: What are the most common and expected fragment ions for an N-Boc-azetidine compound?
When analyzing a typical N-Boc-azetidine, you should expect to see a characteristic suite of fragment ions originating from the lability of the tert-butoxycarbonyl (Boc) protecting group.[2] The high stability of the resulting tert-butyl cation is a primary driver for these fragmentation pathways.[3][4]
The most common fragmentation events under both Electron Impact (EI) and ESI-CID (Collision-Induced Dissociation) modes involve losses from the Boc group.[2]
Key Fragmentation Pathways:
-
Loss of Isobutylene (C₄H₈, -56 Da): This is a very common pathway where the protonated molecule, [M+H]⁺, loses neutral isobutylene, resulting in an ion corresponding to [M+H-56]⁺. This fragment represents the carbamic acid intermediate of the azetidine.
-
Loss of the entire Boc group (C₅H₈O₂, -100 Da): This occurs via the loss of isobutylene (-56 Da) followed by the loss of carbon dioxide (-44 Da).[2] This results in a fragment ion [M+H-100]⁺, which corresponds to the protonated, deprotected azetidine ring.
-
Formation of the tert-butyl cation (C₄H₉⁺, m/z 57): The formation of the highly stable tert-butyl cation is a hallmark of Boc-protected compounds.[2] This often results in a prominent, or even base, peak at m/z 57.[5]
-
Loss of tert-butanol (C₄H₁₀O, -74 Da): In some cases, particularly with certain isomers or under specific ESI conditions, the loss of neutral tert-butanol can be observed, giving a fragment of [M+H-74]⁺.[6]
Table 1: Summary of Common Fragment Ions for N-Boc-Azetidine Compounds
| Fragment Ion Description | Neutral Loss (Da) | Chemical Formula of Loss | Resulting Ion | Typical m/z |
| tert-butyl cation | --- | --- | C₄H₉⁺ | 57 |
| Loss of Isobutylene | 56 | C₄H₈ | [M+H-56]⁺ | M+H - 56 |
| Loss of tert-Butanol | 74 | C₄H₁₀O | [M+H-74]⁺ | M+H - 74 |
| Loss of Boc Group | 100 | C₅H₈O₂ | [M+H-100]⁺ | M+H - 100 |
Q2: Why is the molecular ion, [M+H]⁺, often weak or completely absent in the mass spectrum?
The absence or low intensity of the molecular ion is a frequent observation for Boc-protected compounds and is directly related to the group's lability.[5][7]
-
Causality: The Boc group is designed to be easily removed under acidic conditions.[3][8] In ESI-MS, the conditions in the ionization source—such as the use of acidic mobile phases (e.g., formic acid) or elevated temperatures—can mimic the conditions used for chemical deprotection.[7] This "in-source" decay causes the molecule to fragment before it can be detected as the intact molecular ion. Higher energy in the source (e.g., high fragmentor or cone voltage) will exacerbate this effect.
Q3: How does the azetidine ring itself fragment?
While fragmentation is dominated by the Boc group, the strained four-membered azetidine ring can also cleave.[1][9] After the initial loss of the Boc group, the resulting protonated azetidine ([M+H-100]⁺) can undergo further fragmentation.
-
Mechanism: A common pathway for cyclic amines is the loss of ethylene (C₂H₄, -28 Da) through ring cleavage.[10][11] This can lead to smaller, nitrogen-containing fragment ions. The specific fragmentation will depend on the substitution pattern of the azetidine ring.
Diagram 1: Primary Fragmentation Pathways of N-Boc-Azetidine
Caption: Key fragmentation routes for protonated N-Boc-azetidine in ESI-MS.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: I don't see my molecular ion. How can I confirm the mass of my compound?
Problem: The molecular ion [M+H]⁺ is not observed, making mass confirmation difficult.
Causality & Solution: This is likely due to high in-source fragmentation.[7] The goal is to use "softer" ionization conditions to minimize this premature fragmentation.
Troubleshooting Steps:
-
Reduce Source Energy: Systematically lower the fragmentor voltage (also known as cone voltage or declustering potential) on your mass spectrometer. This reduces the energy imparted to the ions as they enter the mass spectrometer, preserving the molecular ion.
-
Optimize Mobile Phase: If using LC-MS, consider replacing acidic modifiers like trifluoroacetic acid (TFA) with a weaker acid like formic acid.[7] Even low concentrations of TFA can promote Boc-cleavage.[7] If possible, try a mobile phase without any acid, although this may compromise chromatographic peak shape.
-
Check for Adducts: Look for other forms of the molecular ion, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. These are often more stable than the protonated molecule and may be visible even when [M+H]⁺ is not.
-
Use a Softer Ionization Technique: If available, consider using a different ionization source. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be gentler for certain compounds. For direct infusion, consider using nano-electrospray, which often operates with lower source energies.
Q5: The base peak in my spectrum is m/z 57. Is this normal?
Problem: The most intense peak is at m/z 57, and the peaks of interest are very small in comparison.
Causality & Solution: Yes, this is very common and expected.
-
Explanation: As explained in Q1, m/z 57 corresponds to the tert-butyl cation.[2][5] Its high stability means it is very readily formed from the Boc group. When analyzing low-concentration samples, this fragment can sometimes dominate the spectrum to the point of suppressing other signals. While normal, if it prevents you from seeing other important fragments, you can try the "soft ionization" techniques described in Q4 to reduce its relative intensity.
Q6: I see unexpected peaks at [M+H+41]⁺ and [M+H+23]⁺. What are they?
Problem: The spectrum contains peaks that do not correspond to the expected fragmentation patterns.
Causality & Solution: These are likely solvent and salt adducts. Their presence can complicate spectral interpretation but also serve as a confirmation of the molecular weight.
-
[M+H+41]⁺: This corresponds to an acetonitrile adduct, [M+H+CH₃CN]⁺. It is very common when acetonitrile is used as a component of the mobile phase or sample solvent.
-
[M+H+23]⁺: This is a sodium adduct, [M+Na]⁺. It arises from trace amounts of sodium salts in your sample, vials, solvents, or glassware.
-
Troubleshooting: To reduce adduct formation, use high-purity LC-MS grade solvents and additives. If adducts are interfering with the detection of your analyte, you can sometimes suppress them by adding a small amount of a competing salt (e.g., ammonium acetate) to the mobile phase to form a single, predictable adduct.
Diagram 2: Troubleshooting Workflow for Missing Molecular Ion
Caption: Decision tree for troubleshooting an absent molecular ion peak.
Part 3: Experimental Protocol
This section provides a general protocol for acquiring a mass spectrum of an N-Boc-azetidine compound via LC-MS.
Standard LC-MS Protocol for N-Boc-Azetidine Analysis
-
Sample Preparation:
-
Dissolve the N-Boc-azetidine compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL to create a stock solution.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filter the final sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Drying Gas (N₂) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Nebulizer Pressure: 30 - 45 psi.
-
Initial Fragmentor/Cone Voltage: Start with a low value (e.g., 70-80 V) to maximize the molecular ion intensity. Create additional methods with higher voltages (e.g., 120-150 V) to induce fragmentation for structural confirmation (MS/MS or pseudo-MS/MS).
-
Mass Range: Scan from m/z 50 to a value at least 50 Da above the expected molecular weight of the compound.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ ion.
-
Examine the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion and key fragment ions as detailed in Table 1.
-
Confirm the molecular weight based on the observed [M+H]⁺ ion and any salt adducts ([M+Na]⁺, etc.).
-
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
- Mass Spectrometry: Fragment
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. PubMed. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
-
Azetidines of pharmacological interest. PubMed. [Link]
-
The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. MDPI. [Link]
-
Derivatization for electrospray ionization mass spectrometry. 3. Electrochemically ionizable derivatives. PubMed. [Link]
-
Electrospray ionization mass spectrometry applied to study the radical acetylation of amino acids, peptides and proteins. SciELO. [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. whitman.edu [whitman.edu]
Validation & Comparative
A Comparative Guide to the Conformational Analysis of Peptides Containing Azetidine-3-Carboxylic Acid
Introduction: Azetidine-3-Carboxylic Acid as a Proline Analogue in Peptidomimetics
In the realm of peptide science and drug discovery, the quest for novel structures with enhanced stability and tailored biological activity is perpetual. Non-canonical amino acids are invaluable tools in this pursuit, offering unique conformational constraints that can profoundly influence peptide structure and function. Among these, azetidine-3-carboxylic acid (Aze), a four-membered cyclic amino acid, has emerged as a compelling proline analogue.[1][2] The incorporation of Aze into peptide chains can impart significant resistance to proteolytic degradation and introduce unique folding patterns, making it a valuable building block for therapeutic peptides and other biomaterials.[3] This guide provides an in-depth, comparative analysis of the conformational properties of Aze-containing peptides versus their proline-containing counterparts, supported by experimental data and detailed analytical protocols.
The Fundamental Conformational Distinction: A Tale of Two Rings
The primary difference in the conformational influence of azetidine-3-carboxylic acid and proline stems from the size of their respective rings. Proline's five-membered pyrrolidine ring is inherently more flexible than the strained, four-membered azetidine ring of Aze.[4][5] This reduced flexibility in the Aze residue leads to distinct and predictable secondary structures within a peptide chain.
A seminal finding in the study of Aze-containing peptides is their strong propensity to induce γ-turns, a tight, C7 hydrogen-bonded structure.[6][7] This is in stark contrast to proline, which is a well-established β-turn inducer.[6] The smaller ring size of Aze forces the peptide backbone to adopt a different geometry, favoring the formation of a hydrogen bond between the carbonyl oxygen of the Aze residue and the amide proton of the following amino acid, a hallmark of the γ-turn.
Comparative Conformational Parameters
The following table summarizes the key conformational differences observed between peptides containing azetidine-3-carboxylic acid and proline, based on data from molecular modeling, NMR spectroscopy, and X-ray crystallography studies.
| Parameter | Azetidine-3-Carboxylic Acid (Aze) | Proline (Pro) | Rationale for Difference |
| Predominant Turn Type | γ-turn[6][7] | β-turn[6] | The strained four-membered ring of Aze restricts the Φ and Ψ dihedral angles to a region that favors the C7 intramolecular hydrogen bond of a γ-turn. |
| Ring Puckering | Quasi-planar[4] | Endo/Exo puckering | The smaller azetidine ring has significantly less conformational freedom than the five-membered pyrrolidine ring of proline. |
| Peptide Bond Conformation | Higher propensity for cis-amide bond[4] | Can adopt both cis and trans conformations | The steric constraints of the azetidine ring can favor the cis conformation of the preceding peptide bond. |
| Overall Flexibility | More rigid, less flexible[4][5] | More flexible[5] | The inherent strain of the four-membered ring reduces the conformational space available to the peptide backbone. |
Experimental Protocols for Conformational Analysis
A thorough conformational analysis of Aze-containing peptides necessitates a multi-pronged approach, combining techniques that provide insights into both solution-phase and solid-state structures. The following are detailed protocols for the key experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Solution-State Conformation
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. It provides information on through-bond and through-space atomic interactions, which can be used to calculate dihedral angles and interproton distances.
Step-by-Step Protocol:
-
Peptide Synthesis and Purification:
-
Synthesize the Aze-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols with either Boc-Aze-OH or Fmoc-Aze-OH.[3][8][9]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the identity of the peptide by mass spectrometry.
-
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: To observe the overall proton signal dispersion and identify the amide proton region. The chemical shift of the O-H proton of the carboxylic acid is typically in the 10-12 ppm region and may appear as a broad singlet.[10]
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's secondary structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon resonances.
-
Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. A small temperature coefficient (< -4.5 ppb/K) is indicative of a hydrogen-bonded proton, such as in a γ-turn.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton and carbon resonances using the TOCSY and HSQC spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain interproton distance restraints.
-
Use the Karplus equation to derive dihedral angle restraints (Φ, Ψ) from ³J-coupling constants.
-
Utilize molecular dynamics and simulated annealing software (e.g., AMBER, CHARMM) to generate a family of 3D structures consistent with the experimental restraints.
-
Causality Behind Experimental Choices: The combination of TOCSY and NOESY/ROESY experiments is fundamental for sequential assignment and the determination of secondary structural elements. Temperature coefficient studies provide direct evidence for the presence of intramolecular hydrogen bonds, which are key features of turns.
Experimental Workflow for NMR Analysis
Caption: Workflow for the conformational analysis of Aze-containing peptides using NMR spectroscopy.
X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the crystalline state. This technique is invaluable for unambiguously determining bond lengths, bond angles, and the overall three-dimensional structure.
Step-by-Step Protocol:
-
Peptide Synthesis and Purification: As described in the NMR protocol.
-
Crystallization:
-
This is often the most challenging step.[11] Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Vary parameters such as pH, temperature, precipitant type and concentration (e.g., polyethylene glycols, salts), and peptide concentration.
-
-
X-ray Diffraction Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data (indexing, integration, and scaling) using software like HKL-2000.[12]
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build the peptide model into the resulting electron density map and refine the structure using software like SHELXL.[13]
-
Causality Behind Experimental Choices: X-ray crystallography provides the most accurate and detailed structural information, serving as a "gold standard" for validating computational models and interpreting NMR data. For instance, the crystal structure of a cyclic tetrapeptide containing a 3-aminoazetidine unit revealed an all-trans conformation, a less common arrangement for such peptides.[14][15]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for the conformational analysis of Aze-containing peptides using X-ray crystallography.
Computational Modeling: In Silico Insights
Computational modeling plays a crucial role in complementing experimental data. It allows for the exploration of the conformational landscape of Aze-containing peptides and can help in interpreting NMR and X-ray crystallography results.
Step-by-Step Protocol:
-
Peptide Building: Construct the initial 3D structure of the Aze-containing peptide using molecular modeling software.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS) that accurately represents the energetics of the peptide and the azetidine ring.
-
Conformational Search: Perform a systematic conformational search or molecular dynamics simulations to explore the potential energy surface of the peptide.
-
Energy Minimization: Minimize the energy of the identified conformers to find the most stable structures.
-
Analysis: Analyze the resulting low-energy conformations, focusing on dihedral angles, intramolecular hydrogen bonds, and overall secondary structure. Compare these findings with the experimental data from NMR and X-ray crystallography.
Causality Behind Experimental Choices: Computational modeling is a powerful predictive tool. It can be used to rationalize the observed conformational preferences and to design new Aze-containing peptides with desired structural properties.[16]
Conclusion: The Versatility of Azetidine-3-Carboxylic Acid in Peptide Design
The incorporation of azetidine-3-carboxylic acid into peptides offers a predictable and effective strategy for inducing γ-turn conformations. This distinct structural preference, driven by the constraints of the four-membered ring, sets it apart from its five-membered homologue, proline. A comprehensive understanding of the conformational behavior of Aze-containing peptides, achieved through the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for their rational design in drug discovery and materials science. The protocols and comparative data presented in this guide provide a robust framework for researchers to explore the full potential of this unique non-canonical amino acid.
References
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Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available from: [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Available from: [Link]
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Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. Available from: [Link]
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Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available from: [Link]
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Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. Available from: [Link]
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Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]
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Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available from: [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available from: [Link]
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The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available from: [Link]
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This figure shows the structures of proline (a),... ResearchGate. Available from: [Link]
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Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Available from: [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
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Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. The Journal of Organic Chemistry. Available from: [Link]
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Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available from: [Link]
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Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available from: [Link]
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Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. National Institutes of Health. Available from: [Link]
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Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Available from: [Link]
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(A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. Available from: [Link]
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A Newcomer's Guide to Peptide Crystallography. PubMed Central. Available from: [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
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A Comparative Guide to Azetidine-3-Carboxylic Acid and Proline in Peptide Structures
Azetidine-3-carboxylic acid, a conformationally constrained analog of proline, offers unique advantages for modulating peptide structure and function. This guide provides an in-depth comparison of these two cyclic amino acids, exploring their distinct impacts on peptide conformation, stability, and biological activity, supported by experimental data and detailed protocols.
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design and biomaterial engineering. Among these, azetidine-3-carboxylic acid (Aze), a four-membered ring homolog of the five-membered proline (Pro), has emerged as a powerful tool for fine-tuning peptide architecture.[1][2] While both residues impose significant conformational restrictions on the peptide backbone, the subtle differences in their ring size and puckering lead to distinct and predictable structural and functional outcomes.
Structural and Conformational Differences
The primary distinction between proline and azetidine-3-carboxylic acid lies in their ring structures. Proline's five-membered pyrrolidine ring can adopt two major puckered conformations, Cγ-endo and Cγ-exo, which are in a dynamic equilibrium.[3][4] This puckering influences the preceding peptide bond's propensity to adopt a cis or trans conformation, a critical determinant of local and global peptide structure.[5][6] The Cγ-exo pucker is associated with a greater preference for the trans amide bond, which is the dominant conformation in most peptide backbones.[5] Conversely, the Cγ-endo pucker is more frequently observed with cis amide bonds.[5][6]
In contrast, the four-membered ring of azetidine-3-carboxylic acid is quasi-planar, resulting in a more rigid structure with reduced conformational flexibility compared to proline.[7] This inherent rigidity can lead to peptides with unique folding patterns.[1] Theoretical studies and experimental evidence suggest that the incorporation of Aze can increase the propensity of the preceding amide bond to adopt a cis conformation.[7]
Key Conformational Parameters:
| Parameter | Proline | Azetidine-3-Carboxylic Acid | Implication |
| Ring Pucker | Cγ-endo and Cγ-exo equilibrium[3][4] | Quasi-planar, more rigid[7] | Aze provides a more defined conformational constraint. |
| Amide Bond | Influenced by ring pucker; trans is generally favored, but cis is significant[5][6] | Higher propensity for cis conformation[7] | Aze can be used to induce specific turns and folds. |
| Backbone Dihedrals (Φ, Ψ) | Restricted range, influences secondary structure (e.g., PPII helix)[8] | More restricted range, can induce γ-turns[9] | Aze can stabilize unique turn structures not favored by Pro. |
Diagram: Proline Pucker and its Influence on Peptide Conformation
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A Senior Application Scientist's Guide to the Biological Evaluation of Azetidine-Containing Peptides Versus Proline Analogs
For decades, the unique cyclic structure of proline has been a cornerstone of peptide and protein chemistry, prized for its ability to introduce conformational rigidity and β-turns, which are critical for biological recognition and function. However, the quest for novel therapeutic peptides with enhanced properties has led researchers to explore structural analogs that can offer more than what proline provides. Enter L-azetidine-2-carboxylic acid (Aze), the smaller, four-membered ring homolog of proline.
This guide provides an in-depth comparison of the biological implications of substituting proline with azetidine in peptide scaffolds. We will move beyond simple structural descriptions to explore the profound effects this substitution has on peptide conformation, stability, and ultimately, biological activity. This analysis is grounded in experimental data and is designed for researchers, scientists, and drug development professionals seeking to leverage novel amino acid analogs to overcome the limitations of natural peptides.
The Foundational Difference: Conformational Consequences
The substitution of a five-membered pyrrolidine ring (Proline) with a four-membered azetidine ring (Aze) is not a subtle modification. This change in ring size introduces significant alterations in bond angles and steric constraints, fundamentally redirecting the conformational landscape of the peptide backbone.
Proline is renowned for its role as a "β-turn inducer," a secondary structure crucial for the folding and interaction of many peptides. In contrast, the more acute bond angles of the azetidine ring favor a different geometry. Experimental evidence from NMR and molecular modeling studies has shown that azetidine residues are potent inducers of γ-turns, a tighter reverse turn structure.[1][2][3]
This fundamental shift from a β-turn to a γ-turn has critical implications for drug design. It alters the spatial orientation of adjacent amino acid side chains—the very residues that often form the pharmacophore responsible for target binding. While proline dipeptides exhibit a mix of cis and trans conformers for the preceding peptide bond, the incorporation of azetidine can further influence this equilibrium.[4][5] Computational studies suggest that peptides containing Aze are generally more flexible than their proline counterparts due to a reduction in repulsive noncovalent interactions between the ring and neighboring residues.[6]
A Shield Against Degradation: Enhanced Proteolytic Stability
A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in biological fluids. Proline-containing sequences are known to possess a degree of inherent resistance to enzymatic cleavage, as the cyclic side chain and restricted bond conformations can hinder access to the active sites of many proteases.[7]
The incorporation of azetidine, however, elevates this stability to a new level. Multiple studies have demonstrated that azetidine-containing peptides exhibit remarkable resistance to proteolytic digestion, significantly outperforming their proline-based counterparts.[8][9][10] For instance, a cyclic hexapeptide containing a 3-aminoazetidine (3-AAz) unit showed no degradation over 24 hours when exposed to α-chymotrypsin, whereas the corresponding all-amino acid control was readily hydrolyzed.[9]
Why the enhanced stability? The prevailing hypothesis is that the strained, compact four-membered ring of azetidine creates a steric and conformational barrier that is even more disruptive to protease recognition and binding than proline's five-membered ring.[10] The enzyme's active site, evolved to accommodate standard amino acid geometries, is unable to effectively bind and hydrolyze the peptide bond adjacent to the azetidine residue.
Comparative Proteolytic Stability Data
| Peptide Sequence | Modification | Protease | Half-Life (t½) | Reference |
| Cyclo(-Phe-Leu-Ala-Asp-Gly-Val-) | Homodetic (Control) | α-Chymotrypsin (25 µM) | < 1 hour | [9] |
| Cyclo(-Phe-3AAz -Ala-Asp-Gly-Val-) | Azetidine-Modified | α-Chymotrypsin (25 µM) | > 24 hours | [9] |
| Magainin 2 (M2) | Unmodified | Trypsin | ~20 minutes | [11] |
| Magainin 2 Analog (M2F5) | Fluorinated & Hfl at P1' | Trypsin | > 180 minutes (>78% intact) | [11] |
Note: The Magainin data illustrates a different stability strategy (fluorination) but underscores the principle of modifying peptides to resist proteolysis. The azetidine modification provides a similar, powerful advantage.
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a robust framework for comparing the stability of an azetidine-modified peptide against its proline analog.
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of both the azetidine-peptide and proline-peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Prepare a stock solution of the target protease (e.g., α-chymotrypsin, trypsin) in an appropriate buffer, as recommended by the manufacturer. The concentration should be optimized to ensure measurable degradation of the control peptide within a reasonable timeframe (e.g., 1-4 hours).[11]
-
-
Assay Setup:
-
In separate microcentrifuge tubes, combine the peptide solution with the protease solution to initiate the reaction. A typical peptide-to-enzyme ratio might be 50:1 to 100:1 (w/w).
-
Include a control reaction for each peptide containing buffer instead of the protease solution to account for non-enzymatic degradation.
-
Incubate all tubes at a physiological temperature, typically 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a solution that denatures the protease, such as 10% trifluoroacetic acid (TFA) or by heating.[11] Store samples at -20°C or -80°C until analysis.
-
-
Analysis by RP-HPLC:
-
Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.
-
Develop a gradient elution method (e.g., using water/acetonitrile with 0.1% TFA) that effectively separates the intact peptide from its degradation fragments.
-
Monitor the elution profile using UV detection at a wavelength of 214-230 nm.
-
-
Data Interpretation:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the area at t=0.
-
Plot the percentage of remaining intact peptide versus time. The half-life (t½) is the time required for 50% of the peptide to be degraded.
-
Fine-Tuning Biological Activity: Binding Affinity and Functional Outcomes
The ultimate goal of peptide modification is to enhance therapeutic efficacy. The conformational shift from a proline-induced β-turn to an azetidine-induced γ-turn can have a profound impact on how a peptide interacts with its biological target. This can manifest as either an increase or a decrease in binding affinity, depending on the specific structural requirements of the target's binding pocket.
In a compelling example, structure-activity relationship (SAR) studies on dipeptide inhibitors of Human Cytomegalovirus (HCMV) revealed that the conformational restriction imposed by an azetidine residue, which induces a γ-type reverse turn, was critical for their antiviral activity.[1][2] Non-constrained analogs that adopted a random coil conformation were inactive, demonstrating that the specific geometry enforced by the azetidine ring was essential for presenting the pharmacophoric elements in the correct orientation for binding.[1]
Conversely, in systems where a β-turn is the optimal conformation for receptor engagement, replacing proline with azetidine could be detrimental to activity. This highlights the importance of structural biology and computational modeling in rationally designing such substitutions.
Comparative Biological Activity Data
| Compound Class | Target | Proline Analog Activity | Azetidine Analog Activity | Key Finding | Reference |
| Dipeptides | HCMV Protease | Inactive (random coil) | Active (IC₅₀ in µM range) | γ-turn induced by Aze is crucial for activity. | [1][2] |
| TZT-1027 Analogs | Tubulin | Potent (nM IC₅₀) | More Potent (e.g., 1a, IC₅₀ = 2.2 nM vs A549) | Conformational restriction via azetidine enhances antiproliferative activity. | [12] |
| Collagen-like peptides | Collagen triple helix | Stabilizes helix | Destabilizes helix | Aze is energetically less favorable for the extended conformation. | [6] |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique to measure the real-time binding kinetics (association and dissociation rates) between a peptide (analyte) and its target protein (ligand).
-
Ligand Immobilization:
-
The target protein (ligand) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a measurable and reliable binding response.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the azetidine-peptide and the proline-peptide (analytes) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span well below and above the expected dissociation constant (Kd).
-
-
Binding Measurement Cycle:
-
Association: Inject a specific concentration of the peptide analyte over the sensor surface at a constant flow rate. Monitor the increase in the SPR signal (measured in Response Units, RU) in real-time as the peptide binds to the immobilized ligand.
-
Dissociation: Replace the analyte solution with running buffer. Monitor the decrease in the SPR signal as the peptide dissociates from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to strip all bound analyte from the ligand, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).
-
Comparing the Kₗ values for the azetidine and proline analogs provides a quantitative measure of the difference in their binding affinities. A lower Kₗ indicates a higher binding affinity.
-
Cellular Effects and Toxicological Considerations
When evaluating any novel chemical entity, it is crucial to assess its effects in a cellular context. A significant consideration for azetidine is the toxicity associated with the free amino acid, L-azetidine-2-carboxylic acid. Found in sources like sugar beets, free Aze can be mistakenly recognized by prolyl-tRNA synthetase and misincorporated into newly synthesized proteins in place of proline.[13] This can lead to protein misfolding, cellular stress, and pro-inflammatory responses.[13][14]
It is imperative to distinguish this toxicological profile from the use of Aze as a deliberate, site-specific building block in a synthetic peptide. In the latter case, the modification is controlled, and the peptide is not subject to the cellular machinery of protein synthesis. The primary concern is not misincorporation but the overall safety and activity profile of the final peptide drug candidate. Cellular assays are therefore essential to confirm that the enhanced stability or binding affinity translates to desired functional outcomes without undue cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Seed the target cells (e.g., a cancer cell line for an anti-tumor peptide) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the azetidine-peptide and proline-peptide in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various peptide concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot cell viability versus peptide concentration to determine the IC₅₀ (the concentration of peptide that inhibits 50% of cell viability).
-
Conclusion and Outlook
The substitution of proline with its four-membered homolog, azetidine-2-carboxylic acid, is a powerful strategy in modern peptidomimetic design. It offers a distinct set of physicochemical and biological properties that can be strategically exploited to overcome the inherent weaknesses of natural peptides.
Key Comparative Takeaways:
-
Conformation: Azetidine favors tighter γ-turns, while proline favors β-turns, leading to different spatial arrangements of key side chains.
-
Stability: Azetidine provides superior protection against proteolytic degradation compared to proline.
-
Activity: The conformational changes induced by azetidine can significantly modulate binding affinity and biological function, requiring case-by-case evaluation.
By understanding these fundamental differences and employing the rigorous evaluation protocols outlined in this guide, researchers can harness the unique properties of azetidine to engineer next-generation peptide therapeutics with enhanced stability, optimized target engagement, and improved therapeutic potential.
References
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Verho, O., & Schreiber, S. L. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 56(43), 13359-13363. [Link]
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Tait, A. S., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
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Wiley Online Library. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]
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National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
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Tait, A. S., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]
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Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]
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Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
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Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]
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González-Muñiz, R., et al. (2007). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 72(20), 7489-7497. [Link]
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ResearchGate. (2015). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF. [Link]
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Yang, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
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Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-11. [Link]
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Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 27(6), 617-632. [Link]
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Zhang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
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Frontiers Media. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. Frontiers. [Link]
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Rodgers, K. J., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 22(16), 8847. [Link]
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National Center for Biotechnology Information. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]
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Sal-Sahafi, A., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(37), 11436-11444. [Link]
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Rodgers, K. J., Kabalan, J., & Phillips, C. R. (2020). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology. [Link]
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National Center for Biotechnology Information. (2006). Impact of azaproline on Peptide conformation. PubMed. [Link]
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Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. [Link]
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The Azetidine Advantage: A Comparative Guide to Enhancing Peptide Stability and Activity
For researchers, scientists, and drug development professionals, the quest for more robust and potent peptide therapeutics is a constant challenge. Peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. This guide provides an in-depth technical comparison of incorporating azetidine-2-carboxylic acid (Aze), a constrained proline analogue, into peptide backbones. We will explore the mechanistic underpinnings of how this four-membered ring system profoundly impacts peptide stability and biological activity, supported by experimental data and detailed protocols.
The Proline Problem and the Azetidine Solution
Proline (Pro) is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone.[1] This rigidity is often crucial for establishing the specific secondary structures, like β-turns, necessary for biological recognition.[2] However, the five-membered pyrrolidine ring of proline still allows for a degree of flexibility, and the Xaa-Pro peptide bond can exist in both cis and trans conformations, which can lead to conformational heterogeneity.[3][4] Furthermore, proline-containing peptides remain susceptible to cleavage by various proteases.[1]
Enter azetidine-2-carboxylic acid (Aze), the smaller, four-membered ring homologue of proline.[5] This seemingly subtle change in ring size introduces a more severe conformational constraint, which can be strategically exploited to fine-tune peptide properties. The increased ring strain in azetidine significantly alters bond angles and torsional preferences compared to proline, offering a powerful tool to enhance proteolytic resistance and pre-organize peptides into bioactive conformations.[6]
dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 1: Logical workflow illustrating the use of azetidine to overcome common peptide design challenges.
Conformational Impact: A Tale of Two Turns
The primary mechanism by which azetidine exerts its influence is through the induction of unique secondary structures. While proline is a well-known promoter of β-turns, the tighter geometric constraints of the azetidine ring preferentially stabilize a different structure: the γ-turn.[2][7][8]
-
Proline and β-Turns: The five-membered ring of proline readily accommodates the dihedral angles required for a β-turn, a four-residue structure stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3.
-
Azetidine and γ-Turns: The four-membered azetidine ring forces the peptide backbone into a tighter conformation, creating an ideal geometry for a γ-turn.[2][8] This is a three-residue turn stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+2.[9]
This fundamental shift in conformational preference is not merely a structural curiosity; it has profound implications for biological activity. By locking a peptide into a specific γ-turn, azetidine can pre-organize the pharmacophoric elements into the precise orientation required for high-affinity receptor binding.
Enhancing Proteolytic Stability: A Shield Against Degradation
A major hurdle in peptide drug development is their rapid degradation by proteases in vivo. The unique conformation induced by azetidine can render the adjacent peptide bonds sterically inaccessible to the active sites of proteolytic enzymes, thereby significantly increasing the peptide's half-life.
A compelling example is the incorporation of a 3-aminoazetidine (3-AAz) residue into a representative cyclohexapeptide. In a proteolytic assay using α-chymotrypsin, the azetidine-modified peptide displayed remarkable stability, with no measurable degradation observed over a 24-hour period. In stark contrast, the corresponding unmodified peptide was readily hydrolyzed.[10][11] This demonstrates the potent shielding effect conferred by the azetidine ring.
| Peptide | Modification | Enzyme | Stability (24h) | Reference |
| Cyclo(Thr-Asp-Lys-Gly-Trp-Gly) | None | α-Chymotrypsin | Readily Hydrolyzed | [10][11] |
| Cyclo(Thr-Asp-Lys-GAz -Trp-Gly) | 3-Aminoazetidine (GAz) | α-Chymotrypsin | No measured proteolysis | [10][11] |
| Table 1: Comparison of proteolytic stability for a cyclic peptide with and without an azetidine modification. |
Impact on Biological Activity: Case Studies
The true test of a molecular modification lies in its effect on biological function. The conformational pre-organization and enhanced stability afforded by azetidine incorporation have been shown to translate into significant improvements in the activity of bioactive peptides.
Case Study 1: Human Cytomegalovirus (HCMV) Inhibitors
Researchers investigating dipeptide inhibitors of HCMV discovered that the conformational restriction induced by a 2-azetidine residue was critical for antiviral activity. The azetidine-containing dipeptides adopted a distinct γ-turn-like conformation, which was hypothesized to be essential for interacting with the biological target.[7][9]
Crucially, when the azetidine was replaced with a more flexible amino acid to create non-constrained analogues, the antiviral activity was completely abolished.[9] This provides direct evidence that the azetidine-induced conformation is the bioactive one.
| Compound | Description | Anti-HCMV Activity (EC₅₀ in μM) | Reference |
| (S,S)-1 | Z-Phe-Aze -NH₂ | 32 | [9] |
| (S,S)-4a | Z-Phe-Aze -NHtBu | 35 | [9] |
| 11 | Z-Phe-Ala-NH₂ (non-constrained) | >100 (inactive) | [9] |
| 12 | Z-Phe-Ala-NHtBu (non-constrained) | >100 (inactive) | [9] |
| Table 2: Antiviral activity of azetidine-containing dipeptides against HCMV compared to their non-constrained analogues. Lower EC₅₀ values indicate higher potency. |
Case Study 2: Interleukin-1 (IL-1) Receptor Antagonist
The peptide AF12198 is a potent antagonist of the human type I IL-1 receptor. This 15-mer peptide contains an azetidine-2-carboxylic acid residue and demonstrates impressive biological activity.[12] In cell-based assays, AF12198 effectively inhibited IL-1-induced cellular responses at nanomolar concentrations.
-
Inhibition of IL-8 production: IC₅₀ of 25 nM in human dermal fibroblasts.[12]
-
Inhibition of ICAM-1 expression: IC₅₀ of 9 nM in endothelial cells.[12]
The high affinity and antagonist activity of AF12198 highlight the successful application of azetidine incorporation in designing potent peptide-based therapeutics that can effectively block protein-protein interactions.[12][13]
Experimental Protocols
To empower researchers to validate these findings in their own work, we provide the following generalized protocols for assessing peptide stability and receptor binding.
Protocol 1: Proteolytic Stability Assay in Serum
This protocol provides a framework for evaluating the stability of a test peptide against enzymatic degradation in serum.
Materials:
-
Test peptide stock solution (1 mg/mL)
-
Human or animal serum
-
Quenching solution (e.g., 10% Trichloroacetic Acid)
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS)
-
HPLC or LC-MS system
Procedure:
-
Preparation: Thaw serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitates.
-
Incubation: Dilute the test peptide in the prepared serum to a final concentration of ~50-100 µM. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop all enzymatic activity.
-
Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½).
dot graph G { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 3: Experimental workflow for the proteolytic stability assay.
Protocol 2: Competitive Receptor Binding Assay (ELISA-based)
This protocol determines the ability of a test peptide to compete with a known ligand for binding to a receptor, allowing for the determination of an IC₅₀ value.
Materials:
-
96-well ELISA plate
-
Recombinant receptor protein
-
Biotinylated ligand
-
Test peptide (Aze-modified and control)
-
Streptavidin-HRP
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant receptor overnight at 4°C.
-
Washing & Blocking: Wash the plate to remove unbound receptor and then block with blocking buffer for 2 hours at room temperature.
-
Competition: Add serial dilutions of the test peptide (or control) to the wells, followed by a fixed concentration of the biotinylated ligand. Incubate for 1-2 hours.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Development: Wash the plate and add TMB substrate. Stop the reaction with an acid solution.
-
Readout: Measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log concentration of the test peptide and perform a non-linear regression to determine the IC₅₀ value.
Conclusion and Future Outlook
The incorporation of azetidine-2-carboxylic acid represents a powerful and field-proven strategy for overcoming key limitations in peptide-based drug discovery. By enforcing a unique γ-turn conformation, azetidine substitution can simultaneously enhance proteolytic stability and lock the peptide into a bioactive structure, leading to improved potency and pharmacokinetic properties. The case studies on HCMV and IL-1 inhibitors provide compelling evidence of this strategy's success. As our understanding of structure-activity relationships continues to grow, the use of constrained amino acids like azetidine will undoubtedly play an increasingly critical role in the rational design of next-generation peptide therapeutics. Several FDA-approved drugs already incorporate azetidine motifs to enhance metabolic stability and receptor selectivity, underscoring the therapeutic relevance of this approach.[6][11]
References
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Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704–1715. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Aranda, M. T., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]
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Aranda, M. T., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central. [Link]
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Akeson, A. L., et al. (1996). AF12198, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1. The Journal of Biological Chemistry, 271(48), 30517–30523. [Link]
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Goujon, A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(19), 7434–7438. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
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Choudhury, B., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
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Prajapati, G., et al. (2023). Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures. ResearchGate. [Link]
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Gerona-Navarro, G., et al. (2004). Synthesis and anti-HCMV Activity of 1-acyl-beta-lactams and 1-acylazetidines Derived From Phenylalanine. Bioorganic & Medicinal Chemistry Letters, 14(9), 2253-2256. [Link]
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Maj, E., et al. (2021). Small Molecules—Prospective Novel HCMV Inhibitors. PubMed Central. [Link]
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Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Lirias. [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
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Siemion, I. Z., et al. (1991). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 31(3), 339-351. [Link]
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Kumar, R., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
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Otvos, L., et al. (2011). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PubMed Central. [Link]
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Yanofsky, S. D., et al. (1996). High affinity type I interleukin 1 receptor antagonists discovered by screening recombinant peptide libraries. Proceedings of the National Academy of Sciences, 93(14), 7381-7386. [Link]
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Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1219-1230. [Link]
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Various Authors. (2024). 47652 PDFs | Review articles in PROLINE. ResearchGate. [Link]
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Kim, J., et al. (2026). Development of New IL-1R Antagonists with Improved Anti-inflammatory Efficacy. Theranostics. [Link]
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Various Authors. (2025). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate. [Link]
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Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
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Lane, J. M., Parkes, L. J., & Prockop, D. J. (1971). Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 528-541. [Link]
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Dripps, D. J., et al. (1991). Interleukin-1 (IL-1) receptor antagonist binds to the 80-kDa IL-1 receptor but does not initiate IL-1 signal transduction. The Journal of Biological Chemistry, 266(16), 10331-10336. [Link]
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Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517-527. [Link]
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Brodsky, B., & Ramshaw, J. A. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino Acids, 35(4), 703-710. [Link]
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Ahmad, Z., et al. (2022). Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor. Scientific Reports, 12(1), 7480. [Link]
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Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118–125. [Link]
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Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]
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Nagato, H., et al. (1987). Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses. Congenital Anomalies, 27(1), 29-38. [Link]
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A Senior Application Scientist's Guide to the NMR Spectroscopic Comparison of Azetidine and Proline-Containing Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Proline and its Four-Membered Analogue, Azetidine
In the landscape of peptide chemistry and drug design, the conformational constraints imposed by specific amino acids are a cornerstone of rational design. L-proline, with its unique five-membered pyrrolidine ring, imparts a rigid kink in the peptide backbone, limiting the accessible conformational space and often inducing the formation of β-turns.[1][2] This structural influence is critical for protein folding, molecular recognition, and the stabilization of bioactive conformations.
Azetidine-2-carboxylic acid (Aze), a non-proteinogenic homologue of proline, presents a compelling alternative for peptide modification.[1] Its smaller, four-membered ring structure introduces an even greater degree of conformational restriction. This guide provides an in-depth NMR-based comparison of azetidine- and proline-containing peptides, offering field-proven insights into how these residues uniquely shape peptide structure and the experimental methodologies required to discern these differences. Understanding these nuances is paramount for leveraging these residues in the design of peptidomimetics with tailored structural and functional properties.
The Causality of Conformational Preference: Why Ring Size Matters
The fundamental difference in the conformational influence of azetidine versus proline stems from the geometric constraints of their respective ring systems. The five-membered pyrrolidine ring of proline is flexible enough to adopt various puckered conformations, which, in concert with the preceding residue, stabilizes the formation of a β-turn—a four-residue reverse turn stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3.[1][2]
In contrast, the strained four-membered ring of azetidine forces the peptide backbone into a tighter conformation.[1] This steric constraint makes the formation of a classic β-turn sterically unfavorable. Instead, azetidine residues preferentially induce the formation of γ-turns, a three-residue reverse turn characterized by a hydrogen bond between the C=O of residue i and the N-H of residue i+2.[1][3] This fundamental difference in turn preference is a key distinguishing feature observable by NMR spectroscopy.
Figure 2. Diagnostic NOE patterns for proline and azetidine-induced turns.
J-Coupling Constants: Defining Dihedral Angles
Scalar (or J) coupling constants provide information about the dihedral angles between coupled nuclei, which is essential for defining the peptide backbone conformation (φ, ψ angles). The Karplus equation relates the three-bond coupling constant (³J) to the dihedral angle. For peptides, the ³J(HN,Hα) coupling constant is particularly informative for determining the φ angle. While both azetidine and proline lack an amide proton themselves, the ³J(HN,Hα) values of the preceding and succeeding residues will be influenced by the conformational constraints they impose.
Experimental Protocols for Comparative Analysis
A robust comparison requires a standardized set of NMR experiments performed under identical conditions (solvent, temperature, concentration).
Sample Preparation
-
Peptide Synthesis and Purification : Synthesize the analogous azetidine- and proline-containing peptides using standard solid-phase or solution-phase methods. Purify the peptides to >95% purity by HPLC.
-
Sample Formulation : Dissolve each purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a final concentration of 1-5 mM. For experiments in H₂O, use appropriate water suppression techniques.
-
Internal Standard : Add a suitable internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing.
NMR Data Acquisition Workflow
The following workflow provides a comprehensive dataset for structural comparison.
Figure 3. Experimental workflow for comparative NMR analysis.
Detailed Experimental Steps:
-
1D ¹H NMR : Acquire a simple 1D proton spectrum to assess sample purity, concentration, and the presence of conformational heterogeneity (multiple sets of peaks).
-
2D TOCSY (Total Correlation Spectroscopy) : This experiment identifies all protons within a given amino acid's spin system. This is the primary tool for assigning resonances to specific residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : NOESY is used to identify through-space correlations and generate distance restraints for structure calculation. For peptides in the intermediate molecular weight range where NOEs can be close to zero, ROESY is a more reliable alternative.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of ¹³C chemical shifts. This is critical for analyzing the Cβ and Cγ shifts of azetidine and proline.
-
2D ¹H-¹⁵N HSQC : If the peptides are ¹⁵N-labeled, this experiment provides information on the nitrogen chemical shifts and can reveal conformational heterogeneity through the amide signals of neighboring residues.
Conclusion: A Tale of Two Rings
The substitution of proline with azetidine-2-carboxylic acid is not a subtle modification. It fundamentally alters the conformational landscape of a peptide, shifting the preference from β-turns to the tighter γ-turns. This guide has outlined the key NMR observables—chemical shifts, NOEs, and coupling constants—that serve as empirical reporters of these structural changes. By employing a systematic workflow of 2D NMR experiments, researchers can precisely define the three-dimensional structure of these modified peptides. This detailed structural knowledge, grounded in robust experimental data, is the critical foundation for the rational design of next-generation peptidomimetics with enhanced stability, permeability, and biological activity.
References
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Bruker. (2008). Amino Acids: Proline. IMSERC. Available at: [Link]
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A Comprehensive Guide to Assessing the Conformational Constraints of Azetidine-3-yl Glycine Analogs
Introduction: The Quest for Rigidity in Drug Design
In the landscape of modern drug discovery, the principle of conformational constraint is a cornerstone of rational design. By reducing the conformational flexibility of a molecule, we can pre-organize it for optimal interaction with its biological target, often leading to significant gains in potency, selectivity, and metabolic stability.[1] The introduction of rigid scaffolds into flexible molecules, such as peptides, is a well-established strategy to lock in a bioactive conformation. Among the most promising of these scaffolds are small, strained heterocyclic systems.
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable motifs in medicinal chemistry.[2][3] Their unique combination of sp³-rich character, conformational rigidity, and high ring strain confers favorable pharmacokinetic properties.[1] This guide focuses on a specific and powerful building block: azetidine-3-yl glycine . As a conformationally constrained analog of glycine—the most flexible of all natural amino acids—it offers a unique tool to dissect structure-activity relationships (SAR) and engineer molecules with superior pharmacological profiles.
This document provides an in-depth comparison of the primary experimental and computational methodologies used to assess the conformational constraints of azetidine-3-yl glycine analogs. We will delve into the causality behind experimental choices, present validated protocols, and synthesize these approaches into a cohesive, self-validating system for researchers, scientists, and drug development professionals.
The Azetidine Scaffold: A Primer on Inherent Conformational Bias
The power of the azetidine ring lies in its inherent structural pre-organization. Unlike the highly flexible glycine residue, which can adopt a wide range of backbone dihedral angles (Φ/Ψ), the azetidine-3-yl glycine unit forces the peptide backbone into a more defined conformational space.
The four-membered azetidine ring is not planar; it adopts a "puckered" conformation to alleviate ring strain. This puckering is a critical conformational feature. The degree and nature of this pucker can be significantly influenced by the substituents on the ring.[4] For instance, computational studies have shown that interactions between substituents and the nitrogen atom, such as a C–F···N+ charge–dipole interaction, can have a pronounced effect on the preferred ring conformation.[4] Understanding and quantifying this puckering is central to defining the overall conformational constraints imposed by the analog.
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A Senior Application Scientist's Guide to Coupling Reagents for Azetidine Amino Acids: A Comparative Study
For researchers, scientists, and professionals in drug development, the incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy for modulating pharmacological properties. Azetidine amino acids, with their conformationally constrained four-membered ring, are particularly valuable building blocks. This rigidity can impart favorable secondary structures and enhance proteolytic stability. However, this same structural constraint presents a significant challenge during peptide synthesis: the steric hindrance of the azetidine ring can impede the crucial peptide bond formation step.
The selection of an appropriate coupling reagent is therefore not merely a procedural choice, but a critical determinant of success. An inefficient coupling can lead to low yields, deletion sequences, and epimerization, compromising the integrity of the final peptide. This guide provides an in-depth comparative analysis of common coupling reagents for the acylation of azetidine amino acids, grounded in mechanistic principles and supported by experimental insights, to empower you to make informed decisions for your synthesis protocols.
The Challenge: Steric Hindrance in Azetidine Acylation
Peptide bond formation is an amide condensation reaction between a carboxyl group of an N-protected amino acid and an amino group of another.[1] This process requires the activation of the carboxyl group to make it sufficiently electrophilic for the nucleophilic attack by the amine.[2] The steric bulk surrounding the nitrogen atom of an azetidine amino acid can significantly hinder this attack, demanding highly efficient activation and coupling strategies. Inefficient reagents may fail to overcome this barrier, leading to incomplete reactions.
Understanding the Players: Classes of Coupling Reagents
Coupling reagents can be broadly categorized based on their activating mechanism. The most prevalent classes are carbodiimides, and onium salts (aminium/uronium and phosphonium).
Caption: General workflow of a peptide coupling reaction.
Carbodiimides (DCC, DIC, EDC)
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[2][3] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions.[1] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are almost always used to trap the O-acylisourea and form a more stable, yet still highly reactive, active ester.[1]
Caption: Carbodiimide coupling mechanism with an additive.
Onium Salts (Uronium/Aminium and Phosphonium)
This class of reagents, which includes phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU), has become the gold standard in solid-phase peptide synthesis (SPPS) due to their high efficiency, fast reaction rates, and ease of use. These reagents are sold as stable salts and are used for in situ activation of the carboxylic acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[4] They directly form the corresponding HOBt, HOAt, or Oxyma active esters, which then react with the amine component.
Caption: General activation mechanism for onium salt reagents.
Comparative Performance Analysis
The choice of reagent for coupling azetidine amino acids hinges on balancing reactivity, suppression of side reactions (especially racemization), and practical considerations like byproduct solubility and safety.
| Reagent | Class | Relative Efficiency (Hindered Couplings) | Racemization Risk | Key Advantages | Key Disadvantages/Side Reactions |
| DIC/HOBt | Carbodiimide | Moderate | Low-Moderate | Cost-effective, simple reagents.[3] | Slower reaction rates; DIC can be an allergen; formation of insoluble DCU with DCC.[3] |
| EDC/HOBt | Carbodiimide | Moderate | Low-Moderate | Water-soluble urea byproduct, ideal for solution-phase and protein conjugation.[2][3] | Less efficient for difficult solid-phase couplings.[5] |
| HBTU/TBTU | Aminium | High | Low | Highly efficient, well-established, fast reactions.[3][6] | Potential for guanidinylation of the N-terminus if used in excess.[6][7] Less reactive than HATU.[8] |
| HATU | Aminium | Very High | Very Low | Superior reactivity due to the HOAt leaving group, excellent for hindered couplings.[8] Reduces racemization.[3] | Higher cost than HBTU; potential for guanidinylation.[6] Benzotriazole-based reagents are potentially explosive.[9] |
| PyBOP | Phosphonium | High | Low | Efficient, avoids guanidinylation side reaction. | Byproduct (HMPA from original BOP reagent) is carcinogenic; PyBOP is a safer alternative but still requires careful handling.[3] |
| COMU | Aminium | Very High | Very Low | Reactivity comparable to HATU.[4][10] Oxyma-based, so it is safer (non-explosive) and has reduced allergenic potential.[4][9] Water-soluble byproducts.[9] | Newer generation reagent, may be higher cost. |
In-Depth Discussion
Carbodiimides (EDC, DIC): The Workhorse with Limitations While cost-effective, carbodiimide-mediated couplings are generally slower and less potent than those using onium salts. For a sterically demanding partner like an azetidine amino acid, this can translate to the need for longer reaction times or double couplings, increasing the risk of side reactions. The use of EDC is advantageous in solution-phase synthesis due to the water-solubility of its urea byproduct.[1] However, for solid-phase synthesis of challenging sequences, onium salts are typically preferred.
HBTU: The Established Standard For many years, HBTU has been a go-to reagent for routine peptide synthesis, offering a significant improvement over carbodiimide methods.[3] It is highly efficient for most couplings. Studies incorporating azetidine-based amino acids into di- and tripeptides have successfully utilized HBTU, demonstrating its utility for these building blocks.[11][12] However, for particularly difficult couplings, its performance can be surpassed by more advanced reagents.[8] A key operational note is to avoid using excess HBTU, as it can react with the free N-terminus to form a guanidinyl cap, terminating chain elongation.[6]
HATU: The Gold Standard for Difficult Couplings HATU consistently demonstrates superior performance, especially for sterically hindered amino acids.[8][13] The key to its enhanced reactivity is the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[8] The nitrogen atom at the 7-position provides anchimeric assistance during the coupling reaction, making the OAt-active ester more reactive than the OBt ester formed by HBTU. This heightened reactivity leads to faster, more complete reactions, which is critical for overcoming the steric bulk of azetidine amino acids.[13] The lower pKa of HOAt also contributes to a reduced risk of racemization.
PyBOP: The Phosphonium Powerhouse PyBOP is a highly effective phosphonium salt reagent with reactivity comparable to HBTU. Its primary advantage over aminium salts like HBTU and HATU is that it does not cause the guanidinylation side reaction. This makes it an excellent choice when pre-activation of the amino acid is not desirable or when there is a concern about capping the growing peptide chain.
COMU: The Modern, Safer Alternative COMU is a third-generation uronium-type reagent that incorporates the OxymaPure leaving group instead of the potentially explosive HOBt or HOAt.[4][9] It exhibits coupling efficiencies comparable to, and in some cases exceeding, HATU, particularly in the synthesis of challenging peptides.[4][9] The byproducts of COMU are water-soluble, simplifying purification, especially in solution-phase synthesis.[9] Its enhanced safety profile (non-explosive and reduced allergenic potential) combined with its high reactivity makes COMU an outstanding choice for any demanding coupling, including those involving azetidine amino acids.[4][9]
Experimental Protocols: Best Practices for Azetidine Coupling
Here we provide detailed protocols for coupling an Fmoc-protected amino acid to a resin-bound azetidine amino acid using the recommended high-efficiency reagents, HATU and COMU.
Caption: Workflow for a single coupling cycle in SPPS.
Protocol 1: Coupling using HATU
This protocol is recommended for its high reliability in sterically hindered couplings.
-
Materials:
-
Resin-bound peptide with a free N-terminal azetidine amino acid (1 equiv)
-
Fmoc-protected amino acid (4 equiv)
-
HATU (3.9 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (8 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the azetidine amine.
-
Washing: Wash the resin thoroughly with DMF (x5) and Dichloromethane (DCM) (x3), followed by DMF (x3).
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 equiv) and HATU (3.9 equiv) in a minimal amount of DMF.
-
Rationale: This creates the solution for the active ester formation. Using slightly less HATU than the amino acid ensures all of the coupling reagent is consumed.
-
-
Base Addition & Pre-activation: Add DIPEA (8 equiv) to the activation solution. Vortex briefly and allow it to stand for 1-2 minutes.
-
Rationale: DIPEA deprotonates the carboxylic acid, initiating the formation of the highly reactive OAt-ester. Pre-activation minimizes contact time between the basic coupling cocktail and the resin, reducing the risk of racemization on the resin.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Rationale: A longer coupling time compared to standard couplings is often necessary to ensure complete reaction with the hindered azetidine amine.
-
-
Monitoring & Washing: Wash the resin with DMF (x3). Perform a Kaiser test to check for completion. If the test is positive (blue beads), a recoupling is necessary. If negative, proceed with washing (DCM x3, DMF x3) and the next synthesis cycle.
-
Protocol 2: Coupling using COMU
This protocol offers comparable efficiency to HATU with an enhanced safety profile.
-
Materials:
-
Resin-bound peptide with a free N-terminal azetidine amino acid (1 equiv)
-
Fmoc-protected amino acid (4 equiv)
-
COMU (3.9 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (8 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Swelling, Deprotection & Washing: Follow steps 1-3 from the HATU protocol.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 equiv) and COMU (3.9 equiv) in a minimal amount of DMF.
-
Rationale: COMU will generate the highly reactive Oxyma-based active ester.
-
-
Base Addition & Pre-activation: Add DIPEA (8 equiv) to the activation solution and vortex for 1-2 minutes.
-
Rationale: The morpholino group in COMU helps to solubilize the reagent and its byproducts. The pre-activation step is crucial for minimizing side reactions.[9]
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring & Washing: Follow step 8 from the HATU protocol.
-
Conclusion and Recommendations
The successful incorporation of sterically hindered azetidine amino acids into peptides is highly dependent on the use of potent coupling reagents. While traditional carbodiimide methods may suffice for simpler couplings, they lack the efficiency required to reliably overcome the steric barrier presented by the azetidine ring.
-
For Routine Synthesis: HBTU is a robust and reliable choice that has been proven to work for azetidine amino acids.[11][12] It provides a good balance of cost and efficiency.
-
For Maximum Efficiency and Difficult Couplings: HATU and COMU are the premier choices. Their superior reactivity ensures faster and more complete couplings, minimizing the formation of deletion byproducts.[8][9]
-
For Enhanced Safety and Green Chemistry: COMU is the recommended reagent. It matches the high performance of HATU while avoiding the use of explosive benzotriazole derivatives and producing water-soluble byproducts, which is a significant advantage for both safety and purification.[4][9]
By understanding the mechanisms and relative strengths of these reagents, researchers can design more robust synthesis strategies, ultimately accelerating the development of novel peptide-based therapeutics and research tools.
References
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- BenchChem. A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- BenchChem. A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis.
- Merck Millipore. COMU Novabiochem coupling reagents for peptide synthesis.
- Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents.
- Biosynth. Buy Reagents for Coupling | Research Chemicals.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters.
- Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- ResearchGate. ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. | Request PDF. (2025-08-06).
- Bocsci. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Aapptec Peptides. Coupling Reagents.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- BenchChem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Wikipedia. Peptide synthesis.
- YouTube. DIC Coupling Mechanism | Organic Chemistry. (2022-10-05).
- YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021-01-18).
- ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21).
- Luxembourg Bio Technologies. Developments in peptide and amide synthesis.
- ResearchGate. Coupling Reagents.
- ChemRxiv. Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis.
- BenchChem. A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH.
- BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- PubMed. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29).
- The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014-11-30).
- Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
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A Technical Guide to the Validation of Azetidine-Containing Compounds as β-Turn Inducers
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating azetidine-containing compounds as inducers of β-turn secondary structures. We will move beyond theoretical concepts to detail the causality behind experimental choices, present robust validation protocols, and offer a comparative analysis against other common turn mimetics, supported by experimental data from peer-reviewed literature.
Introduction: The Significance of the β-Turn and the Promise of Azetidine
The β-turn is a critical secondary structure motif in peptides and proteins, enabling a 180° reversal of the polypeptide chain.[1] Comprising four amino acid residues (i to i+3), this structure is stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[2] β-turns are not merely structural linkers; they are pivotal in mediating molecular recognition events, including protein-protein interactions (PPIs) and peptide-receptor binding.[3] Consequently, designing small molecules that can mimic or stabilize β-turns—peptidomimetics—is a highly promising strategy in drug discovery.[3]
Proline is the archetypal β-turn inducer due to the conformational constraints imposed by its five-membered pyrrolidine ring.[4] Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, is the four-membered ring homologue of proline.[5] Its smaller, more strained ring structure introduces unique conformational constraints that differ from proline, making it a compelling candidate for fine-tuning peptide secondary structure.[6][7] While proline tends to induce β-turns, the smaller azetidine ring can force a peptide to preferentially adopt γ-turn conformations, although it is also a competent β-turn inducer under specific sequence contexts.[8][9] This guide focuses on the rigorous experimental validation of its role in inducing β-turns.
Caption: Schematic of a β-turn structure.
The Validation Workflow: A Multi-Technique Approach
Confirming that an azetidine residue induces a stable β-turn requires a consensus from multiple, complementary analytical techniques. Relying on a single method is insufficient, as each provides a different piece of the structural puzzle. The workflow involves synthesizing the target peptide and then subjecting it to a battery of spectroscopic and structural analyses.
Caption: Experimental workflow for validating β-turn induction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution
NMR is the most powerful technique for determining peptide conformation in solution.[10] It provides information on hydrogen bonding, through-space proton proximities, and dihedral angles, which collectively define the β-turn.
Expertise & Rationale
The key signature of a β-turn is the intramolecular hydrogen bond between the CO of residue i and the NH of residue i+3. We can detect this by measuring the temperature coefficient (dδ/dT) of the amide proton chemical shifts.[2] Amide protons shielded from the solvent (e.g., by participating in an intramolecular H-bond) exhibit small dδ/dT values (typically < -3.0 ppb/K), whereas solvent-exposed protons show larger values.[2][11] Additionally, Nuclear Overhauser Effect (NOE) experiments, such as ROESY or NOESY, detect protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.[12]
Experimental Protocol: Temperature Coefficient Measurement
-
Sample Preparation: Dissolve the azetidine-containing peptide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 1-5 mM. DMSO is often preferred as it minimizes the exchange rate of amide protons with solvent.[10]
-
Data Acquisition: Acquire a series of 1D ¹H NMR spectra over a range of temperatures (e.g., 298 K to 328 K in 5 K increments).
-
Data Analysis:
-
Assign all proton resonances, particularly the amide (NH) signals.
-
Plot the chemical shift (δ) of each amide proton as a function of temperature (T).
-
Perform a linear regression for each plot to determine the slope, which is the temperature coefficient (dδ/dT in ppb/K).
-
-
Interpretation: A small, negative dδ/dT value for the NH proton of the i+3 residue is strong evidence for its involvement in a stable, intramolecular hydrogen bond, a hallmark of a β-turn.[2][13]
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Use the same sample as prepared for the temperature coefficient study.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. A mixing time of 200-400 ms is typical for peptides of this size.
-
Data Analysis:
-
Identify cross-peaks, which indicate spatial proximity between protons.
-
Look for key NOEs characteristic of a β-turn:
-
A strong CαH(i+1) – NH(i+2) NOE.
-
A medium CαH(i+2) – NH(i+3) NOE.
-
Crucially, an NOE between CαH(i) and NH(i+3) or other protons between the i and i+3 residues confirms the turn.
-
-
-
Interpretation: The pattern and intensity of NOE cross-peaks provide the distance constraints necessary to build a 3D model of the peptide, confirming the turn geometry.[13]
Circular Dichroism (CD) Spectroscopy: A Rapid Screen for Secondary Structure
CD spectroscopy is a sensitive method for rapidly assessing the overall secondary structure content of a peptide in solution.[14] Different secondary structures (α-helix, β-sheet, β-turn, random coil) give rise to characteristic CD spectra.[15]
Expertise & Rationale
While a CD spectrum alone cannot definitively prove a β-turn structure, it provides strong corroborating evidence. The shape and position of the bands are indicative of the type of turn. For example, a classic Type II β-turn is often characterized by two positive CD bands near 230 nm and 202 nm.[14] Computational studies have helped to refine the expected spectra for different turn types (I, II, I', II'), providing a stronger basis for interpretation.[16]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., methanol, hexafluoroisopropanol, or an aqueous buffer) to a concentration of approximately 0.1-0.2 mg/mL. The solvent choice is critical as it can influence conformation.[14]
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record the CD spectrum from approximately 260 nm to 190 nm.
-
Record a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.
-
-
Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ].
-
Interpretation: Compare the experimental spectrum to reference spectra for known β-turn types.[14][17] A spectrum matching a canonical β-turn profile supports the NMR findings.
X-ray Crystallography: The Definitive Structural Proof
If the azetidine-containing peptide can be grown into a single crystal, X-ray crystallography provides unambiguous, high-resolution structural data.[18] This technique is considered the gold standard for structure determination.
Expertise & Rationale
X-ray diffraction analysis yields a precise 3D map of electron density, allowing for the exact placement of every atom in the molecule. This provides definitive measurement of the key parameters that define a β-turn: the φ and ψ dihedral angles of the i+1 and i+2 residues, and the precise distance and geometry of the intramolecular hydrogen bond.[2] Structural insights from XRD analysis of an azetidine-containing cyclic tetrapeptide have shown that the azetidine ring can encourage an all-trans conformation.[19][20]
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is the most challenging step. Screen a wide range of conditions (solvents, precipitants, temperature) to find those that yield diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it to achieve the best fit with the experimental data.
-
Analysis: Analyze the final structure to determine the dihedral angles and hydrogen bonding patterns. Compare these values to the ideal values for different β-turn types.
Comparative Analysis: Azetidine vs. Other β-Turn Inducers
The utility of azetidine as a β-turn inducer is best understood in comparison to other common peptidomimetic scaffolds.
Caption: Structural comparison of Azetidine and Proline.
| Inducer Type | Key Structural Feature | Conformational Preference & Notes | Reference(s) |
| Azetidine (Aze) | 4-membered heterocyclic ring | Induces significant conformational constraints. Can be more flexible than Proline due to decreased non-covalent repulsive interactions. May preferentially stabilize γ-turns but can also induce β-turns.[6][8] | |
| Proline (Pro) | 5-membered pyrrolidine ring | The classic β-turn inducer, particularly at the i+1 position of Type I and II turns. The rigid ring restricts the φ dihedral angle to ~-60°.[4] | |
| Aza-amino Acids | Cα atom is replaced by a nitrogen | The resulting semicarbazide moiety strongly promotes β-turn formation due to electronic effects (lone-pair repulsion) and urea planarity.[13][21] | |
| Constrained Lactams | Lactam-bridged dipeptides | Act as rigid scaffolds that lock the peptide backbone into a specific turn conformation, often mimicking Type II β-turns with high fidelity.[22] |
Table 1. Comparison of Common β-Turn Inducers.
Key Dihedral Angles for Ideal β-Turns
The type of β-turn is defined by the φ and ψ dihedral angles of the central i+1 and i+2 residues. Experimental values obtained for an azetidine-containing peptide should be compared against these standards.
| Turn Type | φ (i+1) | ψ (i+1) | φ (i+2) | ψ (i+2) |
| Type I | -60° | -30° | -90° | 0° |
| Type I' | +60° | +30° | +90° | 0° |
| Type II | -60° | +120° | +80° | 0° |
| Type II' | +60° | -120° | -80° | 0° |
Table 2. Ideal Dihedral Angles for Common β-Turn Types. (Source: Data compiled from general protein chemistry knowledge).
Conclusion
Validating azetidine-containing compounds as β-turn inducers requires a rigorous, multi-faceted approach. While NMR spectroscopy provides the core data on solution conformation, it must be supported by CD spectroscopy for a global secondary structure assessment and, ideally, confirmed by X-ray crystallography for definitive proof. Computational modeling further strengthens the experimental findings by providing a theoretical basis for the observed conformational preferences.[23] By systematically applying the workflows described in this guide, researchers can confidently characterize the structural impact of incorporating azetidine residues, enabling the rational design of novel peptidomimetics for therapeutic applications. The unique constraints offered by the azetidine ring provide a valuable tool, distinct from proline and other mimetics, for engineering specific and stable peptide conformations.[8][20]
References
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]
-
Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(4), 1466-1474. Available at: [Link]
-
Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Baeza, J. L., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704-1715. Available at: [Link]
-
Polo, E., et al. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]
-
Shipman, M., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. Available at: [Link]
-
Crisma, M., et al. (1984). Peptide models for beta-turns. A circular dichroism study. International Journal of Peptide and Protein Research, 23(4), 411-9. Available at: [Link]
-
Isart, C., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14619–14628. Available at: [Link]
-
Lee, K., et al. (2001). Role of azaamino acid residue in beta-turn formation and stability in designed peptide. Journal of Peptide Research, 58(1), 1-8. Available at: [Link]
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MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Available at: [Link]
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Boger, D. L., et al. (2009). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 131(5), 1802–1815. Available at: [Link]
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Cerezo, J., et al. (2021). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 23(4), 2539-2551. Available at: [Link]
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Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951-4. Available at: [Link]
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Horsley, J. R., et al. (2018). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 23(3), 636. Available at: [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available at: [Link]
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Manning, M. C., Illangasekare, M., & Woody, R. W. (1988). Circular dichroism studies of distorted alpha-helices, twisted beta-sheets, and beta turns. Biophysical Chemistry, 31(1-2), 77-86. Available at: [Link]
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Rubenstein, E. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry, 67(1), 44-6. Available at: [Link]
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Vasilevsky, S. F., & Chepanova, A. A. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(10), 2849. Available at: [Link]
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Thomson, R. J., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(24), 6258–6261. Available at: [Link]
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Nemecek, C., & Kofron, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5583-5633. Available at: [Link]
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Wang, J., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 1-13. Available at: [Link]
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Liu, Y., et al. (2023). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature, 622(7981), 196-202. Available at: [Link]
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Perczel, A., et al. (1991). Peptide models 6. New .beta.-turn conformations from ab initio calculations confirmed by x-ray data of proteins. Journal of the American Chemical Society, 113(16), 6256-6265. Available at: [Link]
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Forró, E., & Fülöp, F. (2020). Synthesis of Azetidine-Based Beta-Amino Alcohols. Molecules, 25(17), 3982. Available at: [Link]
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Zhong, G., et al. (2023). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry, 21(36), 7311-7323. Available at: [Link]
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Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48753-48773. Available at: [Link]
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Zely, J., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 22(19), 10810. Available at: [Link]
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]
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Tian, Y., et al. (2003). Solid-State NMR Investigations of Peptide-Lipid Interaction and Orientation of a β-Sheet Antimicrobial Peptide, Protegrin. Biochemistry, 42(15), 4533-4542. Available at: [Link]
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Harris, K. D. M., et al. (2001). Structure determination of a peptide beta-turn from powder X-ray diffraction data. Angewandte Chemie International Edition, 40(9), 1626-1651. Available at: [Link]
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Harris, K. D. M., et al. (2001). Ab initio structure determination of a peptide β-turn from powder X-ray diffraction data. Chemical Communications, (11), 963-964. Available at: [Link]
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Garner, R. N., et al. (2015). Azaproline as a β-turn-inducer residue opposed to proline. ResearchGate. Available at: [Link]
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Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 771-789. Available at: [Link]
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Hou, L., et al. (2003). Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State Affects the Peptide Conformation. Journal of the American Chemical Society, 125(39), 11984-11991. Available at: [Link]
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Bogin, V. B., et al. (2009). Increasing protein stability by improving beta-turns. Proteins: Structure, Function, and Bioinformatics, 77(3), 545-555. Available at: [Link]
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Toyoda, M., et al. (2010). Crystallization and preliminary X-ray analysis of L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 7), 801–804. Available at: [Link]
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Azetidine-3-Carboxylic Acid: A Superior Building Block for Enhancing Peptide Enzymatic Stability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge.[1][2][3] A promising strategy to enhance peptide stability is the incorporation of non-canonical amino acids designed to sterically hinder protease activity.[2][4] Among these, azetidine-3-carboxylic acid (Aze), a four-membered ring analog of proline, has emerged as a particularly effective building block for improving resistance to proteolysis.[4][5] This guide provides an in-depth comparison of the enzymatic stability of peptides containing azetidine-3-carboxylic acid versus their natural counterparts, supported by experimental data and mechanistic insights.
The Structural Advantage of Azetidine-3-Carboxylic Acid
The enhanced stability conferred by Aze stems from its unique structural properties. As a lower homolog of proline, the substitution of a five-membered pyrrolidine ring with a four-membered azetidine ring introduces significant conformational constraints on the peptide backbone.[5][6] Theoretical studies indicate that this substitution leads to a reduction in conformational flexibility due to the quasi-planar geometry of the azetidine ring.[5] This inherent rigidity can induce unique folding patterns and, crucially, impede the recognition and cleavage of adjacent peptide bonds by proteolytic enzymes.[4]
It is important to note that while both azetidine-2-carboxylic acid and azetidine-3-carboxylic acid exist, this guide focuses on the latter due to its distinct conformational influence when incorporated into a peptide chain. The positioning of the carboxylic acid at the 3-position of the azetidine ring imparts different structural constraints compared to the 2-position isomer, which is a direct analog of proline.
Comparative Enzymatic Stability: Experimental Evidence
The true measure of a stability-enhancing modification lies in its performance in biological environments. Numerous studies have demonstrated the superior resistance of Aze-containing peptides to enzymatic degradation in various assays.
Resistance to Specific Proteases
A compelling example of the protective effect of Aze is seen in studies with α-chymotrypsin. In one study, a cyclic hexapeptide containing a 3-amino-azetidine (3-AAz) subunit was subjected to α-chymotrypsin digestion. The azetidine-modified peptide displayed remarkable proteolytic stability, with no measurable degradation observed over 24 hours, even at high enzyme concentrations.[7] This stands in stark contrast to many natural peptides, which are readily cleaved by such proteases.
Stability in Biological Matrices
The stability of therapeutic peptides in plasma or serum is a critical determinant of their in vivo half-life and efficacy.[1][8] The incorporation of Aze has been shown to significantly enhance peptide stability in these complex biological fluids, which contain a myriad of proteases. While direct comparative data for Aze-containing peptides in plasma is still emerging in the public literature, the principle of sterically hindering protease action is a well-established strategy for improving plasma stability.[2][3]
Table 1: Comparative Proteolytic Stability of a Cyclic Hexapeptide
| Peptide | Enzyme | Enzyme Concentration | Degradation after 24h | Reference |
| Azetidine-modified cyclohexapeptide | α-chymotrypsin | 25 µM | No measurable proteolysis | [7] |
| Azetidine-modified cyclohexapeptide | α-chymotrypsin | 125 µM | Stable | [7] |
Mechanistic Insights: Why Azetidine Confers Stability
The enhanced enzymatic stability of Aze-containing peptides can be attributed to several key factors rooted in its unique structure:
-
Steric Hindrance: The compact, four-membered ring of azetidine presents a significant steric barrier to the active site of proteases. This physical obstruction prevents the enzyme from effectively binding to and cleaving the adjacent peptide bonds.
-
Conformational Rigidity: The reduced conformational flexibility of the peptide backbone in the vicinity of the Aze residue makes it more difficult for the peptide to adopt the extended conformation typically required for protease recognition and catalysis.[4][5]
-
Altered Secondary Structure: The incorporation of Aze can perturb the local secondary structure of a peptide.[6] For instance, it has been observed to act as a β-turn inducer, a conformation that is often less susceptible to proteolytic attack compared to random coils or extended strands.[9]
The following diagram illustrates the proposed mechanism by which azetidine-3-carboxylic acid enhances enzymatic stability.
Caption: Mechanism of Aze-induced enzymatic stability.
Experimental Protocols
To enable researchers to validate these findings, we provide a standardized protocol for assessing peptide stability in human plasma.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
1. Materials:
-
Test peptide and control peptide (e.g., proline-containing analog)
-
Pooled human plasma (heparinized)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA) for protein precipitation
-
Internal standard (a stable, non-related peptide)
-
LC-MS/MS system
2. Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 10 µM.[8]
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[8]
-
-
Reaction Quenching and Protein Precipitation:
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
The following diagram outlines the experimental workflow for the plasma stability assay.
Caption: Experimental workflow for peptide plasma stability assay.
Synthesis of Azetidine-Containing Peptides
The incorporation of azetidine-3-carboxylic acid into peptides is readily achievable through standard solid-phase or solution-phase peptide synthesis protocols.[4][6] Commercially available Boc- or Fmoc-protected azetidine-3-carboxylic acid can be used as a versatile building block with standard coupling reagents such as carbodiimides or phosphonium/uronium agents.[4] The synthesis of various azetidine-3-carboxylic acid derivatives has also been well-documented, providing access to a range of functionalized building blocks for peptide modification.[11]
Conclusion
The incorporation of azetidine-3-carboxylic acid represents a robust and effective strategy for enhancing the enzymatic stability of therapeutic peptides. The unique conformational constraints imposed by the four-membered azetidine ring provide a powerful steric shield against proteolytic degradation, leading to a longer in vivo half-life and potentially improved therapeutic efficacy. For researchers and drug developers, Aze is a valuable tool in the design of next-generation peptide-based drugs with superior pharmacokinetic profiles.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2025, August 6). Request PDF - ResearchGate.
- Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (2024, March 25). RSC Publishing.
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library.
- Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Ji, Y., Wojtas, L., & Lopchuk, J. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
- BenchChem. (2025). Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid.
- Gisin, B. F., & Merrifield, R. B. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
- Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed.
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I .... (1990). PubMed.
- Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. (2025, August 6).
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- L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023, June 16). MDPI.
- Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, June 12). bioRxiv.
- 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2025, August 10). Request PDF - ResearchGate.
- Plant amino acid analogues as antimicrobial agents. (2025, October 22). PubMed Central.
- Advances in the stability challenges of bioactive peptides and improvement strategies. (2022, November 5). National Institutes of Health.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). MDPI.
- Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (n.d.).
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (n.d.). PubMed.
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A Comparative Crystallographic Guide to Peptides with Incorporated Azetidine Rings
Introduction: The Rise of the Four-Membered Ring in Peptide Therapeutics
In the landscape of modern drug discovery, peptidomimetics stand out for their potential to combine the specificity of biologics with the pharmacokinetic advantages of small molecules. A key strategy in this field is the introduction of conformational constraints to lock a peptide into its bioactive conformation, thereby enhancing receptor affinity, increasing metabolic stability, and improving oral bioavailability. While the five-membered proline ring has long been the cornerstone of this approach, its four-membered homologue, the azetidine ring, is rapidly emerging as a powerful and, in many ways, superior alternative.[1][2]
This guide provides an in-depth technical comparison of the X-ray crystallography of peptides incorporating azetidine rings versus their traditional proline-containing counterparts. We will delve into the unique conformational properties imparted by the azetidine moiety, present a comprehensive workflow for their crystallographic analysis, and offer experimental insights to aid researchers in this burgeoning field. The incorporation of azetidine is not merely a substitution but a strategic choice that can profoundly influence a peptide's structural and biological properties, making its empirical study through high-resolution techniques like X-ray crystallography essential.[3][4]
The Azetidine Advantage: Pre-Crystallization Considerations
The journey to a crystal structure begins long before the first crystallization screen. The unique chemistry of azetidine-containing amino acids influences peptide synthesis and dictates the conformational landscape that will be explored during crystallization trials.
Synthesis and Purification
The synthesis of peptides incorporating azetidine-2-carboxylic acid (Aze) or its derivatives is now well-established, utilizing standard solid-phase or solution-phase peptide synthesis protocols.[5] The use of Boc-protected azetidine building blocks allows for controlled and high-fidelity incorporation into peptide chains.[5]
A critical consideration is the inherent ring strain of the azetidine moiety. While this strain is key to its conformational effects, it also necessitates careful handling during synthesis and deprotection steps to prevent ring-opening or degradation.[6] For crystallographic studies, purity is paramount. Peptides must be purified to >98% via preparative HPLC, as even minor impurities can significantly inhibit or prevent crystal growth.[7]
Conformational Impact: A Comparative Analysis with Proline
The primary motivation for incorporating azetidine is to modulate the peptide backbone conformation. The smaller, more strained four-membered ring imposes significantly different constraints compared to proline's five-membered ring.
-
Turn Induction: While proline is a well-known β-turn inducer, the azetidine ring preferentially stabilizes γ-turn-like conformations.[8][9] This fundamental difference in turn preference opens up alternative structural possibilities for designing peptidomimetics.
-
Peptide Bond Isomerization: Azetidine has a greater propensity than proline to undergo trans→cis peptide bond isomerization, which can induce severe bends in the peptide chain.[10] X-ray diffraction studies on cyclic tetrapeptides containing a 3-aminoazetidine (3-AAz) unit have revealed that the azetidine ring encourages access to a less stable, all-trans conformation, a state that is difficult to achieve in corresponding homodetic systems due to ring strain.[11][12]
-
Flexibility: Counterintuitively, peptides containing Aze can be more flexible than their proline counterparts. This is attributed to a decrease in repulsive noncovalent interactions between the atoms of the smaller ring and neighboring residues.[13] This increased flexibility can present both challenges and opportunities in crystallization.
Diagram 1: Conformational Constraints of Azetidine vs. Proline
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you is to provide value that transcends the product itself, fostering a culture of safety and responsibility within the scientific community.
Understanding the Compound: A Profile of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
A thorough understanding of the chemical's properties is the bedrock of safe handling and disposal. 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is a molecule characterized by three key functional groups: a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a malonic acid moiety.
-
Malonic Acid: This dicarboxylic acid functional group imparts acidic properties to the molecule. Malonic acid itself is known to be a skin and eye irritant and is harmful if swallowed[1].
-
Azetidine: This four-membered heterocyclic amine can be flammable and corrosive, with the potential to cause severe skin burns and eye damage[2][3].
-
Tert-Butoxycarbonyl (Boc) Group: A common protecting group for amines, the Boc group is notably labile in the presence of strong acids[4][5].
The combination of these functional groups in the target molecule dictates its hazard profile. Available safety data indicates that 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[6].
Table 1: Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₆ | [6] |
| Molecular Weight | 259.26 g/mol | [6] |
| Hazard Statements | H302, H315, H319, H335 | [6] |
| Appearance | Solid |
The Core Directive: Waste Characterization and Regulatory Compliance
The first and most critical step in the disposal process is to classify the waste in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Due to its acidic nature, any waste containing 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, particularly in aqueous solution, that has a pH of 2.0 or less is classified as a corrosive hazardous waste and must be assigned the EPA waste code D002 [7][8]. It is the responsibility of the waste generator to make this determination[1].
Procedural Guide to Disposal: A Step-by-Step Protocol
The following procedures provide a comprehensive approach to the safe disposal of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Waste Collection and Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is paramount to preventing dangerous reactions.
-
Designated Waste Container: Collect waste 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated, leak-proof container.
-
Container Material: Use a container made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE). Avoid metal containers for acidic waste[9].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid," and the associated hazards (Corrosive, Irritant).
-
Incompatible Wastes: Do not mix this waste with:
In-Lab Neutralization of Dilute Aqueous Acidic Waste (Optional and Subject to Institutional Policy)
For dilute aqueous solutions of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid that are classified as corrosive (pH ≤ 2) but do not contain other hazardous components (e.g., heavy metals), in-lab neutralization may be a permissible pre-treatment step to render the waste non-hazardous. Crucially, you must consult and adhere to your institution's specific policies on in-lab waste treatment. Neutralization of corrosive waste is generally exempt from requiring a formal RCRA treatment permit[10][11].
Protocol for Neutralization:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Dilution: If the acidic waste is concentrated, slowly add the acidic solution to a large volume of cold water (a 1:10 acid to water ratio is a good starting point) with constant stirring to dissipate heat[9]. Always add acid to water, never the other way around.
-
Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[9]. Avoid strong bases like sodium hydroxide, as they can cause a rapid and exothermic reaction.
-
Slow Addition: Slowly and carefully add the weak base solution to the diluted acidic waste with continuous stirring.
-
Monitor pH: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is within the neutral range of 6.0 to 8.0[9].
-
Final Disposal of Neutralized Solution: If your institutional policy allows, the neutralized, non-hazardous solution may be disposed of down the drain with a copious amount of water (at least 20 parts water)[9][11].
Disposal of Solid Waste and Concentrated Solutions
Solid 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, concentrated solutions, and any materials that cannot be neutralized in the lab must be disposed of as hazardous waste.
-
Containerization: Ensure the waste is in a properly labeled, sealed, and compatible container as described in section 3.2.
-
Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport the waste yourself.
Disposal Workflow and Decision-Making Diagram
To provide a clear, at-a-glance guide, the following diagram illustrates the decision-making process for the proper disposal of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid.
Caption: Decision-making workflow for the disposal of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility from inception to completion.
References
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
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UC Berkeley Environmental Health & Safety. (n.d.). Treatment of Laboratory Waste (Bench Top). Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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YouTube. (2025, November 18). Acid-Base Reaction | Malonic Acid (C₃H₄O₄) Neutralization. Retrieved from [Link]
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EPA. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Physics Forums. (2009, June 22). Solving Malonic Acid Neutralization. Retrieved from [Link]
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2a biotech. (n.d.). 2-(1-(TERT-BUTOXYCARBONYL)AZETIDIN-3-YL)MALONIC ACID. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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The Good Scents Company. (n.d.). malonic acid, 141-82-2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
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PubMed. (2015, October 2). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Retrieved from [Link]
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Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
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ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
Osmania University. (n.d.). Telangana State Council of Higher Education, Govt. of Telangana B.Sc., CBCS Common. Retrieved from [Link]
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YouTube. (2020, March 24). Neutralization Reaction Lab. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
